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  • Product: 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one
  • CAS: 21889-75-8

Core Science & Biosynthesis

Foundational

"1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one" chemical properties

An In-Depth Technical Guide to 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one: Synthesis, Reactivity, and Applications Executive Summary 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly known as carvone oxide or 2,3-epoxycar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one: Synthesis, Reactivity, and Applications

Executive Summary

1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly known as carvone oxide or 2,3-epoxycarvone) is a highly versatile, bicyclic chiral building block extensively utilized in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). Derived from the abundant terpene carvone, this compound features a rigid oxabicyclo scaffold that provides exceptional stereocontrol for downstream functionalization. This whitepaper details its physicochemical profile, the mechanistic rationale behind its regioselective synthesis, and its critical role in advanced chemical and pharmacological applications.

Physicochemical Profile

Understanding the physical and thermodynamic properties of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one is critical for optimizing reaction conditions, particularly in solvent selection and chromatographic purification,[1].

ParameterValue
IUPAC Name 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one
Common Synonyms Carvone oxide, Carvone epoxide, 2,3-epoxycarvone
CAS Registry Number 36616-60-1 (Deprecated: 117181-65-4, 18383-50-1)
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Boiling Point 255.6 °C at 760 mmHg
Density 1.086 g/cm³
Flash Point 107.6 °C
LogP (XLogP3) 1.6
Topological Polar Surface Area 29.6 Ų

Mechanistic Synthesis: The Weitz-Scheffer Epoxidation

The synthesis of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one from carvone requires strict chemoselectivity. Carvone possesses two distinct double bonds: an electron-deficient endocyclic α,β-unsaturated ketone and an electron-rich exocyclic isopropenyl group.

The Causality of Reagent Selection: If an electrophilic peracid (such as m-CPBA) is used, oxidation will preferentially occur at the electron-rich exocyclic double bond, yielding the undesired 8,9-epoxide. To achieve exquisite regioselectivity for the 2,3-position, a nucleophilic epoxidation must be employed. The Weitz-Scheffer protocol utilizes alkaline hydrogen peroxide to generate a hydroperoxide anion (HOO⁻). This nucleophile selectively attacks the highly electrophilic β-carbon of the conjugated system via a Michael-type addition, forming an enolate intermediate that subsequently displaces the hydroxide ion to close the epoxide ring[2].

Mechanism N1 Carvone (α,β-unsaturated) N2 Hydroperoxide Attack (HOO⁻) N1->N2 H₂O₂ / NaOH MeOH, -20°C N3 Enolate Intermediate N2->N3 Michael-type Addition N4 Carvone Oxide (Target Epoxide) N3->N4 Epoxide Closure (- OH⁻)

Figure 1: Mechanistic pathway of the Weitz-Scheffer nucleophilic epoxidation of Carvone.

Step-by-Step Experimental Protocol

The following self-validating protocol is optimized for high diastereomeric excess and scalability[2].

Note on Causality: The reaction is strictly maintained at -20 °C. This thermal suppression is critical to prevent the oxidative degradation of the substrate by the strongly alkaline hydroperoxide solution and to thermodynamically favor the formation of the trans-epoxide.

  • Substrate Preparation: In a reaction flask open to the atmosphere, dissolve 5.0 g (33.0 mmol, 1.0 equiv) of (R)-(-)-carvone in 83 mL of HPLC-grade methanol.

  • Thermal Equilibration: Submerge the flask in a dry ice/ethylene glycol bath and allow the internal temperature to equilibrate to exactly -20 °C.

  • Base Addition: Dropwise, add 2.5 mL of a 4.0 M aqueous sodium hydroxide solution (9.9 mmol, 0.3 equiv). Purpose: NaOH acts catalytically to deprotonate H₂O₂, ensuring a steady state of the active HOO⁻ nucleophile without causing base-catalyzed degradation of the product[2].

  • Oxidant Addition: Sequentially add 3.7 mL of a 35% aqueous hydrogen peroxide solution (43.0 mmol, 1.3 equiv) in a slow, dropwise fashion to manage the exothermic nature of the epoxidation.

  • Reaction Monitoring: Stir the mixture at -20 °C. Validate the reaction progress via Thin Layer Chromatography (TLC) using a 20:1 hexanes/ethyl acetate eluent system until the starting material is fully consumed.

  • Workup and Isolation: Quench the reaction with distilled water. Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to yield 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one as a colorless oil (Typical yield: ~90%)[2].

Synthetic Utility in Complex Molecule Construction

The built-in strain of the oxabicyclo[4.1.0]heptane system, combined with the adjacent ketone, makes this compound a highly reactive electrophile for total synthesis.

  • Synthesis of (-)-Kainic Acid: In neuropharmacological drug development, (-)-kainic acid is a vital target. 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one is treated with aqueous H₂SO₄ in THF to force an epoxide ring-opening, yielding a diastereomeric diol. This diol is subjected to oxidative cleavage with NaIO₄ to generate a functionalized carboxylic acid. This sequence rigidifies the molecular conformation, allowing for a highly stereoselective iodolactonization that installs the critical C2 unit of kainic acid[3].

  • Decalin Cores for Terpenoids: The epoxide serves as a precursor for highly oxygenated terpenoids. It undergoes an Fe(III)-catalyzed intermolecular reductive olefin coupling with methyl acrylate, followed by a Dieckmann condensation, to enantiospecifically construct complex decalin intermediates[2].

  • Indole Alkaloid Assembly: In the total synthesis of (+)-Ambiguine G, the rigid stereocenters of (S)-carvone oxide are harnessed to direct an alkoxide-mediated vinylation, setting the stage for a rapid [4+3] cycloaddition that forms the core pentacyclic skeleton.

Pharmacological and Biological Profile

Beyond its role as a synthetic intermediate, 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one and its derivatives exhibit direct biological activity, particularly in cardiovascular and agrochemical domains.

Vasorelaxant Activity: Oxygenated monoterpenes are known modulators of smooth muscle tone. In isolated rat mesenteric artery assays, 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one demonstrates potent spasmolytic and vasorelaxant properties. Crucially, structure-activity relationship (SAR) studies reveal that the specific spatial orientation of the epoxide and ketone groups dictates efficacy; carvone epoxide exhibits a maximum relaxation effect that is statistically significantly greater (p < 0.01) than its structural isomer, pulegone epoxide, and its non-epoxidized precursor, (+)-pulegone[4].

Agrochemical Potential: In agricultural screening, the compound has demonstrated notable nematicidal activity and phytotoxicity, significantly inhibiting the root and leaf growth of competing plant species like L. perenne, highlighting its potential as a bio-herbicide scaffold[5].

Sources

Exploratory

1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one: Synthesis, Mechanisms, and Applications in Advanced Organic Workflows

Executive Summary 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (CAS: 21889-75-8) is a highly versatile α,β-epoxy ketone utilized as a critical building block in complex organic synthesis, as documented by the . Structurally,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (CAS: 21889-75-8) is a highly versatile α,β-epoxy ketone utilized as a critical building block in complex organic synthesis, as documented by the . Structurally, it consists of a cyclohexane ring fused with an oxirane (epoxide) across the C1 and C6 bridgeheads, featuring a methyl group at the C1 position and a ketone at C2. This unique topology makes it an ideal substrate for ring-opening reactions, umpolung additions, and fragmentation pathways, particularly in the synthesis of macrocyclic lactones and complex terpenoids[1][2].

Chemical Identity and Physico-Chemical Profiling

Understanding the baseline physico-chemical properties of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one is crucial for optimizing reaction conditions, predicting steric hindrance during nucleophilic attack, and designing downstream purification methodologies.

PropertyValue
IUPAC Name 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one
CAS Registry Number 21889-75-8
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
Exact Mass 126.06808 Da
XLogP3 ~0.85
Primary Precursor 2-Methyl-2-cyclohexen-1-one (CAS: 1121-18-2)

Data synthesized from and [3].

Mechanistic Causality: The Weitz-Scheffer Epoxidation

In organic synthesis, the choice of epoxidation reagent is strictly dictated by the electronic nature of the target alkene. Standard electrophilic peracids (e.g., mCPBA) are highly effective for electron-rich, isolated double bonds but fail when applied to electron-deficient systems.

Because the precursor, 2-methyl-2-cyclohexen-1-one, features an alkene conjugated with an electron-withdrawing carbonyl group, the β-carbon is highly electrophilic. Therefore, the synthesis of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one requires a nucleophilic epoxidation approach, specifically the .

Mechanistic Breakdown:

  • Initiation : Sodium hydroxide deprotonates hydrogen peroxide to generate the highly nucleophilic hydroperoxide anion (HOO⁻).

  • Michael Addition : The HOO⁻ anion attacks the electrophilic β-carbon (C3) of the enone, forming a transient hydroperoxy enolate intermediate.

  • Ring Closure : The electron density from the enolate oxygen collapses back, driving the α-carbon to perform an intramolecular Sₙ2 attack on the peroxide oxygen. This cleaves the weak O-O bond, expelling a hydroxide leaving group and closing the oxirane ring to yield the final α,β-epoxy ketone.

Mechanism A Base Activation NaOH + H2O2 ⇌ HOO⁻ + Na⁺ + H2O B Michael Addition HOO⁻ attacks C3 (β-carbon) of 2-Methyl-2-cyclohexen-1-one A->B Generates HOO⁻ C Intermediate Formation Hydroperoxy Enolate Anion B->C Conjugate addition D Intramolecular Displacement Enolate α-carbon attacks peroxide oxygen, expelling OH⁻ C->D SN2 ring closure E Epoxide Closure Formation of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one D->E Irreversible step

Caption: Mechanistic causality of the Weitz-Scheffer epoxidation pathway.

Experimental Protocol: Synthesis and Isolation

The following step-by-step protocol details the synthesis of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one from 2-methyl-2-cyclohexen-1-one, based on standard protocols from [3]. This protocol is designed to be a self-validating system, ensuring that thermal control prevents the premature decomposition of the hydroperoxide intermediate.

Materials Required:

  • 2-Methyl-2-cyclohexen-1-one (Substrate)

  • 30% Aqueous Hydrogen Peroxide (H₂O₂)

  • 2N Aqueous Sodium Hydroxide (NaOH)

  • Methanol (Solvent)

  • Dichloromethane (DCM) (Extraction)

Step-by-Step Methodology:

  • Substrate Preparation : Dissolve 2-methyl-2-cyclohexen-1-one in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Thermal Regulation : Cool the reaction vessel to 20°C using a water bath. Maintaining this temperature is critical to prevent the thermal degradation of H₂O₂ and minimize unwanted side reactions[3].

  • Reagent Addition : Slowly add 2N aqueous NaOH to the stirring solution, immediately followed by the dropwise addition of 30% aqueous H₂O₂. The dropwise addition controls the exothermic nature of the hydroperoxide anion generation.

  • Reaction Phase : Allow the mixture to stir continuously at 20°C for 24 hours. Reaction progress must be validated via TLC or GC-MS until complete consumption of the starting enone is observed[3].

  • Aqueous Workup : Dilute the reaction mixture with distilled water to quench the reaction, then extract the aqueous layer three times with DCM.

  • Drying and Concentration : Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue via silica gel flash chromatography using a pentane/diethyl ether (9:1) solvent system to isolate 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one as a colorless liquid (Typical yield: 47-56%)[1][3].

Workflow cluster_0 Experimental Workflow: Weitz-Scheffer Epoxidation A 1. Substrate Preparation 2-Methyl-2-cyclohexen-1-one in Methanol B 2. Reagent Addition 30% H2O2 + 2N NaOH (Maintained at 20°C) A->B C 3. Reaction Phase Stir for 24 hours (Nucleophilic Attack) B->C D 4. Aqueous Workup Dilute with H2O, Extract with DCM C->D E 5. Purification Silica Gel Chromatography (Pentane:Et2O 9:1) D->E F 6. Final Product 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (Yield: ~47-56%) E->F

Caption: Step-by-step experimental workflow for synthesizing 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one.

Downstream Synthetic Utility

The strategic value of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one lies in its downstream reactivity, serving as a linchpin in advanced synthetic pathways:

  • Eschenmoser-Tanabe Fragmentation : The compound can be converted into its corresponding N-tosylhydrazone by reacting it with p-toluenesulfonylhydrazine. Upon base-catalyzed fragmentation, the bicyclic system undergoes a highly specific C-C bond cleavage, yielding an acyclic acetylenic ketone. This methodology is heavily utilized in the synthesis of macrocyclic lactones and proprietary fragrance compounds, as detailed in [1].

  • Umpolung Grignard Additions : Recent advancements have demonstrated that the α-epoxy N-sulfonyl hydrazone derivative of this compound can undergo umpolung (polarity inversion) additions with Grignard reagents, as published on [2]. The alkoxide intermediate formed in situ directs the syn-selective addition of the nucleophile, enabling the highly diastereoselective construction of α-alkyl-β-hydroxy N-sulfonyl hydrazones featuring complex α-quaternary centers[2].

References

  • Title : Carvone oxide - Similar Compounds. Source : US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. URL :[Link]

  • Title : EP2205581A1 - Macrocyclic lactones as fragrances. Source : European Patent Office / Google Patents. URL :[1]

  • Title : Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones. Source : ResearchGate. URL :[Link][2]

  • Title : Enzyme-mediated epoxidation of alkenes and thioether oxidation. Source : ResearchGate. URL :[Link]

Sources

Foundational

Stereochemical Architecture and Synthetic Methodologies of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one

Executive Summary In the realm of complex organic synthesis, bicyclic oxiranes serve as indispensable chiral building blocks. Among these, 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly referred to as 2-methyl-2,3-ep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of complex organic synthesis, bicyclic oxiranes serve as indispensable chiral building blocks. Among these, 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly referred to as 2-methyl-2,3-epoxycyclohexanone) stands out due to its rigid stereochemical framework and its utility in synthesizing macrocyclic lactones and natural product derivatives.

This whitepaper provides a rigorous examination of the molecule's stereoisomerism, detailing the geometric constraints that dictate its chiral behavior. Furthermore, we dissect the causality behind enantioselective synthetic protocols, specifically focusing on nucleophilic epoxidation mechanisms, to equip drug development professionals with reproducible, self-validating workflows.

Stereochemical Architecture & Isomerism

The structure of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one consists of a cyclohexanone ring fused to an epoxide (oxirane) ring at carbons 1 and 6. Understanding the stereochemistry of this molecule requires a deep dive into ring strain and the Cahn-Ingold-Prelog (CIP) priority rules.

The Cis-Fusion Constraint

In bicyclo[4.1.0] systems, the fusion of a three-membered ring to a six-membered ring introduces significant torsional strain. A trans-fusion would require the oxirane oxygen to span opposite faces of the cyclohexane chair, a geometry that is sterically forbidden at room temperature due to prohibitive angle strain. Consequently, the epoxide must be cis-fused, meaning the oxygen atom bridges the same face of the six-membered ring. This physical constraint reduces the number of possible stereoisomers from four to exactly two: a single pair of enantiomers.

CIP Priority Assignments

To assign the absolute configuration of the bridgehead carbons (C1 and C6), we apply the CIP rules:

  • At C1 (Methyl-substituted bridgehead): The priorities are -O- (1), -C(=O)- (2), -CH(O)- (C6 bridgehead, 3), and -CH3 (4).

  • At C6 (Unsubstituted bridgehead): The priorities are -O- (1), -C(CH3)(O)- (C1 bridgehead, 2), -CH2- (C5 methylene, 3), and -H (4).

Because the oxirane ring is cis-fused, the stereocenters are dependent. Tracing the priorities reveals that the two viable enantiomers are strictly (1R, 6R) and (1S, 6S) . This stereochemical dependency is mirrored in heavily studied derivatives like carvone oxide .

Stereoisomers Core 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (Core Structure) Cis Cis-Fused Isomers (Sterically Allowed) Core->Cis Valid Geometry Trans Trans-Fused Isomers (Sterically Forbidden) Core->Trans High Strain Enant1 (1R, 6R)-Enantiomer (+)-Isomer Cis->Enant1 Chiral Resolution Enant2 (1S, 6S)-Enantiomer (-)-Isomer Cis->Enant2 Chiral Resolution

Caption: Stereochemical divergence of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one into its allowed enantiomers.

Synthetic Methodologies: The Weitz-Scheffer Epoxidation

To synthesize 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one, the standard precursor is 2-methyl-2-cyclohexen-1-one .

Causality in Reagent Selection

A common pitfall in oxirane synthesis is the default use of electrophilic peracids (e.g., mCPBA). However, 2-methyl-2-cyclohexen-1-one is an α,β -unsaturated ketone; the electron-withdrawing carbonyl group severely depletes the electron density of the alkene. Electrophilic epoxidation will be sluggish and low-yielding.

Instead, we must employ a nucleophilic epoxidation —specifically, the Weitz-Scheffer reaction. By utilizing an alkaline hydroperoxide (such as H2​O2​ /NaOH or t -BuOOH/DBU), the nucleophilic hydroperoxide anion readily undergoes conjugate addition at the β -carbon, followed by intramolecular SN​2 displacement to close the epoxide ring .

Epoxidation SM 2-Methyl-2-cyclohexen-1-one Intermediate Peroxyenolate Intermediate (Conjugate Addition) SM->Intermediate Nucleophilic Attack Hydroperoxide Hydroperoxide Anion (t-BuOO⁻ or HOO⁻) Hydroperoxide->Intermediate Adds to β-carbon Product 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (Racemic Mixture) Intermediate->Product Intramolecular Ring Closure (S_N2)

Caption: Weitz-Scheffer nucleophilic epoxidation mechanism yielding the bicyclic oxirane system.

Quantitative Data & Protocol Parameters

The choice of epoxidation conditions dictates the yield and purity profile of the resulting stereoisomers. Below is a comparison of the two dominant protocols used in pharmaceutical development.

Table 1: Stereoisomer Properties & Geometric Stability

Isomer DesignationCIP ConfigurationOptical ActivityRelative Stability
(+)-Enantiomer(1R, 6R)DextrorotatoryStable (Cis-fused)
(-)-Enantiomer(1S, 6S)LevorotatoryStable (Cis-fused)
Trans-Isomers(1R, 6S) / (1S, 6R)N/AHighly Strained (Unstable)

Table 2: Epoxidation Protocol Parameters

ParameterAlkaline H2​O2​ Method t -BuOOH / DBU Method
Oxidant 30% Aqueous H2​O2​ tert-Butyl hydroperoxide
Base Catalyst NaOH (Aqueous)DBU (Non-nucleophilic organic base)
Solvent System MethanolDichloromethane / Toluene
Typical Yield 75 - 85%80 - 92%
Primary Byproducts Baeyer-Villiger lactonesMinimal (High chemoselectivity)

Experimental Workflow: Self-Validating Protocol

This protocol outlines the synthesis of racemic 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one via the alkaline hydrogen peroxide method, engineered with built-in validation steps to ensure safety and reaction completion. This intermediate is frequently utilized in the downstream synthesis of macrocyclic lactone fragrances and Vitamin D receptor activators .

Step-by-Step Methodology

Step 1: Substrate Preparation

  • Dissolve 50.0 mmol of 2-methyl-2-cyclohexen-1-one in 75 mL of HPLC-grade methanol in a 250 mL round-bottom flask.

  • Causality: Methanol acts as a protic solvent that stabilizes the peroxyenolate intermediate, accelerating the conjugate addition step.

Step 2: Thermal Regulation & Base Addition

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Add 15.0 mL of 2.0 M aqueous NaOH. Stir for 5 minutes.

Step 3: Controlled Oxidation

  • Equip an addition funnel and add 15.0 mL of 30% aqueous H2​O2​ dropwise over 30 minutes.

  • Causality: The epoxidation is highly exothermic. Maintaining the temperature below 10 °C prevents the competing Baeyer-Villiger oxidation, which would cleave the ketone into a lactone.

Step 4: Reaction Monitoring (Self-Validation)

  • Remove the ice bath and let the reaction stir at room temperature for 4 hours.

  • Validation: Pull a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via GC/MS. The reaction is deemed complete when the substrate peak (m/z 110) is replaced by the product peak (m/z 126).

Step 5: Quenching & Peroxide Destruction

  • Cool the reaction back to 0 °C. Slowly add 50 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

  • Validation: Test the aqueous layer with starch-iodide paper. A lack of blue/black color confirms the complete destruction of residual peroxides, ensuring safe downstream concentration.

Step 6: Extraction and Purification

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1) to isolate the racemic 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one. (For single enantiomer isolation, submit the racemate to preparative chiral HPLC using a Daicel Chiralpak AD-H column).

References

  • National Center for Biotechnology Information (PubChem). "Carvone oxide | C10H14O2 | CID 100031." PubChem Compound Database. Retrieved from:[Link]

  • Kelly, D. R., & Roberts, S. M. "Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide." The Journal of Organic Chemistry, American Chemical Society. Retrieved from:[Link]

  • Givaudan SA. "Macrocyclic lactones as fragrances." US Patent 8217185B2.
  • AbbVie Inc. "Vitamin D receptor activators and methods of making." US Patent 8377913B2.
Exploratory

In-Depth Technical Guide: Molecular Structure, Conformation, and Synthetic Utility of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one

Executive Summary 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly known as 2,3-epoxy-2-methylcyclohexanone) is a highly versatile bicyclic epoxide utilized extensively in advanced organic synthesis and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly known as 2,3-epoxy-2-methylcyclohexanone) is a highly versatile bicyclic epoxide utilized extensively in advanced organic synthesis and drug development. Featuring a cyclohexane ring fused to an oxirane (epoxide) ring, this compound serves as a critical intermediate for the stereocontrolled construction of highly oxygenated terpenoids, macrocyclic lactones, and complex pharmaceutical scaffolds[1]. This whitepaper provides a comprehensive analysis of its molecular architecture, mechanistic reactivity, and field-proven experimental protocols.

Molecular Architecture & Conformational Dynamics

The IUPAC nomenclature, 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one, describes a bicyclo[4.1.0] system where the bridgehead carbons (C1 and C6) are linked by an oxygen atom (C7), forming an epoxide. The presence of a ketone at C2 and a methyl group at the C1 bridgehead dictates the molecule's unique conformational and steric properties.

  • Ring Strain and Conformation: The fusion of the rigid three-membered oxirane ring to the six-membered cyclohexane ring prevents the latter from adopting a standard, low-energy chair conformation. Instead, the cyclohexane ring is forced into a distorted half-chair or boat conformation to minimize torsional strain.

  • Steric Shielding: The methyl group at the C1 bridgehead creates a sterically demanding environment. This steric bulk is a critical feature in asymmetric synthesis, as it highly biases the trajectory of incoming nucleophiles during downstream ring-opening reactions, favoring axial attack from the less hindered face.

Physicochemical Properties

The following table summarizes the quantitative physicochemical data for 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one, establishing its baseline parameters for extraction, chromatography, and reaction design[2],[3].

PropertyValue
IUPAC Name 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one
Common Synonyms 2,3-Epoxy-2-methylcyclohexanone
CAS Registry Number 21889-75-8
Precursor CAS Number 1121-18-2 (2-Methyl-2-cyclohexen-1-one)
Molecular Formula C7​H10​O2​
Exact Mass 126.06808 Da
Molecular Weight 126.15 g/mol
XLogP3 ~0.85
Topological Polar Surface Area 29.6 Ų
Hydrogen Bond Acceptors 2

Synthetic Methodology: Nucleophilic Epoxidation

The synthesis of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one is achieved via the epoxidation of 2-methyl-2-cyclohexen-1-one[3].

Epoxidation A 2-Methyl-2-cyclohexen-1-one (Electron-deficient alkene) B Hydroperoxide Anion (HOO⁻) Nucleophilic Attack at β-Carbon A->B NaOH / H₂O₂ C Enolate Intermediate (C-O-O-H bonded to β-Carbon) B->C Conjugate Addition D Intramolecular Displacement (Loss of OH⁻) C->D Ring Closure E 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (Target Epoxide) D->E Epoxidation Complete

Mechanistic pathway of the Weitz-Scheffer nucleophilic epoxidation of 2-methyl-2-cyclohexen-1-one.
Protocol 1: Weitz-Scheffer Epoxidation

Causality & Mechanistic Rationale: Standard electrophilic peracids (e.g., mCPBA) are highly ineffective for this transformation because the α,β -unsaturated ketone withdraws electron density from the alkene, rendering it electron-deficient. To overcome this, basic hydrogen peroxide is utilized (Weitz-Scheffer conditions). The base deprotonates H2​O2​ to form the highly nucleophilic hydroperoxide anion ( HOO− ), which undergoes a 1,4-conjugate addition at the β -carbon. The resulting enolate subsequently displaces the hydroxide ion in an intramolecular SN​2 fashion, closing the epoxide ring[1].

Step-by-Step Workflow:

  • Preparation: Dissolve 2-methyl-2-cyclohexen-1-one (1.0 equiv) in methanol. Cool the reaction vessel to between -5 °C and 0 °C using an ice-salt bath. Causality: Strict temperature control is required to prevent the thermal decomposition of H2​O2​ and to suppress unwanted Baeyer-Villiger oxidation of the ketone.

  • Reagent Addition: Add 30% aqueous H2​O2​ (1.3 to 3.0 equiv). Slowly add aqueous NaOH (0.1 to 0.5 equiv) dropwise to generate the active HOO− nucleophile in situ[1].

  • Monitoring: Stir the mixture at 0 °C. Monitor the reaction via Thin-Layer Chromatography (TLC) until the enone is completely consumed.

  • Quenching (Self-Validating Safety Step): Carefully quench the reaction with saturated aqueous Na2​SO3​ . Causality: This neutralizes unreacted peroxides. Validate the complete destruction of peroxides using starch-iodide paper before proceeding to prevent explosive hazards during solvent evaporation.

  • Workup & Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield pure 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one.

Reactivity Profile: α -Epoxy Hydrazones and Umpolung Additions

The 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one scaffold is a powerful precursor for generating α -quaternary centers and complex allylic alcohols via its N-sulfonyl hydrazone derivatives[4],[5].

Reactivity Core 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (Core Scaffold) Hydrazone α-Epoxy N-Sulfonyl Hydrazone Formation Core->Hydrazone Tosylhydrazine Wharton Wharton Reaction (Hydrazine / AcOH) Core->Wharton Hydrazine Grignard Grignard Addition (Umpolung Strategy) Hydrazone->Grignard RMgX Quaternary α-Alkyl-β-hydroxy Hydrazones (α-Quaternary Center) Grignard->Quaternary Syn-Addition Allylic Allylic Alcohols (Transposition) Wharton->Allylic Reduction & Cleavage

Downstream synthetic applications and reactivity profile of the 1-methyl-7-oxabicyclo scaffold.
Protocol 2: Synthesis of α -Epoxy N-Sulfonyl Hydrazones for Grignard Additions

Causality & Mechanistic Rationale: Converting the ketone to a tosylhydrazone activates the adjacent epoxide for base-induced ring opening, generating an intermediate 1-azo-3-alkoxy propene. This represents an umpolung (polarity reversal) strategy. The newly formed alkoxide acts as a directing group, guiding incoming Grignard reagents to add in a highly diastereoselective syn fashion, enabling the construction of sterically demanding α -quaternary centers[5].

Step-by-Step Workflow:

  • Preparation: Dissolve 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one in a 1:1 mixture of acetic acid and dichloromethane (or diethyl ether)[4],[5].

  • Hydrazone Formation: Cool the solution to -10 °C. Portion-wise, add p-toluenesulfonylhydrazine (1.1 equiv). Causality: Maintaining the temperature at or below 10 °C is critical. Higher temperatures will trigger a premature Eschenmoser-Tanabe fragmentation, destroying the substrate before the hydrazone can be isolated[4].

  • Monitoring & Isolation: Allow the reaction to slowly warm up to 10 °C without renewing the cooling medium. Monitor the conversion via Gas Chromatography (GC). Once complete, filter the precipitated N-tosylhydrazone product, rinse thoroughly with ice-cold diethyl ether, and dry under reduced pressure to yield the product as a white powder[4],[5].

  • Grignard Addition: The isolated hydrazone can then be treated with Grignard reagents (RMgX) in THF to yield diastereomerically pure α -alkyl- β -hydroxy N-sulfonyl hydrazones[5].

References

  • EPA CompTox Chemicals Dashboard. "Carvone oxide - Similar Compounds - EPA". Environmental Protection Agency.
  • ResearchGate. "Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones". Nature Chemistry.
  • ACS Publications. "Enantioselective Total Synthesis of 10-Desoxy Analogue of a Previously Reported Natural Peroxyguaidiol". The Journal of Organic Chemistry.
  • Google Patents. "EP2205581A1 - Macrocyclic lactones as fragrances".
  • Chemsrc. "2-METHYL-2-CYCLOHEXEN-1-ONE | CAS#:1121-18-2".

Sources

Foundational

Spectroscopic Characterization of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one: A Predictive and Comparative Technical Guide

Executive Summary This technical guide provides a detailed exploration of the expected spectroscopic characteristics of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one. As a molecule of interest in synthetic chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a detailed exploration of the expected spectroscopic characteristics of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one. As a molecule of interest in synthetic chemistry and drug development, a thorough understanding of its spectral properties is paramount for its unambiguous identification and characterization. It is important to note that, at the time of this writing, a comprehensive public repository of experimental spectroscopic data (NMR, IR, MS) for this specific compound is not available. Consequently, this guide employs a predictive approach, grounded in the established principles of spectroscopic interpretation and a comparative analysis of structurally related analogs. By examining the empirical data of 7-Oxabicyclo[4.1.0]heptan-2-one and considering the electronic and steric effects of a methyl substituent, we can construct a reliable forecast of the spectral features of the target molecule. This document is intended to serve as a valuable resource for researchers, enabling them to anticipate, identify, and interpret the spectroscopic data of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one.

Introduction: The Structural and Spectroscopic Landscape

1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one is a bicyclic organic compound featuring a cyclohexane ring fused to an epoxide. The presence of a ketone functional group and a methyl substituent at a bridgehead carbon introduces specific and predictable features in its spectroscopic signatures. The rigid bicyclic framework, combined with the electronic influence of the oxygen-containing functional groups, results in a unique spectral fingerprint that can be deciphered through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the current absence of published experimental spectra for 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one, this guide will leverage data from the closely related analog, 7-Oxabicyclo[4.1.0]heptan-2-one[1][2]. By understanding the spectral features of this parent compound, we can logically deduce the impact of the C1-methyl group on the chemical shifts, vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one based on the known data for 7-Oxabicyclo[4.1.0]heptan-2-one[1].

Predicted ¹H NMR Spectrum

The introduction of a methyl group at the C1 position is expected to cause a downfield shift for the adjacent proton at C6 and influence the chemical shifts of the methylene protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Prediction
~3.2 - 3.4d1HH-6The proton on the epoxide ring, adjacent to the methyl-substituted carbon, will be deshielded. The coupling to H-5 would result in a doublet.
~2.8 - 3.0m1HH-5This proton, part of the epoxide, will show complex coupling with H-6 and the adjacent methylene protons.
~2.3 - 2.6m2HH-3The methylene protons alpha to the carbonyl group will be deshielded and will likely appear as a multiplet.
~1.8 - 2.2m2HH-4These methylene protons are further from the electron-withdrawing groups and will appear more upfield.
~1.3s3H-CH₃The methyl group at C1, being attached to a quaternary carbon, will appear as a singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show seven distinct signals, with the carbonyl carbon being the most downfield.

Predicted Chemical Shift (δ, ppm) Assignment Rationale for Prediction
~205 - 210C=O (C2)The carbonyl carbon will be significantly deshielded.
~60 - 65C1The quaternary carbon of the epoxide, now substituted with a methyl group.
~55 - 60C6The other carbon of the epoxide ring.
~35 - 40C3The carbon alpha to the carbonyl group.
~20 - 25C4A methylene carbon in the cyclohexane ring.
~18 - 23C5The other methylene carbon in the cyclohexane ring.
~15 - 20-CH₃The methyl carbon.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one, two key vibrational bands are of particular interest.

Predicted Absorption (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
~1715 - 1735C=O (Ketone)StretchingStrong
~1250 and ~850-950C-O-C (Epoxide)Asymmetric and Symmetric StretchingModerate to Strong

The presence of the carbonyl group will give rise to a strong absorption band in the region of 1715-1735 cm⁻¹, which is characteristic of a six-membered ring ketone. The epoxide ring is expected to show characteristic C-O stretching bands.

Mass Spectrometry (MS): Elucidating the Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Ion (M⁺):

  • Predicted m/z: 126.06

  • Formula: C₇H₁₀O₂

Predicted Key Fragmentations:

A plausible fragmentation pathway would involve the loss of CO, a common fragmentation for cyclic ketones, followed by further rearrangements and cleavages of the bicyclic ring system.

M [C₇H₁₀O₂]⁺˙ m/z = 126 frag1 [M - CO]⁺˙ m/z = 98 M->frag1 - CO frag2 [M - CH₃]⁺ m/z = 111 M->frag2 - •CH₃ frag3 [M - CO - C₂H₄]⁺˙ m/z = 70 frag1->frag3 - C₂H₄

Predicted Fragmentation Pathway

Experimental Protocols

While experimental data for the target molecule is not currently available, the following are standard protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction using the spectrum of the clean salt plates.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Compound Purified Compound NMR NMR Spectroscopy Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

General Workflow for Spectroscopic Analysis

Conclusion

This technical guide has presented a predictive yet scientifically grounded overview of the spectroscopic characteristics of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one. By leveraging established spectroscopic principles and comparative data from structural analogs, we have forecasted the key features of its NMR, IR, and MS spectra. This information provides a valuable framework for researchers working with this molecule, enabling them to anticipate and interpret experimental data, and ultimately, to confidently confirm its structure. The protocols outlined herein represent standard methodologies for obtaining high-quality spectroscopic data, which will be essential for the future experimental validation of these predictions.

References

  • PubChem. 7-Oxabicyclo[4.1.0]heptan-2-one. National Center for Biotechnology Information. [Link]

  • University of Bristol. Heptan-2-one - Molecule of the Month. [Link]

Sources

Exploratory

Biological Activity and Molecular Mechanisms of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one Derivatives

Executive Summary & Structural Significance 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one, widely recognized in the literature as carvone oxide or carvone epoxide, is a bicyclic monoterpenoid characterized by an oxirane (epox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one, widely recognized in the literature as carvone oxide or carvone epoxide, is a bicyclic monoterpenoid characterized by an oxirane (epoxide) ring fused to a methylcyclohexanone backbone. As an application scientist evaluating molecular scaffolds for drug discovery and agrochemistry, the structural significance of this molecule cannot be overstated.

The biological activity of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one derivatives is driven by the highly reactive, electrophilic nature of the oxirane ring. This strained three-membered ether is primed for nucleophilic attack by biological macromolecules (e.g., proteins and nucleic acids). When coupled with the lipophilic cyclohexane ring—which facilitates rapid partitioning into lipid bilayers—this molecule acts as a potent, membrane-permeable effector with diverse applications ranging from antimicrobial therapeutics to highly specific ecological pest control.

Core Biological Activities & Mechanisms of Action

Antimicrobial and Antifungal Efficacy

Derivatives of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one exhibit broad-spectrum antimicrobial and fungistatic properties. The causality behind this activity is a multi-targeted disruption mechanism. The lipophilic core allows the molecule to intercalate into the microbial cell membrane. Once embedded, the reactive epoxide moiety induces localized oxidative stress and steric disruption, compromising membrane integrity. This permeabilization leads to the collapse of the proton motive force, directly inhibiting mitochondrial respiration and subsequently suppressing DNA synthesis1[1].

Stereoselective Ecological Interactions (Pollinator Attraction)

Beyond classical pharmacology, this compound is a master regulator of specific ecological interactions, serving as a textbook example of co-evolution. It is a dominant floral volatile in perfume-rewarding orchids (such as Catasetum species) and acts as an exclusive attractant for male euglossine bees (Eulaema spp.)2[2].

Crucially, this biological activity is profoundly stereoselective. Research demonstrates that the (-)-trans-stereoisomer of carvone epoxide elicits the strongest antennal response and behavioral attraction, highlighting a highly optimized "lock-and-key" fit with the olfactory receptors of these specific pollinators3[3].

Phytotoxic and Larvicidal Properties

In agrochemical applications, these derivatives disrupt mitochondrial respiration and suppress photosystem II function in competing plant species, presenting a mechanism for natural herbicidal development4[4]. Furthermore, enantiomeric profiling has shown intermediate larvicidal activity against pests like Aedes aegypti[1].

Quantitative Data Summaries

To facilitate rapid comparison for drug and agrochemical formulation, the quantitative biological activities of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one stereoisomers are summarized below.

Compound / StereoisomerPrimary Biological TargetObserved Efficacy / MetricMechanism of Action
(-)-trans-carvone epoxide Olfactory Receptors (Eulaema bees)Highest relative EAG response; Primary field attractantStereoselective receptor agonism
(+)-carvone epoxide Aedes aegypti (Larvae)LC₅₀ = 254.6 ppmCellular toxicity / Metabolic disruption
(-)-carvone epoxide Aedes aegypti (Larvae)LC₅₀ = 217.5 ppmCellular toxicity / Metabolic disruption
Racemic carvone oxide Fungal Pathogens / BacteriaBroad fungistatic / bacteriostatic MICsMembrane permeabilization & ROS generation

Mechanistic and Workflow Visualizations

Mechanism CO 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (Carvone Epoxide) Membrane Cell Membrane Intercalation & Disruption CO->Membrane Mito Mitochondrial Respiration Inhibition Membrane->Mito DNA DNA Synthesis Suppression Membrane->DNA ROS ROS Generation & Oxidative Stress Mito->ROS Death Microbial Cell Death (Apoptosis/Necrosis) DNA->Death ROS->Death

Fig 1: Mechanistic pathway of carvone epoxide inducing microbial cell death via membrane disruption.

Workflow Prep 1. Stereoisomer Isolation (Chiral Chromatography) EAG 2. Electroantennography (EAG) Receptor Binding Assay Prep->EAG YTube 3. Y-Tube Olfactometer Behavioral Bioassay EAG->YTube Active Isomers Field 4. Field Trapping (Eulaema spp. Capture) YTube->Field Validated Attractants Data 5. Statistical Analysis & Efficacy Validation Field->Data

Fig 2: Self-validating experimental workflow for evaluating stereoselective insect attractants.

Experimental Protocols: Self-Validating Systems

As scientists, we must ensure our assays do not yield false positives. The following protocols are designed as self-validating systems , meaning they include orthogonal internal steps to confirm the causality of the observed biological activity.

Protocol A: Self-Validating Antimicrobial & Mechanistic Assay

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of the derivative and validate that cell death is caused by membrane disruption rather than purely intracellular toxicity.

  • Broth Microdilution (Establish Baseline Toxicity):

    • Action: Prepare a serial dilution of the 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one derivative (0.1 to 1000 µg/mL) in Mueller-Hinton broth. Inoculate with 105 CFU/mL of the target bacterial strain. Incubate for 24h at 37°C.

    • Causality: Establishes the absolute concentration required to halt visible growth (MIC).

  • Resazurin Reduction Assay (Metabolic Validation):

    • Action: Add 10 µL of 0.015% resazurin solution to all MIC wells. Incubate for 2 hours.

    • Causality: Living cells reduce blue resazurin to pink resorufin. If the well remains blue, it confirms the derivative has successfully halted mitochondrial/metabolic respiration, validating the MIC reading visually and fluorometrically.

  • Propidium Iodide (PI) Flow Cytometry (Orthogonal Mechanistic Validation):

    • Action: Harvest cells from the MIC well, wash with PBS, and stain with Propidium Iodide (10 µg/mL) for 15 minutes in the dark. Analyze via flow cytometry.

    • Causality: PI is membrane-impermeable. It only fluoresces if the cell membrane is physically compromised. Self-Validation: If cells are metabolically dead (Step 2) AND fluoresce with PI (Step 3), we definitively prove the mechanism of action is membrane disruption caused by the lipophilic epoxide.

Protocol B: Stereoselective Olfactometer Bioassay

Purpose: To validate the ecological attractiveness of specific stereoisomers to target insect populations.

  • Electroantennography (EAG) (Physiological Validation):

    • Action: Excise the antenna of a male Eulaema bee and mount it between two recording electrodes. Puff standardized doses of (-)-trans-carvone epoxide over the antenna and record the depolarization amplitude (mV).

    • Causality: Confirms that the insect's olfactory receptors physically bind to the molecule. However, binding does not guarantee attraction (it could be a repellent), necessitating Step 2.

  • Y-Tube Olfactometer (Behavioral Validation):

    • Action: Introduce live bees into the base of a Y-shaped glass tube. Pass clean air through one arm (control) and air laced with the stereoisomer through the other. Record the insect's directional choice.

    • Causality: Translates the physiological receptor binding (Step 1) into a definitive behavioral response (positive chemotaxis).

  • Field Trapping (Ecological Validation):

    • Action: Bait McPhail traps with the validated stereoisomer and deploy them in the target rainforest canopy. Count captured species after 48 hours.

    • Causality:Self-Validation: Proves that the behavioral attraction observed in the sterile lab environment (Step 2) is robust enough to outcompete background environmental noise and naturally occurring floral scents.

References

  • Carvone-Rich Essential Oils and Their Agrobiological Interactions: A Review Source: PMC / NIH URL
  • Source: Biodiversity and Ecosystem Services Network (BES-Net)
  • Health Benefits and Pharmacological Properties of Carvone Source: PMC / NIH URL
  • Carvone Oxide: An Example of Convergent Evolution in Euglossine Pollinated Plants Source: Systematic Botany / ResearchGate URL

Sources

Foundational

"1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one" as a chiral building block.

An In-Depth Technical Guide to 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one as a Chiral Building Block Abstract The strategic incorporation of stereocenters is a cornerstone of modern pharmaceutical and materials science. Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one as a Chiral Building Block

Abstract

The strategic incorporation of stereocenters is a cornerstone of modern pharmaceutical and materials science. Chiral building blocks, or chirons, provide an efficient pathway to complex, enantiopure molecules. Among these, strained cyclic systems offer a unique combination of conformational rigidity and reactive potential. This guide focuses on 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one, a versatile chiral epoxy-ketone. Derived readily from the chiral pool, this molecule serves as a powerful intermediate for the stereocontrolled synthesis of highly functionalized cyclohexanoid systems. We will explore its synthesis, stereochemical nuances, and critically, the predictable and diastereoselective nature of its epoxide ring-opening reactions, which form the basis of its synthetic utility. This document is intended for researchers and professionals in organic synthesis and drug development seeking to leverage this potent chiron.

Introduction: The Strategic Value of Strained Chiral Scaffolds

In the design of bioactive molecules, achieving precise three-dimensional architecture is paramount for target engagement and efficacy. Chiral building blocks are optically active molecules that serve as foundational units for introducing specific stereogenic centers.[1] The 7-oxabicyclo[4.1.0]heptane framework, which features a fused cyclohexane and epoxide ring, is of particular interest. The inherent strain of the epoxide ring makes it susceptible to nucleophilic attack, while the bicyclic nature of the scaffold provides a high degree of conformational rigidity. This rigidity translates into enhanced stereocontrol in subsequent chemical transformations, allowing for the predictable installation of new functional groups.

This guide specifically examines 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one, a derivative that combines the reactivity of an epoxide with the functionality of a ketone. A prominent and synthetically valuable version is the derivative 1-methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptan-2-one, commonly known as carvone oxide, which is derived from the natural product carvone.[2] Its availability from the chiral pool in both enantiomeric forms makes it an exceptionally useful precursor for constructing complex molecular targets, including terpenoids and non-natural cannabinoid analogues.[2]

Physicochemical and Structural Properties

The core structure of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one features a tertiary carbon at the 1-position, which is part of both the six-membered ring and the epoxide. This substitution pattern significantly influences the regioselectivity of its ring-opening reactions.

Below is the general structure of the carvone-derived analogue, which will be the focus of our synthetic discussions.

Caption: Structure of (1R,4R,6R)-1-methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptan-2-one.

Table 1: Physicochemical Properties This table summarizes key properties for the representative compound (1R,4R,6R)-1-methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptan-2-one.

PropertyValueReference
CAS Number 36616-60-1[2]
Molecular Formula C₁₀H₁₄O₂[2]
Molecular Weight 166.22 g/mol [2]
Boiling Point 255.6°C at 760 mmHg[2]
Density 1.086 g/cm³[2]
Storage Temp. Refrigerator[2]
Hydrogen Bond Acceptors 2[2]
Complexity 257[2]

Enantioselective Synthesis

The primary advantage of this building block is its straightforward synthesis from readily available chiral precursors. The enantiomers of carvone, (R)- and (S)-carvone, are commercially available natural products. Stereoselective epoxidation of the endocyclic double bond provides direct access to the corresponding enantiopure epoxy-ketones.

The choice of epoxidizing agent is critical. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective, but for base-sensitive substrates, buffered conditions or alternative reagents like dimethyldioxirane (DMDO) can be employed. The epoxidation occurs stereoselectively from the face opposite the isopropenyl group, which directs the incoming reagent.

start (R)-Carvone product (1R,4R,6R)-1-methyl-4-(1-methylethenyl)- 7-oxabicyclo[4.1.0]heptan-2-one start->product Stereoselective Epoxidation reagent m-CPBA or other oxidant reagent->product lab Synthetic Pathway

Caption: Synthesis from the chiral pool precursor (R)-Carvone.

Key Reactions: The Power of Controlled Ring-Opening

The synthetic utility of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one is dominated by the nucleophilic ring-opening of the strained epoxide. The reaction outcome—specifically the regiochemistry—is dictated by the reaction conditions (acidic vs. basic), a classic principle in epoxide chemistry.[3]

Base-Catalyzed Ring-Opening (Sₙ2 Mechanism)

Under basic or neutral conditions, the ring-opening follows a pure Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide. In this molecule, that is the C6 position. The reaction proceeds via a backside attack, resulting in a trans-diaxial relationship between the incoming nucleophile and the newly formed hydroxyl group, with a formal inversion of stereochemistry at the site of attack.

  • Causality: The alkoxide leaving group is poor, requiring a direct "push" from a potent nucleophile.[3] Steric hindrance is the dominant factor, directing the nucleophile to the more accessible carbon atom.

Acid-Catalyzed Ring-Opening (Sₙ1/Sₙ2 Hybrid Mechanism)

In the presence of acid, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral alcohol).[3] This protonation weakens the C-O bonds and allows the bond to the more substituted carbon (C1) to begin breaking, developing significant positive charge (carbocation character) on that carbon. The nucleophile then attacks this more electrophilic, tertiary C1 position.

  • Causality: The stability of the incipient tertiary carbocation at C1 outweighs the steric hindrance. The reaction is not a true Sₙ1 because a free carbocation is not fully formed, but the transition state has substantial Sₙ1 character. The attack still occurs from the backside relative to the C-O bond, leading to a trans-diaxial product.

cluster_base Base-Catalyzed (SN2) cluster_acid Acid-Catalyzed (SN1-like) B_Start Epoxy-ketone B_TS [Nu⁻ attacks C6] B_Start->B_TS Less hindered attack B_Prod trans-diol (Nu at C6) B_TS->B_Prod A_Start Epoxy-ketone A_Protonated Protonated Epoxide A_Start->A_Protonated H⁺ A_TS [δ⁺ at C1] A_Protonated->A_TS More stable carbocation character A_Prod trans-diol (Nu at C1) A_TS->A_Prod Nu: attack

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Exploratory

Engineering Irreversible Proteasome Inhibitors: The Total Synthesis and Mechanistic Evaluation of Natural Product-Derived Epoxy Ketones

Executive Summary Epoxy ketones represent a privileged pharmacophore in natural product chemistry, most notably found in microbial secondary metabolites such as epoxomicin, eponemycin, and carmaphycin. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Epoxy ketones represent a privileged pharmacophore in natural product chemistry, most notably found in microbial secondary metabolites such as epoxomicin, eponemycin, and carmaphycin. As a Senior Application Scientist navigating the intersection of natural product synthesis and drug development, I approach the epoxy ketone moiety not merely as a structural curiosity, but as a highly tuned electrophilic warhead. These compounds are uniquely capable of executing irreversible, highly selective covalent inhibition of the 20S proteasome. This technical guide delineates the mechanistic causality behind their biological activity, evaluates modern retrosynthetic strategies, and provides validated, step-by-step protocols for their synthesis and incorporation into complex peptide scaffolds.

Mechanistic Rationale: The Dual-Covalent Adduction System

The clinical success of epoxy ketone-based drugs (e.g., carfilzomib) is fundamentally rooted in their exquisite selectivity. Unlike peptide aldehydes or boronates, which form reversible tetrahedral intermediates with a broad spectrum of proteases, peptide epoxy ketones are exclusively selective for the N-terminal threonine (Thr1) of the proteasome's catalytic β-subunits (1[1]).

The Causality of Selectivity: The 20S proteasome utilizes the γ -hydroxyl group of Thr1 as a catalytic nucleophile. When an epoxy ketone enters the chymotrypsin-like (CT-L) active site of the β 5 subunit, a highly specific two-step reaction occurs:

  • Hemiacetal Formation: The Thr1 γ -hydroxyl attacks the electrophilic ketone of the inhibitor.

  • Intramolecular Cyclization: This initial attack positions the epoxide perfectly for a subsequent nucleophilic attack by the free α -amino group of the same Thr1 residue.

Historically, this was believed to form a morpholino ring (2[2]). However, modern X-ray crystallographic data by Schrader et al. has revised this mechanism, demonstrating that the reaction actually yields a stable 1,4-oxazepane ring (3[3]). Because other proteases (like cathepsins) utilize cysteine or serine nucleophiles lacking an adjacent free amine, they cannot resolve the hemiacetal into a stable ring, rendering the epoxy ketone inert to off-target enzymes.

G A 20S Proteasome (β5 Subunit Thr1) C Hemiacetal Intermediate (Ketone Attack) A->C Nucleophilic Oγ attack B Peptide Epoxyketone (Electrophilic Warhead) B->C Spatial alignment D 1,4-Oxazepane Adduct (Epoxide Opening) C->D N-terminal NH2 attack E Irreversible Inhibition & Apoptosis D->E Proteotoxic stress

Fig 1: Mechanism of 20S Proteasome inhibition via 1,4-oxazepane adduct formation.

Retrosynthetic Strategies & Chemical Synthesis

Synthesizing a peptide epoxy ketone requires a modular approach: constructing the chiral α ', β '-epoxy ketone warhead and coupling it to a highly customized peptide recognition sequence.

Warhead Synthesis Causality: A direct epoxidation of an α , β -unsaturated ketone (enone) using basic hydrogen peroxide often yields poor diastereoselectivity. To establish a self-validating stereochemical system, we employ a directed epoxidation strategy (). The enone is first reduced to an allylic alcohol via a Luche reduction. The resulting hydroxyl group coordinates with a vanadium catalyst to direct the epoxidizing agent (t-BuOOH) exclusively to the syn face. A subsequent mild oxidation restores the ketone without epimerizing the delicate α -chiral center.

G N1 Amino Acid Weinreb Amide N2 Grignard Addition N1->N2 N3 α,β-Unsaturated Enone N2->N3 Isopropenylmagnesium bromide N4 Luche Reduction (CeCl3 / NaBH4) N3->N4 Prevents 1,4-reduction N5 Allylic Alcohol N4->N5 N6 Directed Epoxidation (VO(acac)2 / t-BuOOH) N5->N6 Syn-face stereocontrol N7 Dess-Martin Oxidation N6->N7 N8 Chiral Epoxyketone Warhead N7->N8 Preserves α-chirality N9 Peptide Coupling N8->N9

Fig 2: Stereoselective synthetic workflow for the chiral epoxyketone warhead.

Quantitative Data: Comparison of Epoxidation Strategies

To justify the selected workflow, the following table summarizes the quantitative metrics of various epoxidation methodologies utilized in natural product synthesis.

Synthesis StrategyReagents / CatalystDiastereomeric Excess (de)Avg. YieldMechanistic Causality & Utility
Direct Enone Epoxidation H2​O2​ , NaOH or DBULow to Moderate (<60%)40-60%Rapid, but lacks a coordinating group to direct the oxidant, leading to epimer mixtures.
Directed Allylic Epoxidation VO(acac)2​ , t -BuOOHHigh (>90%)70-85%Hydroxyl group coordinates Vanadium, forcing syn-epoxidation. Requires subsequent oxidation step.
Cyclopropanol Oxidation O2​ , Poly-L-leucineExcellent (>94% ee)~77%Eco-friendly aerobic oxidation via peroxyketone intermediates (4[4]).

Detailed Experimental Protocols

Protocol A: Synthesis of the Chiral α ', β '-Epoxyketone Warhead

This protocol details the conversion of a protected amino acid (e.g., Boc-L-Leucine) into the corresponding chiral epoxy ketone.

  • Weinreb Amide Formation: Dissolve Boc-L-Leucine (1.0 eq) in anhydrous DCM. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours. Causality: The stable chelate formed by the Weinreb amide completely prevents the over-addition of Grignard reagents, ensuring the reaction stops at the ketone stage.

  • Grignard Addition: Cool the purified Weinreb amide in anhydrous THF to 0 °C. Dropwise add isopropenylmagnesium bromide (3.0 eq). Quench with saturated NH4​Cl after 2 hours.

  • Luche Reduction: Dissolve the resulting enone in MeOH. Add CeCl3​⋅7H2​O (1.5 eq) and cool to -78 °C. Slowly add NaBH4​ (1.5 eq). Causality: Cerium(III) acts as a hard Lewis acid, selectively activating the carbonyl carbon for 1,2-reduction while suppressing unwanted 1,4-conjugate reduction.

  • Directed Epoxidation: Dissolve the allylic alcohol in anhydrous DCM. Add VO(acac)2​ (0.05 eq) and cool to 0 °C. Add t -BuOOH (1.5 eq, 5.5 M in decane). Stir for 4 hours.

  • Mild Oxidation: Treat the resulting epoxy alcohol with Dess-Martin Periodinane (1.5 eq) in DCM at 0 °C to room temperature. Causality: DMP provides a rapid, mild oxidation that prevents the epimerization of the sensitive α -stereocenter, yielding the pure Boc-protected epoxy ketone.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) via Kenner's Safety Catch Resin

To couple the warhead to a peptide backbone without exposing the fragile epoxide to harsh cleavage conditions (like high concentrations of TFA), we utilize a safety catch protocol (5[5]).

  • Resin Loading: Load the first Fmoc-amino acid onto a 4-sulfamylbutyryl polystyrene resin using PyBOP and DIPEA at -20 °C.

  • Iterative Elongation: Perform standard Fmoc-SPPS. Deprotect using 20% piperidine in DMF. Couple subsequent amino acids using HBTU/HOBt/DIPEA. Causality: The sulfonamide linker is completely stable to the basic conditions of Fmoc deprotection, preventing premature cleavage.

  • Safety Catch Activation: Once the desired sequence is built, alkylate the sulfonamide linker with iodoacetonitrile (20 eq) and DIPEA (10 eq) in NMP for 24 hours. Causality: Cyanomethylation introduces a strong electron-withdrawing group, converting the highly stable sulfonamide into a highly reactive acylating agent.

  • Cleavage and Coupling: Deprotect the Boc-group of the synthesized epoxy ketone warhead (from Protocol A) using 30% TFA/DCM, neutralize, and add the free amine to the activated resin. The amine acts as a nucleophile, simultaneously cleaving the peptide from the resin and forming the final peptide epoxy ketone in a single, elegant step.

Therapeutic Translation & Drug Development

The journey from the discovery of epoxomicin to the FDA approval of carfilzomib (PR-047) underscores the power of rational drug design. Natural epoxomicin demonstrated potent anti-tumor activity but suffered from poor pharmacokinetic properties. By applying the synthetic methodologies described above, researchers systematically optimized the peptide backbone ().

Replacing the natural lipid tail with a morpholine capping group drastically improved aqueous solubility. Furthermore, mapping the non-prime sites of the 20S proteasome allowed for the substitution of specific amino acids to enhance binding affinity to the β 5 subunit. Today, epoxy ketone-based proteasome inhibitors remain a cornerstone in the treatment of relapsed and refractory multiple myeloma, proving that complex natural product architectures can be successfully tamed through rigorous synthetic logic.

References

  • Sin, N., et al. "Total synthesis of the potent proteasome inhibitor epoxomicin: a useful tool for understanding proteasome biology." Bioorganic & Medicinal Chemistry Letters, 1999. 2

  • "Natural product scaffolds as inspiration for the design and synthesis of 20S human proteasome inhibitors." RSC Advances, 2020.3

  • "The molecular mechanisms of acquired proteasome inhibitor resistance." Drug Resistance Updates, NIH PMC. 1

  • Zhou, H. J., et al. "Design and Synthesis of an Orally Bioavailable and Selective Peptide Epoxyketone Proteasome Inhibitor (PR-047)." Journal of Medicinal Chemistry, 2009.

  • "Enantioselective One-Pot Synthesis of α,β-Epoxy Ketones via Aerobic Oxidation of Cyclopropanols." Organic Letters, 2017. 4

  • "Solid phase synthesis of peptide vinyl sulfone and peptide epoxyketone proteasome inhibitors." ResearchGate. 5

Sources

Foundational

Potential of 7-oxabicyclo[4.1.0]heptan-2-ones in medicinal chemistry

The Strategic Potential of 7-Oxabicyclo[4.1.0]heptan-2-ones in Medicinal Chemistry: A Technical Guide to α,β -Epoxy Ketone Scaffolds Executive Summary In the landscape of modern medicinal chemistry, the rapid and stereoc...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Potential of 7-Oxabicyclo[4.1.0]heptan-2-ones in Medicinal Chemistry: A Technical Guide to α,β -Epoxy Ketone Scaffolds

Executive Summary

In the landscape of modern medicinal chemistry, the rapid and stereocontrolled assembly of complex molecular architectures is paramount. 7-Oxabicyclo[4.1.0]heptan-2-one (CAS 6705-49-3) , commonly known as cyclohex-2-en-1-one epoxide, represents a highly versatile α,β -epoxy ketone scaffold. This bicyclic system serves as a linchpin for synthesizing highly functionalized cyclohexanes, chiral building blocks, and ring-contracted cyclopentanes.

This whitepaper dissects the electronic causality governing the reactivity of 7-oxabicyclo[4.1.0]heptan-2-ones, details field-proven synthetic protocols, and explores their application in drug discovery—ranging from the synthesis of anticapsin analogues to precursors for antimuscarinic agents 1.

Structural & Electronic Causality: The Mechanistic Rationale

To harness 7-oxabicyclo[4.1.0]heptan-2-one effectively, one must understand the stereoelectronic forces at play. The molecule fuses a highly strained three-membered oxirane ring (ring strain 27 kcal/mol) with a six-membered cyclohexanone system.

The adjacent carbonyl group profoundly alters the reactivity of the epoxide:

  • Electrophilic Activation: The carbonyl group withdraws electron density via induction, making the C-3 position highly susceptible to nucleophilic attack.

  • Regioselectivity: Soft nucleophiles (e.g., thiols, azides, amines) undergo an SN​2 -like attack predominantly at the C-3 position (analogous to a conjugate addition), yielding β -substituted- α -hydroxy ketones. Conversely, hard nucleophiles or strongly acidic conditions can shift the attack to C-2, or induce rearrangement 2.

  • Stereospecificity: Due to the rigid bicyclic geometry, incoming nucleophiles must attack from the endo face (anti to the epoxide oxygen), ensuring strict trans-diaxial ring opening.

Pathways A Cyclohex-2-en-1-one B 7-oxabicyclo[4.1.0]heptan-2-one (Epoxy Ketone) A->B H2O2, NaOH (Weitz-Scheffer Epoxidation) C β-Substituted-α-hydroxy ketones (Nucleophilic Opening) B->C Nucleophiles (e.g., N3-, PhS-) Regioselective C-3 Attack D Cyclopentane Derivatives (Meinwald Rearrangement) B->D Lewis Acids (e.g., BF3·Et2O) Ring Contraction

Caption: Divergent synthetic pathways of 7-oxabicyclo[4.1.0]heptan-2-one.

Key Synthetic Transformations in Drug Discovery

Synthesis of Chiral Synthons via Regioselective Ring Opening

The regioselective ring opening of 7-oxabicyclo[4.1.0]heptan-2-one is a cornerstone for synthesizing biologically active molecules. For instance, asymmetric reduction and subsequent functionalization of this scaffold yield precursors for (R)-3-quinuclidinol 1. This chiral building block is essential for manufacturing antimuscarinic agents such as solifenacin (used for overactive bladder) and bronchodilators like aclidinium. Furthermore, the scaffold is utilized to synthesize analogues of anticapsin , a potent inhibitor of glucosamine-6-phosphate synthase.

The Meinwald Rearrangement: Ring Contraction to Cyclopentanes

When treated with Lewis acids (e.g., BF3​⋅Et2​O , InCl3​ , or Sc(OTf)3​ ), 7-oxabicyclo[4.1.0]heptan-2-ones undergo the Meinwald rearrangement. The Lewis acid coordinates to the epoxide oxygen, triggering C-O bond cleavage. The resulting carbocation intermediate undergoes a 1,2-alkyl shift, contracting the six-membered ring into a highly functionalized cyclopentane derivative 3. This methodology is critical for accessing the cyclopentane core of prostaglandins and iridoid natural products.

Meinwald A Epoxy Ketone B Lewis Acid Coordination (O-BF3) A->B C C-O Bond Cleavage (Carbocation Formation) B->C D 1,2-Alkyl Shift (Ring Contraction) C->D E Cyclopentyl Aldehyde D->E

Caption: Mechanistic workflow of the Lewis acid-catalyzed Meinwald rearrangement.

Quantitative Data: Reaction Profiles

The following table summarizes the divergent reactivity of 7-oxabicyclo[4.1.0]heptan-2-one under varying catalytic conditions, demonstrating how reagent selection dictates the final pharmacophore scaffold.

Reaction TypeReagents / CatalystMajor ProductYield (%)Regioselectivity / Notes
Epoxidation H2​O2​ (30%), NaOH, MeOH, 0 °C7-oxabicyclo[4.1.0]heptan-2-one85-92%Exclusively α,β -epoxidation.
Nucleophilic Opening NaN3​ , NH4​Cl , H2​O /MeOH, 80 °Ctrans-3-azido-2-hydroxycyclohexanone78-84%>95% C-3 attack (anti-periplanar opening).
Nucleophilic Opening Thiophenol, Et3​N , DCM, RTtrans-3-(phenylthio)-2-hydroxycyclohexanone88-95%>98% C-3 attack.
Meinwald Rearrangement BF3​⋅Et2​O , DCM, -78 °C to RT2-oxocyclopentanecarbaldehyde70-80%Ring contraction via 1,2-alkyl shift 3.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly stated to aid troubleshooting.

Protocol 1: Weitz-Scheffer Epoxidation of Cyclohex-2-en-1-one

Objective: Synthesize 7-oxabicyclo[4.1.0]heptan-2-one via nucleophilic epoxidation.

  • Preparation: Dissolve 10.0 mmol of cyclohex-2-en-1-one in 20 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Maintaining 0 °C prevents the exothermic degradation of the epoxide and minimizes competing Baeyer-Villiger oxidation of the ketone.

  • Base Addition: Add 2.0 mL of a 2M aqueous NaOH solution dropwise over 5 minutes.

  • Oxidant Addition: Slowly add 3.0 mL of 30% aqueous H2​O2​ via syringe pump over 15 minutes. Causality: Slow addition prevents thermal runaway and localized high concentrations of peroxide, which can lead to over-oxidation.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1, visualized with KMnO4​ stain). The product will appear as a distinct, slower-eluting spot compared to the enone.

  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous Na2​S2​O3​ to destroy excess peroxide. Extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Validation: The resulting colorless liquid ( >85% yield) should exhibit a characteristic epoxide C-O stretch at ∼850 cm−1 in IR spectroscopy, and the disappearance of the vinylic protons ( δ 6.0-7.0 ppm) in 1H -NMR.

Protocol 2: Lewis Acid-Catalyzed Meinwald Rearrangement

Objective: Execute a ring contraction to form 2-oxocyclopentanecarbaldehyde.

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Causality: BF3​⋅Et2​O is highly moisture-sensitive; trace water will hydrolyze the catalyst to HF, leading to non-selective epoxide opening (diol formation) rather than rearrangement.

  • Substrate Loading: Dissolve 5.0 mmol of 7-oxabicyclo[4.1.0]heptan-2-one in 15 mL of anhydrous dichloromethane (DCM). Cool to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Add 5.5 mmol (1.1 equivalents) of freshly distilled BF3​⋅Et2​O dropwise. Causality: A slight excess ensures complete coordination to the epoxide oxygen, driving the C-O bond heterolysis.

  • Rearrangement: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quenching: Quench with 10 mL of saturated aqueous NaHCO3​ . Extract with DCM (3 x 15 mL), dry over Na2​SO4​ , and concentrate.

  • Validation: 1H -NMR of the crude product will show a distinct aldehydic proton peak at ∼9.5−9.8 ppm , confirming the successful 1,2-alkyl shift and ring contraction.

References

  • Isotani, K., et al. Structure of 7-oxabicyclo[4.1.0]heptan-2-one and the precursor of the bacilysin biosynthesis route (analogue of anticapsin). ResearchGate. Retrieved from:[Link]

  • ResearchGate. Epoxy ketones as versatile building blocks in organic synthesis. Retrieved from:[Link]

  • Beilstein Journals. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Retrieved from: [Link]

Sources

Exploratory

1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one: A Comprehensive Technical Guide on Scaffold Reactivity, Synthesis, and Applications

Executive Summary & Chemical Identity The bicyclic epoxide 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly known as 2,3-epoxy-2-methylcyclohexanone) is a highly versatile synthetic intermediate characterized by a fuse...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The bicyclic epoxide 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly known as 2,3-epoxy-2-methylcyclohexanone) is a highly versatile synthetic intermediate characterized by a fused oxirane and cyclohexanone ring system. In drug development and complex natural product synthesis, this scaffold is prized for its rigid stereochemistry and its susceptibility to highly specific ring-opening and fragmentation reactions.

The most prominent naturally occurring and synthetically utilized derivative of this scaffold is Carvone oxide (1-methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptan-2-one), alongside other terpenoid epoxides like Piperitone oxide[1]. These compounds serve as critical chiral pool starting materials for macrocyclic lactones[2] and act as bioactive volatile markers in pharmacognosy, particularly in Lavandula stoechas extracts[3].

Physicochemical & Analytical Profiling

Understanding the physical parameters of the 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one scaffold is essential for optimizing extraction, chromatography, and reaction conditions. Below is a comparative quantitative summary of the core scaffold and its primary derivative, Carvone oxide.

ParameterCore Scaffold (Unsubstituted)Carvone Oxide (Isopropenyl Substituted)
IUPAC Name 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one
CAS Registry Number N/A (General Scaffold)33204-74-9 / 36616-60-1
Molecular Formula C₇H₁₀O₂C₁₀H₁₄O₂
Molecular Weight 126.15 g/mol 166.22 g/mol
Topological Polar Surface Area ~26.3 Ų29.6 Ų
XLogP3 (Lipophilicity) ~0.81.6
Odor Profile Camphoraceous, chemicalSweet, minty, faint caraway/floral[4]

Data sourced from and .

Mechanistic Pathways: Epoxidation and Fragmentation

As a Senior Application Scientist, it is critical to understand why certain synthetic routes are chosen over others. The reactivity of the 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one scaffold is governed by the electronic interplay between the epoxide oxygen and the adjacent carbonyl group.

The Weitz-Scheffer Nucleophilic Epoxidation

To synthesize this scaffold from a 2-methylcyclohex-2-en-1-one precursor, standard electrophilic peracids (like mCPBA) are ineffective. The α,β -unsaturated ketone is electron-deficient due to the electron-withdrawing nature of the carbonyl. Therefore, nucleophilic epoxidation is required. The addition of sodium hydroxide to hydrogen peroxide generates the highly nucleophilic hydroperoxide anion (HOO⁻). This anion attacks the β -carbon in a Michael-type addition, forming an enolate intermediate that subsequently displaces the hydroxide ion to close the oxirane ring.

The Eschenmoser-Ohloff Fragmentation

The most powerful application of the 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one scaffold is its participation in the[5]. This reaction converts the α,β -epoxyketone into an acetylenic aldehyde (specifically 5-heptynal derivatives)[5].

Mechanistic Causality:

  • Hydrazone Formation: The ketone is condensed with p-toluenesulfonylhydrazine (TsNHNH₂). Mild acidic conditions are used to catalyze imine formation without prematurely cleaving the acid-sensitive epoxide[2].

  • Epoxide Opening: Upon mild heating or base treatment, the sulfonamide nitrogen is deprotonated. The electron cascade forces the opening of the adjacent epoxide, generating an alkoxide-diazo intermediate.

  • Extrusion: The intermediate undergoes a concerted fragmentation, extruding nitrogen gas (N₂) and p-toluenesulfinic acid, driving the irreversible cleavage of the C1-C2 bond to yield the alkyne and aldehyde.

Eschenmoser_Fragmentation A 1-Methyl-7-oxabicyclo [4.1.0]heptan-2-one B Tosylhydrazone Intermediate A->B TsNHNH2 (AcOH/DCM) C Alkoxide-Diazo Intermediate B->C Base / Δ (Epoxide Opening) D 5-Heptynal + N2 (Gas) C->D Fragmentation (C-C Cleavage)

Figure 1: Eschenmoser-Ohloff fragmentation mechanism of the 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility in the laboratory.

Protocol 1: Diastereoselective Synthesis of Carvone Oxide (Weitz-Scheffer)

Objective: Synthesize the substituted 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one scaffold from (+)-carvone.

  • Substrate Preparation: Dissolve 50 mmol of (+)-carvone in 100 mL of HPLC-grade Methanol. Cool the reaction vessel to -20°C using a dry ice/acetone bath. (Causality: Sub-zero temperatures prevent the non-specific thermal degradation of H₂O₂ and maximize the diastereomeric excess of the trans-epoxide by minimizing thermal epimerization).

  • Nucleophilic Activation: Add 15 mL of 2.0 M aqueous NaOH to the stirring solution.

  • Epoxidation: Dropwise, add 150 mmol (approx. 15 mL) of 30% aqueous H₂O₂ over 30 minutes[6]. Maintain the temperature strictly at -20°C.

  • Reaction Monitoring: Stir for 2 hours. Validate conversion via TLC (Hexane:EtOAc 8:2) or GC-MS until the starting enone peak is consumed.

  • Quench & Extraction: Quench the reaction by pouring it into 200 mL of crushed ice water. Extract the aqueous layer with Diethyl Ether (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄[6].

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the pure epoxide.

Epoxidation_Workflow S1 1. Substrate Preparation Dissolve in MeOH (-20°C) S2 2. Nucleophilic Activation Add 2.0 M NaOH S1->S2 S3 3. Epoxidation Dropwise 30% H2O2 S2->S3 S4 4. Quench & Extract Ice Water / Et2O S3->S4 S5 5. GC-MS Validation Confirm Epoxide Mass S4->S5

Figure 2: Step-by-step Weitz-Scheffer nucleophilic epoxidation workflow for scaffold synthesis.

Protocol 2: Eschenmoser-Ohloff Fragmentation to Acetylenic Aldehydes

Objective: Cleave the 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one ring to form an alkynyl aldehyde[2].

  • Hydrazone Condensation: Dissolve 30.0 mmol of the epoxide in 80 mL of a 1:1 mixture of glacial Acetic Acid and Dichloromethane (DCM). Cool to -10°C. (Causality: DCM provides optimal solubility for the organic substrate, while Acetic Acid acts as a mild proton donor to catalyze imine formation without prematurely opening the oxirane ring).

  • Reagent Addition: Portionwise, add 33.0 mmol (6.14 g) of p-toluenesulfonylhydrazine (TsNHNH₂) to the stirred solution[2].

  • Thermal Activation: Remove the cooling bath and allow the reaction mixture to slowly warm to 10°C. (Causality: Gradual warming safely controls the exothermic extrusion of nitrogen gas during the fragmentation step).

  • Validation: Monitor via GC-MS. Complete conversion is typically indicated by the disappearance of the epoxide peak and the evolution of N₂ gas[2].

  • Workup: Add 20 g of crushed ice. Separate the layers, extract the aqueous phase with DCM (2 x 50 mL), and neutralize the combined organics with ice-cold saturated aqueous NaHCO₃[2].

  • Isolation: Remove the solvent under reduced pressure and purify the resulting acetylenic aldehyde via Kugelrohr distillation[2].

Applications in Fragrance and Pharmacognosy

Beyond its utility as a synthetic intermediate, the 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one scaffold has direct industrial relevance:

  • Macrocyclic Musk Synthesis: The Eschenmoser fragmentation of this scaffold is a patented, critical step in the industrial synthesis of methyl-substituted double-unsaturated macrocyclic lactones. These compounds are highly valued in the fragrance industry for their diffusive, erogenous-animalic musk odors[2].

  • Pharmacognosy & Antimicrobial Activity: In analytical phytochemistry, trans-carvone oxide (the isopropenyl derivative of this scaffold) is utilized as a primary volatile marker in the GC-MS profiling of Lavandula stoechas (Ladastacho) aqueous extracts. Its presence correlates strongly with the extract's high in vitro antioxidant and antimicrobial activities[3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 100031, Carvone oxide." PubChem. URL:[Link]

  • Eschenmoser, A., et al. "Fragmentation of α,β-epoxyketones to acetylenic aldehydes and ketones: Preparation of 2,3-epoxycyclohexanone and its fragmentation to 5-hexynal." ResearchGate. URL:[Link]

  • Kraft, P. "Macrocyclic lactones as fragrances (EP2205581A1)." Google Patents.
  • ResearchGate. "Physico-Chemical Parameters, Phenolic Profile, In Vitro Antioxidant Activity and Volatile Compounds of Ladastacho (Lavandula stoechas)." ResearchGate. URL:[Link]

  • National Institute of Standards and Technology. "7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-." NIST WebBook. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one: A Detailed Guide for Synthetic Chemists

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one, a valuable bicyclic epoxy ketone intermediate in organic synthesis and drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one, a valuable bicyclic epoxy ketone intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step procedures, and the scientific rationale behind the synthetic strategy.

Introduction

1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one is a chiral bicyclic molecule featuring a strained epoxide ring fused to a cyclohexanone backbone. This structural motif is of significant interest in medicinal chemistry and natural product synthesis due to its potential as a versatile building block. The presence of the reactive epoxide ring, coupled with the ketone functionality, allows for a variety of stereoselective transformations, making it a key intermediate for the construction of complex molecular architectures.

The synthetic approach detailed herein focuses on a robust and widely applicable two-step sequence: the synthesis of the α,β-unsaturated ketone precursor, 2-methyl-2-cyclohexen-1-one, followed by its stereoselective epoxidation to yield the target molecule.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a two-stage process. The first stage involves the preparation of the key intermediate, 2-methyl-2-cyclohexen-1-one. The second stage is the critical epoxidation step to form the desired 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one.

Synthesis_Workflow Start 2-Methylcyclohexanone Precursor 2-Methyl-2-cyclohexen-1-one Start->Precursor α-Halogenation & Elimination Target 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one Precursor->Target Nucleophilic Epoxidation (Weitz-Scheffer Reaction) Weitz_Scheffer_Mechanism cluster_0 Step 1: Nucleophilic Conjugate Addition cluster_1 Step 2: Intramolecular Sₙ2 Cyclization Enone 2-Methyl-2-cyclohexen-1-one Enolate Enolate Intermediate Enone->Enolate + HOO⁻ Hydroperoxide HOO⁻ Enolate_int Enolate Intermediate Enolate->Enolate_int EpoxyKetone 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one Hydroxide OH⁻ Enolate_int->EpoxyKetone Intramolecular Displacement

Application

Application Note: Enantioselective Synthesis of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one

Executive Summary The enantioselective synthesis of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly known as 2-methyl-2,3-epoxycyclohexanone) represents a critical transformation in the synthesis of complex terpenoids...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantioselective synthesis of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly known as 2-methyl-2,3-epoxycyclohexanone) represents a critical transformation in the synthesis of complex terpenoids and pharmaceutical intermediates[1]. Epoxidation of α-substituted cyclic enones is notoriously challenging; the steric bulk at the α-position severely hinders nucleophilic attack, while the conformational flexibility of the cyclohexenone ring complicates facial selectivity.

To overcome these barriers, this protocol utilizes the highly authoritative Lanthanum-BINOL-Triphenylarsine Oxide (La-BINOL-Ph₃AsO) catalytic system[2]. By leveraging the large ionic radius of lanthanum and the rigidifying effect of the Ph₃AsO ligand, this methodology achieves exceptional enantiomeric excess (ee) and yield, providing a robust, scalable workflow for drug development professionals.

Mechanistic Rationale & Catalyst Design (Causality)

Successful asymmetric induction in this system is not accidental; it is the result of precise coordination chemistry. Understanding the causality behind the reagent selection is critical for troubleshooting and scaling:

  • The Role of Lanthanum (La): Unlike smaller transition metals, Lanthanum's large ionic radius allows for a high coordination number. This is essential because the metal center must simultaneously bind the chiral (R)-BINOL ligand, the hydroperoxide oxidant, and the enone substrate to facilitate an intramolecular, stereocontrolled oxygen transfer.

  • The Ph₃AsO Additive (The Rigidifier): Using La and BINOL alone results in poor enantioselectivity (~12% ee). Because Lanthanum's coordination sphere is so large, the BINOL ligand alone leaves the chiral pocket too flexible, allowing background racemic epoxidation. The addition of triphenylarsine oxide (Ph₃AsO) acts as a Lewis basic "plug." It tightly coordinates to the La center, rigidifying the chiral pocket and forcing the enone to adopt a single trajectory for nucleophilic attack, thereby boosting the ee to >90%[2].

  • Oxidant Selection (TBHP over H₂O₂): Anhydrous tert-butyl hydroperoxide (TBHP) in decane is strictly required. Aqueous H₂O₂ would hydrolyze the delicate heteroleptic La-BINOL complex, leading to catalyst deactivation and racemic background reactions.

CatalyticCycle Cat La-BINOL-Ph3AsO Catalyst Complex Peroxy Peroxy-Lanthanum Intermediate Cat->Peroxy + TBHP Coord Enone Coordination Peroxy->Coord + Substrate TS Stereoselective Oxygen Transfer Coord->TS Nucleophilic Attack Prod Chiral Epoxide Release TS->Prod Epoxidation Prod->Cat Catalyst Regeneration

Catalytic cycle of La-BINOL-Ph3AsO mediated enantioselective epoxidation.

Experimental Protocol: A Self-Validating System

This methodology is designed with built-in In-Process Controls (IPCs) to ensure the system self-validates at critical junctures.

Reagents Required:

  • Lanthanum(III) isopropoxide[La(O-iPr)₃] (0.1 equiv)

  • (R)-(+)-1,1'-Bi(2-naphthol) [(R)-BINOL] (0.1 equiv)

  • Triphenylarsine oxide [Ph₃AsO] (0.1 equiv)

  • 2-Methylcyclohex-2-en-1-one (1.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 5.0 M in decane) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step 1: Catalyst Assembly & Maturation
  • In an oven-dried Schlenk flask under an argon atmosphere, sequentially add La(O-iPr)₃ (0.1 mmol), (R)-BINOL (0.1 mmol), and Ph₃AsO (0.1 mmol).

  • Add 5.0 mL of anhydrous THF.

  • Stir the mixture at room temperature for exactly 1 hour.

  • Causality & IPC 1: The 1-hour maturation period is non-negotiable. It allows the thermodynamically stable heteroleptic complex to form. Self-Validation: The suspension will transition into a completely clear, pale-yellow homogeneous solution. Any persistent turbidity indicates moisture contamination or degraded La(O-iPr)₃; if cloudy, discard and restart to prevent racemic conversion.

Step 2: Oxidant Activation
  • Add TBHP (1.5 mmol, 5.0 M in decane) dropwise to the catalyst solution at room temperature.

  • Stir for 30 minutes.

  • Causality: This step displaces the isopropoxide/BINOL protons to form the active peroxy-lanthanum intermediate prior to substrate introduction.

Step 3: Substrate Addition & Epoxidation
  • Cool the reaction vessel to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

  • Causality: Lowering the temperature reduces the conformational mobility of the cyclohexenone ring, locking it into the optimal geometry within the chiral pocket for facial discrimination.

  • Add 2-methylcyclohex-2-en-1-one (1.0 mmol) dropwise over 5 minutes.

  • Stir at -20 °C for 16 hours.

  • IPC 2 (The UV-Activity Check): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting enone features a conjugated π-system (C=C–C=O) and is highly UV-active at 254 nm. Upon epoxidation to 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one, this conjugation is broken. Self-Validation: The reaction is complete when the dark UV-active spot disappears, and a new, UV-inactive spot appears (visualized only after staining with p-anisaldehyde and heating).

Step 4: Quench & Isolation
  • Quench the reaction at -20 °C by adding 2.0 mL of saturated aqueous Na₂S₂O₃.

  • Causality: The thiosulfate quench serves a dual safety and chemical purpose. It instantly hydrolyzes the Lewis acidic Lanthanum complex (halting the reaction) and reduces unreacted TBHP to tert-butanol, eliminating the risk of explosive peroxide concentration during downstream solvent evaporation[3].

  • Extract the aqueous layer with Diethyl Ether (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (silica gel, gradient 5% to 15% EtOAc in Hexanes) to yield the pure chiral epoxide.

Quantitative Data: Additive Effects on Stereocontrol

The necessity of the Ph₃AsO additive is quantitatively demonstrated in the table below. While standard phosphine oxides (Ph₃P=O) provide marginal improvements, the specific electronic and steric profile of the arsine oxide is required to achieve pharmaceutical-grade enantiopurity.

Catalyst SystemOxidantAdditive (0.1 eq)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
La-(R)-BINOLTBHPNone204512
La-(R)-BINOLTBHPPh₃P=O206855
La-(R)-BINOLTBHPPh₃As=O208986
La-(R)-BINOL TBHP Ph₃As=O -20 92 94

Data summarizes the optimization of the catalytic pocket geometry. The combination of Ph₃AsO and sub-ambient temperatures (-20 °C) is required to breach the >90% ee threshold.

References

  • Enantioselective Total Synthesis of 10-Desoxy Analogue of a Previously Reported Natural Peroxyguaidiol. The Journal of Organic Chemistry, ACS Publications (2022). 1

  • Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones. Nature Communications / ResearchGate (2015). (Citing foundational La-BINOL-Ph₃AsO methodologies). 2

  • Technical Support Center: Synthesis of 2-Methylcyclohexanone. BenchChem (2025). (Reference for aqueous workup and byproduct mitigation of cyclic ketones). 3

Sources

Method

Application Note: Stereoselective Epoxidation of Substituted Cyclohexenones

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Natural product synthesis, chiral building block generation, and active pharmaceutical ingredient (API) functionalizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Natural product synthesis, chiral building block generation, and active pharmaceutical ingredient (API) functionalization.

Structural Clarification & Introduction

In synthetic literature and chemical databases, the nomenclature "1-methyl-2-cyclohexen-1-one" is occasionally encountered as a typographical anomaly. Chemically, a methyl group cannot occupy the C1 position of a 2-cyclohexen-1-one ring because the C1 carbon is already pentavalent if bonded to a carbonyl oxygen, two adjacent carbons, and a methyl group. In practice, this nomenclature typically refers to either 3-methyl-2-cyclohexen-1-one or complex substituted derivatives such as carvone (2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one)[1].

This application note provides a comprehensive, self-validating guide for the stereoselective epoxidation of these viable α,β-unsaturated cyclohexenone systems. The predictable installation of an oxirane ring on a cyclohexenone scaffold is a critical transformation in drug development, enabling the precise installation of vicinal functional groups[2].

Chemical Rationale & Mechanistic Causality

The epoxidation of α,β-unsaturated ketones requires a fundamental departure from standard alkene oxidation protocols.

  • The Failure of Electrophilic Epoxidation: Standard peracids, such as m-chloroperoxybenzoic acid (mCPBA) or peracetic acid, are electrophilic. Because the carbonyl group withdraws electron density from the conjugated double bond, the enone is highly deactivated toward electrophilic attack[3]. When applied to dienes like carvone, mCPBA acts with high chemoselectivity toward the isolated, electron-rich exocyclic double bond, leaving the enone intact[3].

  • The Nucleophilic Solution (Weitz-Scheffer Epoxidation): To epoxidize the enone, a nucleophilic oxidant is required. Alkaline hydrogen peroxide (H₂O₂/NaOH) or tert-butyl hydroperoxide (TBHP) generates a hydroperoxide anion (HOO⁻). This nucleophile undergoes a conjugate addition at the β-carbon (C3), forming a peroxy-enolate intermediate.

  • Causality of Stereoselectivity: The stereochemical outcome (diastereomeric ratio) is dictated during the peroxy-enolate formation. The hydroperoxide anion attacks from the least sterically hindered face of the cyclohexenone ring. For 3-methyl-2-cyclohexen-1-one derivatives, the presence of the methyl group accentuates the preference for the trans epoxide due to steric and dipole-dipole influences[1].

Mechanism N1 1. Nucleophilic Attack HOO⁻ attacks β-Carbon N2 2. Peroxy-Enolate Formation (Facial Selectivity Determined) N1->N2 Conjugate Addition N3 3. Intramolecular SN2 O-O Bond Cleavage N2->N3 Ring Closure N4 4. α,β-Epoxy Ketone (Stereo-Enriched Product) N3->N4 Leaving Group Departure

Caption: Weitz-Scheffer nucleophilic epoxidation mechanism highlighting the stereoselectivity step.

Quantitative Data Summary

The table below summarizes the chemoselectivity and stereoselectivity of various epoxidation reagents on substituted cyclohexenones, demonstrating the necessity of reagent selection based on the target double bond.

SubstrateEpoxidation ReagentTarget Double BondYieldSelectivity (dr / ee)Ref
3-Methyl-2-cyclohexen-1-one Dimethyldioxirane (DMD)Endocyclic Enone>90%High trans preference[1]
(R)-Carvone mCPBA (CH₂Cl₂, 0°C)Exocyclic Alkene66%1:1 (Non-stereoselective)
(R)-Carvone H₂O₂ / NaOH (MeOH)Endocyclic Enone82%Diastereoselective
(R)-Carvone Peracetic AcidExocyclic AlkeneHighChemoselective[3]

Experimental Workflows & Protocols

Workflow A Substrate Preparation B Nucleophilic Epoxidation A->B C Reaction Quenching B->C D Extraction & Purification C->D E Stereochemical Analysis D->E

Caption: Workflow for the stereoselective epoxidation and isolation of α,β-epoxy ketones.

Protocol A: Diastereoselective Weitz-Scheffer Epoxidation (Alkaline H₂O₂)

This protocol utilizes alkaline conditions to generate the active HOO⁻ nucleophile. It is highly effective for 3-methyl-2-cyclohexen-1-one and carvone.

Materials:

  • Substrate (e.g., 3-methyl-2-cyclohexen-1-one): 10.0 mmol

  • Hydrogen Peroxide (30% w/w aqueous): 30.0 mmol (3.0 equiv)

  • Sodium Hydroxide (NaOH, 6M aqueous): 2.0 mL

  • Methanol (MeOH): 20 mL

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 10.0 mmol of the cyclohexenone substrate in 20 mL of MeOH in a 100 mL round-bottom flask.

    • Causality: MeOH acts as a miscible co-solvent, ensuring the organic substrate and aqueous peroxide remain in a single reactive phase.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C.

    • Causality: Strict thermal control prevents the thermal decomposition of H₂O₂ and suppresses undesired Baeyer-Villiger oxidation of the ketone[3].

  • Reagent Addition: Add the 30% H₂O₂ dropwise over 10 minutes. Follow immediately with the dropwise addition of 6M NaOH.

  • Reaction Monitoring (Self-Validating Step): Stir the reaction at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

    • Validation: The starting enone is highly UV-active (254 nm). The resulting epoxide loses this extended conjugation and becomes UV-inactive. Use a KMnO₄ or p-anisaldehyde stain to visualize the product spot.

  • Peroxide Quenching: Once the starting material is consumed, add 15 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes.

    • Causality: Thiosulfate reduces any unreacted peroxides. Validation: Test the aqueous layer with KI-starch paper; a lack of blue/black color confirms the safe neutralization of peroxides prior to concentration.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography to isolate the diastereomerically enriched epoxide.

Protocol B: Neutral Epoxidation using Dimethyldioxirane (DMD)

For substrates sensitive to strong bases (which may undergo aldol condensations or degradation), DMD offers a neutral, highly efficient alternative[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of the cyclohexenone substrate in 10 mL of reagent-grade acetone.

  • DMD Addition: Add a standardized solution of DMD in acetone (typically 0.05–0.1 M, 1.2 equivalents) in a single portion at room temperature (25 °C).

  • Incubation: Stir the mixture for 60 to 120 minutes. The reaction is driven by the high ring strain of the dioxirane transferring oxygen to the alkene[1].

  • Concentration: Because the only byproduct of DMD oxidation is acetone, the reaction requires no aqueous workup. Simply concentrate the mixture under reduced pressure to yield the crude epoxide.

  • Stereochemical Analysis: Determine the diastereomeric ratio (dr) of the crude mixture using ¹H-NMR. The chemical shifts and coupling constants of the oxirane ring protons definitively assign the cis or trans configuration relative to the ring substituents[1].

References[3] Stereoselective Epoxidation of Unfunctionalized Aliphatic Alkenes with a Macrocyclic Tetra-NHC Iron(II) Catalyst, researchgate.net, URL[1] Diastereoselectivity in the Epoxidation of Substituted Cyclohexenes by Dimethyldioxirane, The Journal of Organic Chemistry - ACS Publications, URL[2] Diastereoselective Synthesis of 7,8-Carvone Epoxides, MDPI, URL[4] A molecular electron density theory study of the mechanism, chemo- and stereoselectivity of the epoxidation reaction of R-carvone with peracetic acid, RSC Publishing, URL[5] Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages, PMC, URL

Sources

Application

Application Note: Catalytic Asymmetric Epoxidation of Prochiral Olefins

Introduction & Strategic Selection of Epoxidation Methods The synthesis of enantiopure epoxides is a cornerstone of modern drug development. Epoxides serve as versatile, stereospecific electrophilic hubs for downstream f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Selection of Epoxidation Methods

The synthesis of enantiopure epoxides is a cornerstone of modern drug development. Epoxides serve as versatile, stereospecific electrophilic hubs for downstream functionalization. However, no single catalytic system is universally applicable to all alkene classes. The selection of an asymmetric epoxidation protocol is entirely dictated by the electronic and steric nature of the prochiral olefin.

As a Senior Application Scientist, it is critical to understand that successful enantioinduction relies on rigid transition-state geometries. We rely on three primary methodologies:

  • Sharpless Epoxidation: Exclusively for allylic alcohols where hydroxyl coordination is mandatory.

  • Jacobsen-Katsuki Epoxidation: Optimal for unfunctionalized cis-disubstituted and certain trisubstituted olefins.

  • Shi Epoxidation: The premier choice for unfunctionalized trans-disubstituted and trisubstituted olefins.

G Start Prochiral Olefin Substrate Allylic Is it an Allylic Alcohol? Start->Allylic Sharpless Sharpless Epoxidation (Ti / Tartrate / TBHP) Allylic->Sharpless Yes Unfunctionalized Unfunctionalized Olefin Allylic->Unfunctionalized No Cis Is it cis-Disubstituted? Unfunctionalized->Cis Jacobsen Jacobsen-Katsuki (Mn-salen / NaOCl) Cis->Jacobsen Yes Trans trans-Disubstituted or Trisubstituted? Cis->Trans No Shi Shi Epoxidation (Fructose Ketone / Oxone) Trans->Shi Yes

Decision tree for selecting asymmetric epoxidation methodology based on substrate class.

Quantitative Comparison of Epoxidation Systems

To streamline reaction planning, the following table summarizes the quantitative operational parameters, expected yields, and enantiomeric excesses (ee) for the three core methodologies.

MethodologyOptimal Substrate ScopeCatalyst System (Loading)Primary OxidantTypical YieldTypical ee (%)
Sharpless Allylic alcoholsTi(O-iPr)₄ / DET (5–10 mol%)TBHP (anhydrous)75–95%90–98%
Jacobsen-Katsuki cis-Alkenes, trisubstitutedMn(III)-salen (1–5 mol%)NaOCl (aq. bleach)70–90%85–98%
Shi trans-Alkenes, trisubstitutedFructose diketal (20–30 mol%)Oxone (K₂SO₅)80–95%90–95%

Mechanistic Insights & Causality in Experimental Design

Do not simply mix reagents; understanding the thermodynamic and kinetic causality behind each protocol is what separates successful scale-ups from failed batches.

The Sharpless Epoxidation: The Role of Molecular Sieves

The 1 requires the hydroxyl group of the allylic alcohol to coordinate to the titanium center, displacing an isopropoxide ligand. The breakthrough that allowed this reaction to become catalytic (reducing Ti loading from stoichiometric to 5–10 mol%) was the introduction of powdered, activated 4Å molecular sieves. Causality: Trace water in the reaction mixture rapidly hydrolyzes the delicate titanium-tartrate dimer into inactive polymeric oxo-titanium species. The sieves act as a thermodynamic sink for moisture, preserving the active catalytic species and enabling high turnover.

The Jacobsen-Katsuki Epoxidation: Approach Vectors and Axial Ligands

For unfunctionalized cis-olefins, the 2 utilizes a chiral C₂-symmetric Mn(III)-salen complex. The reaction proceeds via a highly reactive Mn(V)=O intermediate. Causality: Enantioselection is governed by the competition between 'distal' and 'proximal' approach vectors relative to the bulky tert-butyl groups on the salen ligand, as 3. The addition of an axial ligand, such as 4-phenylpyridine N-oxide (PPNO), pushes the manganese atom out of the salen plane toward the substrate. This accelerates the rate of oxygen transfer and enforces a tighter transition state, significantly boosting the enantiomeric excess.

The Shi Epoxidation: pH Control and Dioxirane Stability

Trans-disubstituted olefins are notoriously poor substrates for metal-catalyzed methods. The solves this using a metal-free, D-fructose-derived diketal organocatalyst. The active oxidant is a highly reactive chiral dioxirane generated in situ by 4. Causality: A critical parameter in this protocol is maintaining the pH at exactly 10.5. If the pH drops, the ketone catalyst undergoes a competitive Baeyer-Villiger oxidation,5.

G Ketone Shi Diketal Catalyst (Chiral Ketone) Dioxirane Chiral Dioxirane Active Intermediate Ketone->Dioxirane Peroxidation Oxone Oxone (HSO5-) Addition (pH 10.5) Oxone->Dioxirane Oxidant Source Dioxirane->Ketone Catalyst Regeneration Epoxide Enantiopure Epoxide Dioxirane->Epoxide Oxygen Transfer Olefin trans-Olefin Substrate Olefin->Epoxide Substrate Binding

Catalytic cycle of the Shi epoxidation showing the active chiral dioxirane intermediate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the integrity of the reaction at critical junctures.

Protocol A: Catalytic Sharpless Asymmetric Epoxidation

Target: Allylic Alcohols

  • Preparation: Flame-dry a Schlenk flask. Add 4Å molecular sieves (15-20 wt% relative to substrate) and purge with ultra-pure Argon.

  • Catalyst Assembly: Add anhydrous CH₂Cl₂. Cool to -20 °C. Sequentially add Ti(O-iPr)₄ (0.05 eq) and (+)- or (-)-diethyl tartrate (0.06 eq). Stir for 20 minutes to ensure the formation of the active chiral dimer.

  • Oxidant Addition: Add anhydrous tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 2.0 eq) dropwise. Stir for 30 minutes at -20 °C.

  • Substrate Addition: Slowly add the allylic alcohol (1.0 eq) dissolved in a minimal amount of CH₂Cl₂ over 30 minutes to prevent thermal spikes.

  • Quench & Workup: After complete consumption of the starting material, quench with an aqueous solution of 10% tartaric acid and FeSO₄ (to safely reduce excess peroxide and break the titanium emulsion).

  • Self-Validation Check: Titrate the TBHP stock via iodometry prior to use. Confirm ee% via chiral HPLC against a racemic standard synthesized using mCPBA.

Protocol B: Jacobsen-Katsuki Epoxidation

Target: cis-Disubstituted / Trisubstituted Olefins

  • Reaction Setup: In a round-bottom flask, dissolve the cis-olefin (1.0 eq), chiral Mn(III)-salen catalyst (0.05 eq), and 4-phenylpyridine N-oxide (PPNO, 0.2 eq) in CH₂Cl₂. Cool to 0 °C.

  • Oxidant Preparation: Adjust the pH of commercial aqueous NaOCl (bleach, 1.5 eq) to 11.3 using 0.05 M Na₂HPO₄.

  • Biphasic Oxidation: Add the buffered NaOCl dropwise to the organic layer. Stir vigorously (1000+ rpm) to ensure maximum interfacial surface area between the aqueous oxidant and organic catalyst.

  • Workup: Separate the layers. Extract the aqueous layer with CH₂Cl₂. Filter the combined organics through a pad of Celite to remove precipitated manganese salts.

  • Self-Validation Check: Monitor the reaction color. The active catalytic cycle oscillates between brown and green. A permanent shift to a pale or muddy yellow indicates irreversible catalyst degradation (reduction to inactive Mn(II) species).

Protocol C: Shi Epoxidation

Target: trans-Disubstituted Olefins

  • Solvent & Catalyst: Dissolve the trans-olefin (1.0 eq) and the Shi diketal catalyst (0.2–0.3 eq) in a solvent mixture of CH₃CN and dimethoxymethane (DMM) (1:2 ratio). Cool to 0 °C.

  • Buffer Preparation: Prepare an aqueous buffer of K₂CO₃ (0.1 M) and EDTA (0.4 mM). Note: EDTA is crucial to chelate trace heavy metals that catalytically decompose Oxone.

  • Simultaneous Addition: Using a dual-syringe pump, simultaneously add a solution of Oxone (1.5 eq in aqueous EDTA) and a solution of K₂CO₃ (to maintain pH) over 2 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

  • Self-Validation Check: Continuously monitor the reaction with a pH probe. If the pH drops below 10.0, the reaction must be immediately buffered, or TLC will reveal a highly polar spot corresponding to the Baeyer-Villiger degradation product of the expensive chiral catalyst.

References

  • Source: wikipedia.
  • Source: benchchem.
  • Source: organic-chemistry.
  • Source: acs.
  • Source: scribd.
  • Source: thermofisher.

Sources

Method

The Synthetic Utility of the 7-Oxabicyclo[4.1.0]heptan-2-one Scaffold: A Gateway to Complex Molecules

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Strained Ring Systems in Synthesis In the field of total synthesis, the quest for elegant and efficien...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Strained Ring Systems in Synthesis

In the field of total synthesis, the quest for elegant and efficient routes to complex molecular architectures is a driving force. Strained ring systems, such as epoxides, are invaluable chiral building blocks, offering a powerful combination of latent functionality and stereochemical control. The 7-oxabicyclo[4.1.0]heptan-2-one framework, a bicyclic system containing a cyclohexanone fused to an epoxide ring, represents a particularly versatile scaffold. While direct applications of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one in total synthesis are not extensively documented in the literature, the broader class of related structures, including the parent compound and its derivatives, serves as a cornerstone in the synthesis of a diverse array of natural products and biologically active molecules. This guide will delve into the synthesis and application of this important structural motif, providing detailed protocols and mechanistic insights.

Synthesis of the 7-Oxabicyclo[4.1.0]heptan-2-one Core

The primary route to the 7-oxabicyclo[4.1.0]heptan-2-one scaffold is the stereoselective epoxidation of the corresponding α,β-unsaturated cyclohexenone. The choice of oxidant and reaction conditions is critical to achieving high diastereoselectivity.

Protocol 1: Diastereoselective Epoxidation of 2-Cyclohexen-1-one

This protocol outlines the synthesis of the parent compound, 7-oxabicyclo[4.1.0]heptan-2-one.

Materials:

  • 2-Cyclohexen-1-one

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve 2-cyclohexen-1-one (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 7-oxabicyclo[4.1.0]heptan-2-one as a colorless oil.

Expected Yield: 85-95%

Key Mechanistic Considerations for Stereoselectivity

The diastereoselectivity of the epoxidation of substituted cyclohexenones can be influenced by steric and electronic factors. For instance, the epoxidation of allylic alcohols can be directed by the hydroxyl group, leading to syn-epoxidation. In the absence of such directing groups, the oxidant will typically approach from the less sterically hindered face of the double bond.

Applications in Total Synthesis: The Ring-Opening Cascade

The synthetic power of the 7-oxabicyclo[4.1.0]heptan-2-one scaffold lies in its susceptibility to nucleophilic ring-opening of the epoxide. This reaction, often proceeding with high regio- and stereoselectivity, allows for the introduction of a wide range of functional groups and the construction of complex stereochemical arrays.

Regioselectivity of Nucleophilic Attack

The regioselectivity of the epoxide opening is influenced by the reaction conditions. Under basic or neutral conditions, nucleophilic attack generally occurs at the less substituted carbon (C7) via an SN2 mechanism. In contrast, under acidic conditions, the reaction proceeds through a more SN1-like transition state, with the nucleophile attacking the more substituted carbon (C1) that can better stabilize a partial positive charge.

Workflow for Nucleophilic Ring-Opening

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Ring-Opened Products Epoxide 7-Oxabicyclo[4.1.0]heptan-2-one Scaffold Basic Basic/Neutral (e.g., Grignard, Gilman) Epoxide->Basic Sₙ2 Attack Acidic Acidic (e.g., Lewis Acid, H+) Epoxide->Acidic Sₙ1-like Attack Product_Basic trans-Diaxial Product (Attack at C7) Basic->Product_Basic Product_Acidic trans-Diaxial Product (Attack at C1) Acidic->Product_Acidic

Caption: Regioselectivity in the nucleophilic opening of the 7-oxabicyclo[4.1.0]heptan-2-one scaffold.

Protocol 2: Copper-Catalyzed Grignard Ring-Opening

This protocol demonstrates a typical copper-catalyzed nucleophilic opening with a Grignard reagent, a common transformation in the synthesis of prostaglandins and other natural products.

Materials:

  • 7-Oxabicyclo[4.1.0]heptan-2-one

  • Methylmagnesium bromide (MeMgBr) in THF (3.0 M)

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred suspension of CuI (0.1 eq) in anhydrous THF at -20 °C under an inert atmosphere (e.g., argon), add MeMgBr (1.5 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -20 °C.

  • Cool the mixture to -78 °C and add a solution of 7-oxabicyclo[4.1.0]heptan-2-one (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 3 hours. Monitor the reaction by TLC.

  • Quench the reaction by the addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding trans-diaxial ring-opened product.

Expected Yield: 70-85%

Table 1: Scope of Nucleophiles in Ring-Opening Reactions
Nucleophile SourceCatalyst/ConditionsRegioselectivityTypical Yield (%)
Grignard Reagents (RMgX)Cu(I) saltsHigh (attack at C7)70-90
Gilman Reagents (R₂CuLi)-High (attack at C7)75-95
Organolithium Reagents (RLi)-Moderate to Low40-60
Azides (NaN₃)NH₄ClHigh (attack at C7)80-95
Thiols (RSH)BaseHigh (attack at C7)85-95
Alcohols (ROH)Acid or BaseVariable60-80

Case Study: Application in the Synthesis of a Prostaglandin Analogue

The utility of the 7-oxabicyclo[4.1.0]heptan-2-one scaffold is exemplified in the synthesis of prostaglandin analogues. The key step involves the conjugate addition of a cuprate derived from the ω-side chain to the enone system, followed by trapping of the resulting enolate. However, a more direct approach utilizes the ring-opening of the epoxide to install the requisite stereochemistry.

Synthetic Scheme: Prostaglandin Analogue Synthesis

G Start 7-Oxabicyclo[4.1.0]- heptan-2-one Step1 1. R₂CuLi (ω-side chain) 2. H₃O⁺ Start->Step1 Intermediate trans-Hydroxyketone Intermediate Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 Product Prostaglandin Analogue Step2->Product

Caption: A generalized synthetic approach to a prostaglandin analogue.

Conclusion and Future Outlook

The 7-oxabicyclo[4.1.0]heptan-2-one scaffold, while seemingly simple, is a powerful tool in the arsenal of the synthetic organic chemist. Its rigid bicyclic structure allows for a high degree of stereocontrol in epoxidation and subsequent ring-opening reactions. The ability to introduce a wide variety of nucleophiles with predictable regio- and stereochemistry makes it an ideal starting point for the synthesis of complex natural products and their analogues. While the specific applications of the 1-methyl substituted variant are not as prevalent in the literature, the principles and protocols outlined here for the parent system provide a solid foundation for its potential use. Future work in this area could explore the impact of the C1-methyl group on the reactivity and selectivity of the epoxide ring-opening, potentially leading to novel synthetic methodologies and access to new chemical space for drug discovery and development.

Application

Application Note: Regioselective Ring-Opening Strategies for 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one

Executive Summary & Mechanistic Rationale 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (the core structural motif of carvone oxide) is a highly strained bicyclic α,β-epoxy ketone. Its architecture features an oxirane ring fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (the core structural motif of carvone oxide) is a highly strained bicyclic α,β-epoxy ketone. Its architecture features an oxirane ring fused to a cyclohexane backbone, presenting two distinct electrophilic sites: the tertiary C1 carbon (α to the carbonyl) and the secondary C6 carbon (β to the carbonyl). This scaffold is a critical intermediate in the late-stage modification and total synthesis of complex terpenoids and bioactive natural products[1].

The ring-opening of this compound presents a classic regioselectivity challenge. The nucleophile can attack either the sterically hindered C1 position or the less substituted C6 position. As a Senior Application Scientist, understanding the causality behind these pathways is essential—regioselectivity in this system is not strictly substrate-controlled; it is highly tunable via the electronic and steric properties of the chosen catalytic system:

  • Electronic Control ( SN​1 -like) : Under strong Lewis acidic conditions (e.g., TiCl4​ in non-polar solvents), the epoxide oxygen is tightly coordinated, polarizing the C–O bonds. The developing positive charge is stabilized at the more substituted tertiary C1 position, driving an SN​1 -like ring opening where nucleophilic attack occurs at C1[2].

  • Steric Control ( SN​2 -like) : Attenuating the Lewis acidity (e.g., using TiCl(O-i-Pr)3​ in highly polar DMF) shifts the transition state. The solvent coordinates with the titanium center, reducing its electrophilicity and forcing an SN​2 -like pathway. Here, steric hindrance at the C1 methyl group directs the nucleophile to the less substituted C6 position[2].

  • Single-Electron Transfer (SET) : Recent advances in photoredox catalysis utilize fluorinated thiolate mediators to achieve radical ring-opening. This pathway selectively generates the most thermodynamically stable carbon-centered radical at C6 for subsequent functionalization[3].

Reaction Pathways & Regioselectivity Map

EpoxideRingOpening Start 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (α,β-Epoxy Ketone) Cond1 TiCl4 / CH2Cl2 (Strong Lewis Acid) Start->Cond1 SN1-like Cond2 TiCl(O-i-Pr)3 / DMF (Attenuated Lewis Acid) Start->Cond2 SN2-like Cond3 DDQ / MeOH (Oxidative Solvolysis) Start->Cond3 Solvolysis Cond4 Photoredox / PyfSH (SET Radical Opening) Start->Cond4 Radical Prod1 C1-Attack (Tertiary Chloride) Cond1->Prod1 Prod2 C6-Attack (Secondary Chloride) Cond2->Prod2 Prod3 C6-Methoxy (β-Methoxy Ketone) Cond3->Prod3 Prod4 C6-Radical Addition (β-Functionalized) Cond4->Prod4

Caption: Regioselective pathways for 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one ring-opening.

Quantitative Data: Catalyst-Controlled Regioselectivity

The following table summarizes how experimental conditions dictate the regiochemical outcome of the ring-opening process, allowing researchers to selectively target either the α- or β-functionalized ketone.

Reagent SystemSolventTempDominant MechanismMajor RegioisomerRegioselectivity RatioRef
TiCl4​ CH2​Cl2​ -78 °C to RT SN​1 -likeC1-Chloro (Tertiary)> 95:5[2]
TiCl(O-i-Pr)3​ DMFRT SN​2 -likeC6-Chloro (Secondary)> 90:10[2]
DDQ / MeOHMethanolRefluxOxidative SolvolysisC6-Methoxy> 90:10[4]
PyfSH / Blue LightMeCNRTSET / RadicalC6-Functionalized> 20:1[3]

Experimental Protocols

Protocol A: Chlorinative Ring-Opening via Titanium(IV) Reagents

This protocol leverages titanium-based Lewis acids to synthesize either the C1-chloro or C6-chloro derivative with high regioselectivity[2].

Materials:

  • Substrate: 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (1.0 equiv, 1.0 mmol)

  • Reagent A (For C1-attack): TiCl4​ (1.2 equiv) in anhydrous CH2​Cl2​

  • Reagent B (For C6-attack): TiCl(O-i-Pr)3​ (1.2 equiv) in anhydrous DMF

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried Schlenk flask with argon. Dissolve the substrate in 5.0 mL of the chosen anhydrous solvent ( CH2​Cl2​ for Reagent A; DMF for Reagent B).

  • Catalyst Addition: Cool the reaction mixture to -78 °C (if using TiCl4​ ) or maintain at room temperature (if using TiCl(O-i-Pr)3​ ). Add the respective titanium reagent dropwise via a gas-tight syringe over 5 minutes.

  • Reaction Monitoring: Stir the mixture under argon, allowing the TiCl4​ reaction to slowly warm to room temperature if necessary.

  • Quenching & Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO3​ (10 mL). Extract the aqueous phase with Et2​O (3 × 15 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Purification: Isolate the product via flash column chromatography (EtOAc/Hexane gradient).

Self-Validation Checkpoint: The reaction progress is self-validating via TLC (Hexane/EtOAc 4:1). The disappearance of the non-polar epoxide spot and the emergence of a highly polar chlorohydrin spot indicates successful cleavage. Post-purification, 1H NMR validates the regiochemistry: the C6 proton in the C1-chloro product appears as a standard hydroxymethine signal, whereas in the C6-chloro product, it shifts significantly downfield due to the adjacent electronegative chlorine atom.

Protocol B: Light-Mediated Radical Ring-Opening

This metal-free approach utilizes blue light to drive a regioselective radical addition, yielding a β-functionalized product[3].

Materials:

  • Substrate: 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (1.0 equiv, 0.5 mmol)

  • Mediator: 4-(mercapto)tetrafluoropyridine (PyfSH, 1.5 equiv)

  • Photocatalyst: Eosin Y or Ru(bpy)3​Cl2​ (2 mol%)

  • Solvent: Degassed Acetonitrile (MeCN, 5.0 mL)

Step-by-Step Methodology:

  • Mixture Assembly: In a transparent borosilicate vial equipped with a magnetic stir bar, combine the substrate, PyfSH, and the photocatalyst in MeCN.

  • Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which would otherwise quench the excited state of the photocatalyst and disrupt the SET process.

  • Irradiation: Seal the vial with a Teflon-lined cap and irradiate with a 456 nm blue LED array at room temperature for 12 hours with vigorous stirring.

  • Workup: Dilute the mixture with deionized water (10 mL) and extract with EtOAc (3 × 10 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Self-Validation Checkpoint: The reaction's success is self-validating through 19F NMR analysis of the crude mixture. The appearance of distinct fluorine signals confirms the covalent incorporation of the tetrafluoropyridine moiety at the C6 position, while the disappearance of the characteristic epoxide oxirane proton signals (~3.0-3.5 ppm) in 1H NMR confirms complete ring-opening.

References

  • [1] Total Syntheses of Bufadienolide Natural Products and Analogs via Singlet Oxygen Oxidation and Late-Stage Modification. ChemRxiv. 1

  • [3] Light-Mediated Ring-Opening Functionalization of Epoxides via a Fluorinated Thiolate Mediator. Organic Letters - ACS Publications (2025). 3

  • [4] Catalytic Ring Opening of α-Epoxyketones Using DDQ in Methanol Solution at Room Temperature and under Reflux Conditions in Excellent Yields. Zeitschrift fur Naturforschung B (2014). 4

  • [2] AN ALTERNATIVE REGIOSELECTIVE RING-OPENING OF EPOXIDES TO CHLOROHYDRINS MEDIATED BY CHLOROTITANIUM(IV) REAGENTS. Heterocycles, Vol. 74 (2007). 2

Sources

Method

Application Notes and Protocols: Nucleophilic Addition to 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the nucleophilic addition reactions of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one, a key bicyclic scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the nucleophilic addition reactions of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one, a key bicyclic scaffold in synthetic and medicinal chemistry. The unique structural features of this α,β-epoxy ketone, including its inherent ring strain and electrophilic centers, make it a versatile precursor for the synthesis of highly functionalized cyclohexane derivatives. These derivatives are of significant interest in drug discovery due to their potential as bioactive molecules. This guide will delve into the mechanistic principles governing these reactions, provide detailed experimental protocols for various nucleophiles, and discuss the critical aspects of regioselectivity and stereoselectivity that are paramount for targeted synthesis.

Introduction: The Strategic Importance of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one

1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one is a bicyclic compound featuring a cyclohexane ring fused to an epoxide, with a ketone functionality adjacent to the epoxide ring. This arrangement of functional groups, specifically an α,β-epoxy ketone, confers significant reactivity to the molecule. The high ring strain of the three-membered epoxide ring makes it susceptible to ring-opening by a wide range of nucleophiles.[1][2] The presence of the electron-withdrawing ketone group further activates the epoxide ring towards nucleophilic attack.

The rigid bicyclic framework of this molecule and its derivatives allows for the precise spatial arrangement of substituents, a desirable feature in the design of small molecule therapeutics that interact with specific biological targets.[3] The products of nucleophilic addition to this scaffold, substituted hydroxymethyl-cyclohexenones and related structures, are valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals.

Mechanistic Insights: Regio- and Stereoselectivity

The nucleophilic ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions, primarily whether they are basic/neutral or acidic.[4]

Under Basic or Neutral Conditions (SN2-like Mechanism)

In the presence of strong, basic, or neutral nucleophiles, the ring-opening of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one is expected to follow an SN2-like pathway.[2][5]

  • Regioselectivity: The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. In the case of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one, this is the C6 carbon (the carbon of the epoxide that is not shared with the methyl group). This is a classic example of steric control in an SN2 reaction.[2][4]

  • Stereoselectivity: The attack occurs from the backside of the C-O bond, leading to an inversion of configuration at the attacked carbon. This results in an anti-addition of the nucleophile and the resulting hydroxyl group.[5]

Diagram: Nucleophilic Addition under Basic/Neutral Conditions

G cluster_0 S_N_2-like Mechanism A 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one C Transition State A->C Backside Attack at C6 B Nucleophile (Nu-) B->C D Alkoxide Intermediate C->D Ring Opening F trans-Product D->F Workup (e.g., H2O) E Protonation E->D

Caption: SN2-like attack of a nucleophile on the less hindered carbon of the epoxide.

Under Acidic Conditions (SN1-like Mechanism)

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group.[4] This is followed by nucleophilic attack.

  • Regioselectivity: The nucleophilic attack occurs at the more substituted carbon (C1), which can better stabilize the developing positive charge in the transition state. This is due to the electronic effect of the methyl group.[4] The reaction proceeds through a mechanism with significant SN1 character.

  • Stereoselectivity: Similar to the basic conditions, the reaction still results in an anti-addition product due to the backside attack of the nucleophile.[1]

Experimental Protocols

Important Safety Note: Many of the reagents used in these protocols are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

General Protocol for Nucleophilic Ring-Opening with Amines

The reaction of epoxides with amines is a common method for the synthesis of β-amino alcohols, which are important intermediates in pharmaceutical synthesis.

Materials:

  • 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one

  • Amine (e.g., aniline, diethylamine)

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Optional: Lewis acid catalyst (e.g., LiClO₄, Yb(OTf)₃) for less reactive amines.

Procedure:

  • To a solution of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (1.0 eq) in the chosen solvent (0.1-0.5 M), add the amine (1.0-1.5 eq).

  • If using a catalyst, add it to the reaction mixture (5-10 mol%).

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-amino alcohol.

Diagram: Workflow for Amine Addition

G cluster_1 Amine Nucleophilic Addition Workflow Start Start Step1 Dissolve Epoxide in Solvent Start->Step1 Step2 Add Amine (and optional catalyst) Step1->Step2 Step3 Stir and Monitor Reaction Step2->Step3 Step4 Workup: Concentrate Step3->Step4 Step5 Purification: Column Chromatography Step4->Step5 End β-Amino Alcohol Product Step5->End

Caption: General workflow for the addition of amines to the epoxy ketone.

Protocol for Nucleophilic Ring-Opening with Thiols

The addition of thiols to epoxides is an efficient way to synthesize β-hydroxy sulfides. Thiols are excellent nucleophiles and their reactions with epoxides often proceed under mild conditions.

Materials:

  • 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one

  • Thiol (e.g., thiophenol, ethanethiol)

  • Base (e.g., triethylamine, sodium hydroxide)

  • Solvent (e.g., Methanol, Ethanol)

Procedure:

  • To a solution of the thiol (1.1 eq) in the chosen solvent, add the base (1.1 eq) at 0 °C to generate the thiolate.

  • Add a solution of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (1.0 eq) in the same solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Ring-Opening with Grignard Reagents

Grignard reagents are potent carbon nucleophiles that react with epoxides to form new carbon-carbon bonds, leading to the synthesis of alcohols.[1][4]

Materials:

  • 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one

  • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in a suitable solvent (e.g., THF, diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous solution of NH₄Cl

Procedure:

  • To a solution of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (1.0 eq) in anhydrous diethyl ether or THF at 0 °C, add the Grignard reagent (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Expected Outcomes

The regioselectivity of the nucleophilic addition under basic/neutral conditions is expected to be high, favoring attack at the less substituted C6 position. The stereochemistry will be exclusively trans due to the SN2 mechanism.

NucleophileConditionsMajor Product RegioisomerExpected Stereochemistry
Amine (R₂NH)Neutral/Basic, RTAttack at C6trans
Thiol (RSH)Basic (e.g., Et₃N), RTAttack at C6trans
Grignard (RMgX)Anhydrous Ether/THF, 0°C to RTAttack at C6trans
Cyanide (NaCN)Protic solvent (e.g., EtOH/H₂O)Attack at C6trans

Applications in Drug Development

The bicyclic nature of the products derived from 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one provides a rigid scaffold that can be exploited in drug design to reduce conformational flexibility and potentially increase binding affinity to biological targets. The introduction of diverse functional groups through nucleophilic addition allows for the exploration of a wide chemical space to optimize pharmacological properties. For instance, the resulting β-amino alcohols and their derivatives are common motifs in many biologically active compounds.

Conclusion

The nucleophilic addition to 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one represents a powerful and versatile strategy for the synthesis of complex and stereochemically defined cyclohexane derivatives. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity and stereoselectivity, is crucial for the successful application of this methodology in organic synthesis and drug discovery. The protocols provided herein serve as a starting point for researchers to explore the rich chemistry of this valuable building block.

References

Sources

Application

Biocatalytic resolution of 7-oxabicyclo[4.1.0]heptan-2-ones

Application Notes & Protocols Topic: High-Efficiency Biocatalytic Resolution of (±)-7-Oxabicyclo[4.1.0]heptan-2-ones Audience: Researchers, Scientists, and Drug Development Professionals Abstract Enantiomerically pure 7-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: High-Efficiency Biocatalytic Resolution of (±)-7-Oxabicyclo[4.1.0]heptan-2-ones

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure 7-oxabicyclo[4.1.0]heptan-2-one and its derivatives are valuable chiral building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] Traditional chemical methods for resolving their racemic mixtures often require harsh conditions or multi-step processes. This guide details a robust and highly selective biocatalytic method for the kinetic resolution of (±)-7-oxabicyclo[4.1.0]heptan-2-one using Baeyer-Villiger monooxygenases (BVMOs). This enzymatic approach offers exceptional enantioselectivity under mild, environmentally benign conditions, yielding both the unreacted ketone and the corresponding lactone product in high enantiomeric purity. The protocols provided cover enzyme screening, preparative-scale resolution, and analytical methods for verifying enantiomeric excess.

Introduction: The Synthetic Value of Chiral Epoxyketones

The rigid, bicyclic structure of 7-oxabicyclo[4.1.0]heptan-2-one contains multiple stereocenters and reactive functional groups (an epoxide and a ketone), making it a versatile scaffold for asymmetric synthesis.[3] Access to enantiopure forms is critical, as the biological activity of downstream products is often confined to a single enantiomer. Kinetic resolution is an effective strategy for separating enantiomers, where two enantiomers in a racemic mixture react at different rates with a chiral catalyst.[4] Biocatalysis, particularly using enzymes, has emerged as a superior method for kinetic resolution due to the remarkable selectivity and mild operating conditions of enzymes.[5][6]

This document focuses on the application of Baeyer-Villiger monooxygenases (BVMOs), a class of flavin-dependent enzymes that catalyze the oxidation of ketones to esters or lactones.[7][8][9] In the context of (±)-7-oxabicyclo[4.1.0]heptan-2-one, a BVMO can selectively oxidize one enantiomer to the corresponding 8-oxa-bicyclo[4.2.0]octan-3-one lactone, leaving the less reactive ketone enantiomer untouched. This process, if highly selective, allows for the separation of both enantiomers in high optical purity.

Principle of the Method: BVMO-Catalyzed Kinetic Resolution

The Baeyer-Villiger oxidation is a C-C bond cleavage reaction that inserts an oxygen atom adjacent to a carbonyl group.[10] BVMOs perform this transformation with high regio- and enantioselectivity.[11] The process is a classic example of enzymatic kinetic resolution.

The core reaction is as follows: A racemic mixture of the epoxyketone is exposed to the BVMO. The enzyme preferentially binds to and oxidizes one enantiomer (e.g., the S-enantiomer) into the corresponding lactone. The other enantiomer (e.g., the R-enantiomer) is a poor substrate for the enzyme and remains largely unreacted.

  • (±)-Substrate → (R)-Substrate (unreacted) + (S)-Product (lactone)

The reaction requires a nicotinamide cofactor, typically NADPH, which is consumed in the catalytic cycle.[8] Due to the high cost of NADPH, an in-situ cofactor regeneration system is essential for preparative-scale synthesis. A common and effective system pairs a glucose dehydrogenase (GDH) with glucose, where the oxidation of glucose to gluconolactone regenerates NADPH from NADP+.

Overall Biocatalytic Workflow

G cluster_process Biocatalytic Reaction cluster_downstream Downstream Processing racemate (±)-7-Oxabicyclo[4.1.0]heptan-2-one reaction Kinetic Resolution in Aqueous Buffer (e.g., Tris-HCl, pH 8.0, 30°C) racemate->reaction enzyme BVMO Enzyme (e.g., PAMO, HAPMO) enzyme->reaction cofactor NADP+ (catalytic) cofactor->reaction regen Cofactor Regeneration System (GDH + Glucose) regen->reaction Regenerates NADPH for BVMO extraction Solvent Extraction (e.g., Ethyl Acetate) reaction->extraction Reaction Mixture ketone Enantioenriched Ketone (e.g., R-enantiomer, >99% ee) lactone Enantioenriched Lactone (e.g., S-enantiomer, >99% ee) separation Chromatography extraction->separation separation->ketone separation->lactone

Sources

Method

Application Note: Advanced Purification Protocols for 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one Isomers

Introduction & Mechanistic Context The compound 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one (conventionally known as 2-methyl-2,3-epoxycyclohexanone) is a highly versatile α,β -epoxy ketone. It serves as a critical electrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The compound 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one (conventionally known as 2-methyl-2,3-epoxycyclohexanone) is a highly versatile α,β -epoxy ketone. It serves as a critical electrophilic building block in the synthesis of complex natural products, macrocyclic lactone fragrances, and guaianolide analogues[1],[2].

The isomerism of this scaffold depends heavily on its substitution pattern:

  • Unsubstituted Core: The standard epoxidation of 2-methylcyclohex-2-en-1-one yields a racemic mixture of enantiomers: (1R,6S) and (1S,6R).

  • C4-Substituted Derivatives: When a stereocenter is present at the C4 position—most notably in Carvone Epoxide (4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one)—the Weitz-Scheffer epoxidation (alkaline H2​O2​ ) yields a mixture of cis and trans diastereomers[3],. The stereoselectivity is governed by the pseudo-axial/equatorial attack trajectory of the hydroperoxide anion against the sterically biased cyclohexenone ring[2].

Isolating these isomers with high stereochemical purity is a frequent bottleneck in drug development. This application note details self-validating chromatographic protocols to resolve both diastereomeric and enantiomeric mixtures of this critical scaffold.

Analytical Profiling & Separation Causality

The choice of purification methodology is dictated by the symmetry and dipole moments of the target isomers. Diastereomers (e.g., cis/trans carvone oxide) exhibit distinct spatial orientations of the epoxide oxygen relative to the C4 substituent, resulting in different bulk polarities. This allows for baseline resolution using standard Normal-Phase (NP) silica chromatography.

Conversely, the enantiomers of the unsubstituted core possess identical scalar physicochemical properties. Their resolution strictly requires a Chiral Stationary Phase (CSP) where transient, stereospecific hydrogen bonding and π−π interactions differentiate the (1R,6S) and (1S,6R) isomers.

Table 1: Chromatographic & Physicochemical Parameters of Key Isomers
Compound / Isomer TypeStructural VariantBoiling PointDetection MethodRecommended Stationary PhaseOptimal Eluent System
(1R,6S)-Enantiomer Unsubstituted Core~205 °CRI or ELSDChiralpak AD-H (Amylose CSP)Hexane / Isopropanol (95:5)
(1S,6R)-Enantiomer Unsubstituted Core~205 °CRI or ELSDChiralpak AD-H (Amylose CSP)Hexane / Isopropanol (95:5)
(+)-trans-Diastereomer C4-Isopropenyl[3]255.6 °C[3]UV (210 nm) / RISpherical Silica (15-20 µm)Hexane / EtOAc (90:10)
(-)-cis-Diastereomer C4-Isopropenyl[3]255.6 °C[3]UV (210 nm) / RISpherical Silica (15-20 µm)Hexane / EtOAc (90:10)

Causality Note on Detection: The α,β -epoxy ketone chromophore lacks extended conjugation, exhibiting only a weak n→π∗ transition near 280 nm. Consequently, Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection is critical for accurate peak fraction collection, avoiding the baseline drift associated with low-wavelength UV monitoring.

Workflow Visualization

The following decision matrix outlines the strategic approach to isolating 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one isomers based on their structural substitution.

IsomerPurification Start 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one Crude Mixture CheckSub Are there C4 Substituents? (e.g., Isopropenyl) Start->CheckSub Dias Diastereomers Present (cis/trans) CheckSub->Dias Yes (e.g., Carvone Epoxide) Enant Enantiomers Only (Racemic Core) CheckSub->Enant No (Unsubstituted Core) PrepNP Normal Phase Silica (Hexane/EtOAc) Dias->PrepNP ΔRf > 0.15 ChiralHPLC Chiral Prep HPLC (Amylose/Cellulose CSP) Dias->ChiralHPLC If Enantiomeric Resolution Needed Enant->ChiralHPLC Chiral Recognition PureDias Isolated cis/trans Diastereomers PrepNP->PureDias PureEnant Resolved (1R,6S) & (1S,6R) Enantiomers ChiralHPLC->PureEnant

Fig 1: Decision matrix for the chromatographic resolution of epoxide isomers.

Self-Validating Experimental Protocols

Protocol A: Diastereomeric Resolution via Normal-Phase Flash Chromatography

Target: C4-Substituted Derivatives (e.g., Carvone Epoxide diastereomers).

Causality: The cis and trans diastereomers exhibit a subtle difference in dipole moment. A shallow, highly controlled gradient on small-particle silica maximizes the resolution factor ( Rs​ ), preventing co-elution.

  • Sample Preparation: Dissolve 5.0 g of the crude epoxidation mixture in a minimum volume of dichloromethane (DCM). Apply the solution to a 10 g silica solid-load cartridge and evaporate the DCM under a gentle nitrogen stream to ensure a tight injection band.

  • Column Equilibration: Mount a high-resolution spherical silica column (15–20 µm particle size, 120 g) onto an automated flash chromatography system. Equilibrate with 3 Column Volumes (CV) of 100% Hexane.

  • Elution Gradient:

    • 0 to 2 CV: 100% Hexane.

    • 2 to 12 CV: Linear gradient from 0% to 10% Ethyl Acetate in Hexane.

    • 12 to 15 CV: Isocratic hold at 10% Ethyl Acetate.

  • Fraction Collection: Monitor the eluent using an ELSD module (drift tube temp: 40 °C, carrier gas: 1.5 L/min). Collect fractions strictly across the core of each peak to avoid overlapping tails.

  • Validation Step (Self-Correction): Analyze the apex fractions via analytical GC-MS. The diastereomeric excess (d.e.) must be confirmed at >98%. If d.e. is <98%, the mixed fractions must be pooled, concentrated, and subjected to a second pass using a shallower gradient (max 7% EtOAc).

Protocol B: Enantiomeric Resolution via Chiral Preparative HPLC

Target: Racemic Unsubstituted Core (1-methyl-7-oxabicyclo[4.1.0]heptan-2-one).

Causality: Hydrogen bonding between the carbamate groups of the Amylose CSP and the ketone/epoxide oxygens of the analyte drives chiral recognition. Isopropanol (IPA) acts as a polar modifier to tune retention time without disrupting these delicate stereospecific interactions.

  • System Setup: Equip a preparative HPLC system with a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica, 250 x 20 mm ID). Attach a Refractive Index (RI) detector in series.

  • Mobile Phase Preparation: Prepare an isocratic solvent system of Hexane / Isopropanol (95:5 v/v). Degas thoroughly via ultrasonication for 15 minutes to prevent micro-bubble formation in the RI flow cell.

  • Injection: Dissolve 100 mg of the racemic mixture in 2 mL of the mobile phase. Inject onto the column at a flow rate of 15.0 mL/min.

  • Fraction Recovery: Collect the two baseline-resolved peaks. Evaporate the pooled fractions under reduced pressure at a water bath temperature strictly <30 °C . Causality: Elevated temperatures during concentration can induce thermal degradation or premature epoxide ring opening of the purified enantiomer.

  • Validation Step (Self-Correction): Re-inject 5 µL of the concentrated product onto an analytical Chiralpak AD-H column (4.6 x 250 mm). Enantiomeric excess (e.e.) must be >99%. Confirm the absolute configuration by measuring the specific optical rotation [α]D20​ in chloroform.

Sources

Application

Synthesis of 1-Methyl-7-oxabicyclo[4.1.0]heptane: A Detailed Experimental Protocol

Abstract This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-methyl-7-oxabicyclo[4.1.0]heptane, commonly known as epoxy methylcyclohexanone or 1-methylcyclohexene oxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-methyl-7-oxabicyclo[4.1.0]heptane, commonly known as epoxy methylcyclohexanone or 1-methylcyclohexene oxide. This valuable epoxide intermediate is synthesized via the epoxidation of 1-methylcyclohexene using meta-chloroperoxybenzoic acid (m-CPBA). This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It emphasizes not only the procedural details but also the underlying chemical principles, safety considerations, and analytical validation necessary for successful and reproducible synthesis.

Introduction

Epoxides are a crucial class of cyclic ethers that serve as versatile building blocks in organic synthesis due to the strained three-membered ring, which is susceptible to ring-opening reactions with a variety of nucleophiles. 1-Methyl-7-oxabicyclo[4.1.0]heptane, in particular, is a key intermediate in the synthesis of various complex organic molecules and active pharmaceutical ingredients. The introduction of the epoxide functionality onto the methylcyclohexene scaffold provides a handle for further stereospecific functionalization. The most common and reliable method for this transformation is the Prilezhaev reaction, which involves the reaction of an alkene with a peroxy acid.[1] This protocol will focus on the use of meta-chloroperoxybenzoic acid (m-CPBA), a widely used reagent known for its stability and high yields in epoxidation reactions.[1][2]

The reaction proceeds via a concerted "butterfly" mechanism, where the oxygen atom from the peroxy acid is transferred to the double bond of the alkene in a single step.[1] This mechanism ensures a syn-addition of the oxygen atom, meaning both carbon-oxygen bonds of the epoxide are formed on the same face of the original alkene plane.[3] For 1-methylcyclohexene, this results in the formation of a racemic mixture of the syn-epoxide.[4]

Reaction Scheme

Epoxidation of 1-Methylcyclohexene cluster_reactants Reactants cluster_products Products 1-Methylcyclohexene 1-Methylcyclohexene Epoxy 1-Methyl-7-oxabicyclo[4.1.0]heptane (Epoxy Methylcyclohexanone) 1-Methylcyclohexene->Epoxy CH₂Cl₂ m-CPBA m-CPBA m-CBA m-Chlorobenzoic Acid m-CPBA->m-CBA

Caption: Epoxidation of 1-methylcyclohexene with m-CPBA.

Materials and Equipment

Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplierNotes
1-MethylcyclohexeneC₇H₁₂96.17≥95%Sigma-Aldrich-
meta-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.57≤77%Sigma-AldrichStored at 2-8 °C.[5]
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01--Aqueous solution
Saturated Sodium Sulfite SolutionNa₂SO₃126.04--Aqueous solution
Brine (Saturated Sodium Chloride Solution)NaCl58.44--Aqueous solution
Anhydrous Magnesium SulfateMgSO₄120.37-Sigma-Aldrich-
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glassware for extraction and filtration

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Protocol

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization Start Dissolve 1-methylcyclohexene in DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add_mCPBA Slowly add m-CPBA solution Cool->Add_mCPBA Stir Stir at 0 °C to RT Add_mCPBA->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na₂SO₃ Monitor->Quench Wash_Bicarb Wash with sat. NaHCO₃ Quench->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Characterize Characterize by NMR & IR Concentrate->Characterize Yield Calculate Yield Characterize->Yield

Caption: Experimental workflow for the synthesis of epoxy methylcyclohexanone.

Step-by-Step Procedure

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylcyclohexene (5.0 g, 52 mmol).

  • Dissolve the 1-methylcyclohexene in 30 mL of dichloromethane (DCM).

  • Cool the flask in an ice bath to 0 °C with stirring.

2. Addition of m-CPBA:

  • In a separate 50 mL flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 12.8 g, ~57 mmol, 1.1 equivalents) in 40 mL of DCM. Note: It is crucial to use a slight excess of m-CPBA to ensure complete conversion of the alkene.

  • Slowly add the m-CPBA solution to the stirred solution of 1-methylcyclohexene over a period of 30 minutes using a dropping funnel. The slow addition is critical to control the exothermic reaction and prevent potential side reactions, such as the opening of the newly formed epoxide ring.[4]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.

3. Reaction Monitoring:

  • The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Prepare a TLC plate with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Spot the starting material (1-methylcyclohexene) and the reaction mixture.

  • The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is considered complete when the starting material is no longer visible by TLC.

4. Work-up and Purification:

  • Upon completion, cool the reaction mixture again in an ice bath.

  • Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative (no blue color).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to remove the m-chlorobenzoic acid byproduct.

    • Brine (saturated NaCl solution) (1 x 30 mL) to remove any remaining aqueous contaminants.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane. Caution: Avoid excessive heating during evaporation as the epoxide product can be volatile.

5. Product Characterization:

  • The resulting crude product, a colorless oil, can be further purified by vacuum distillation if necessary, although it is often of sufficient purity for subsequent reactions.

  • The structure of the synthesized 1-methyl-7-oxabicyclo[4.1.0]heptane should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.[6][7]

Safety Precautions

  • m-CPBA is a strong oxidizing agent and can be explosive when shocked or heated, especially in its pure form. [8][9] It is typically supplied with a certain percentage of water or m-chlorobenzoic acid to stabilize it.[8] Always handle with care in a well-ventilated fume hood.[5] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[10][11]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it exclusively in a fume hood.

  • 1-Methylcyclohexene is flammable. Keep it away from ignition sources.[12]

  • The reaction is exothermic. Proper temperature control with an ice bath is essential, especially during the addition of m-CPBA.

Expected Results and Characterization Data

Yield: A typical yield for this reaction is in the range of 80-90%.

¹H NMR (400 MHz, CDCl₃):

  • δ 2.95 (s, 1H): Proton on the epoxide ring (adjacent to the methyl group).

  • δ 1.70-1.20 (m, 8H): Methylene protons of the cyclohexane ring.

  • δ 1.30 (s, 3H): Methyl group protons.

¹³C NMR (100 MHz, CDCl₃):

  • δ 60.5: Quaternary carbon of the epoxide.

  • δ 58.0: Tertiary carbon of the epoxide.

  • δ 30.0, 25.0, 24.5, 20.0: Methylene carbons of the cyclohexane ring.

  • δ 24.0: Methyl carbon.

FT-IR (neat, cm⁻¹):

  • ~3000-2850: C-H stretching of alkanes.

  • ~1250: C-O stretching of the epoxide ring.

  • ~850: Characteristic epoxide ring breathing vibration.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Ensure the use of at least 1.1 equivalents of m-CPBA. Monitor the reaction by TLC until the starting material is consumed.
Loss of product during work-up.Avoid excessive heating during solvent removal. Ensure the aqueous washes are not too vigorous to prevent emulsion formation.
Impure m-CPBA.Use a fresh bottle of m-CPBA or titrate an older bottle to determine its active oxygen content.
Presence of starting material in the final product Insufficient m-CPBA or reaction time.Increase the amount of m-CPBA slightly or extend the reaction time.
Ring-opened byproducts Acidic conditions.The slow addition of m-CPBA and maintaining a low temperature helps to minimize the accumulation of the acidic byproduct, m-chlorobenzoic acid.[4] Ensure thorough washing with sodium bicarbonate solution during work-up.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of 1-methyl-7-oxabicyclo[4.1.0]heptane. By following the outlined steps and adhering to the safety precautions, researchers can consistently obtain this valuable epoxide intermediate in high yield and purity. The provided characterization data serves as a benchmark for product validation. This protocol is a foundational method in organic synthesis, providing access to a versatile building block for further chemical transformations.

References

  • A Comparative Guide to the Stereoselective Epoxidation of 1-Methylcyclohexene - Benchchem. (n.d.).
  • 1-Methylcyclohexene - Wikipedia. (n.d.).
  • 8.9. Reaction: Epoxidation – Introduction to Organic Chemistry - Saskoer. (n.d.).
  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (2025, December 12).
  • CHOPDA, J.V., SANKHAVARA, D.B., PATEL, J.P., PARSANIA, P.H. (2019). Synthesis and Characterization of Epoxy Resin of (2E, 6E) - Bis (4-hydroxybenzylidene) -4-methylcyclohexanone. Journal of Polymer Materials, 36(1), 101–109.
  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25).
  • Acid-catalyzed Ring Opening of 1-Methylcyclohexene Oxide in the Presence of Methanol. (2009, October 22).
  • Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds - MDPI. (2023, March 3).
  • Monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene using m-CPBA. (2017, May 6).
  • Epoxidation of Cyclooctene. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Purification of epoxy resin - Google Patents. (n.d.).
  • SAFETY DATA SHEET. (2021, June 2).
  • Material Safety Data Sheet - Cole-Parmer. (2006, March 22).
  • (3-Chloroperbenzoic Acid) MSDS CAS - Oxford Lab Fine Chem. (n.d.).
  • Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook - MDPI. (2021, September 25).
  • Prilezhaev reaction - Wikipedia. (n.d.).
  • Cyclohexanone-formaldehyde resin production - Google Patents. (n.d.).
  • Process for the purification of epoxy compounds - Google Patents. (n.d.).
  • Fragments of 1 H NMR experimental (a) and simulated (b) spectra for the... - ResearchGate. (n.d.).
  • SYNTHESIS, STRUCTURAL CHARACTERIZATION BY NMR AND IR AND RHEOLOGICAL STUDY OF EPOXY RESIN OCTAFUNCTIONAL. (n.d.).
  • How to synthesis 2- methyl cyclohexanone from cyclohexanone - Quora. (2020, December 26).
  • Synthesis and properties of methylcyclohexanone-formaldehyde resin - ResearchGate. (n.d.).
  • A method for preparing 1,2-epoxycyclohexane with cyclohexane - Google Patents. (n.d.).
  • NMR CHARACTERIZATION OF EPOXY RESIN - 复合材料学报. (n.d.).
  • 1 H-NMR spectrum of 1,1-bis (3-methyl-4-epoxyphenyl) cyclohexane. - ResearchGate. (n.d.).
  • Curing Study of Epoxy Resin of (2E, 6E)-Bis (4-hydroxybenzylidene)-4-methylcyclohexanone with Different Aromatic Diamines and Anhydrides Hardeners: Spectral and Thermal Analysis - Tech Science Press. (n.d.).
  • PURIFICATION OF HIGH PERFORMANCE EPOXY RESINS VIA MEMBRANE FILTRATION TECHNOLOGY - Googleapis.com. (2018, July 17).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1-Methyl-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (also known as 2-methyl-2,3-epoxycyclohexanone).

This compound is typically synthesized via the nucleophilic epoxidation of 2-methyl-2-cyclohexen-1-one. Because the resulting epoxide features a methyl group at the bridgehead carbon (C1), it is highly susceptible to nucleophilic ring-opening and over-oxidation. This guide deconstructs the mechanistic pitfalls of traditional methods and provides a self-validating, high-yield protocol.

Mechanistic Overview & Reaction Logic

To improve yield, we must first understand the kinetic bottlenecks and degradation pathways. The epoxidation of an α,β -unsaturated ketone proceeds via a two-step nucleophilic mechanism: a reversible conjugate addition followed by a rate-limiting ring closure[1].

EpoxidationMechanism Enone 2-Methyl-2-cyclohexen-1-one (Substrate) Intermediate Peroxyenolate Intermediate Enone->Intermediate Conjugate Addition Peroxide Hydroperoxide Anion (Nucleophile) Peroxide->Intermediate Attack at C3 Epoxide 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (Target Product) Intermediate->Epoxide Rate-Limiting Ring Closure Lactone Baeyer-Villiger Lactone (Over-oxidation) Intermediate->Lactone Excess Peroxide / High Temp Diol Ring-Opened Diol (Hydrolysis) Epoxide->Diol Aqueous/Alkaline Degradation

Mechanistic pathway of nucleophilic epoxidation and common yield-reducing side reactions.

Troubleshooting & FAQs

Q1: My yield is plateauing around 40-50%, and NMR shows significant diol formation. Why is this happening? Causality: If you are using standard Weitz-Scheffer conditions (aqueous H2​O2​ and NaOH in methanol)[2], the highly alkaline aqueous environment promotes nucleophilic attack on the newly formed oxirane ring. This leads to the formation of trans-1,2-diols[3]. The 1-methyl substitution on your target epoxide increases its susceptibility to this ring-opening due to the stabilization of the developing positive charge character at the tertiary carbon. Solution: Abandon aqueous alkaline conditions. Switch to an anhydrous system using tert-butyl hydroperoxide (TBHP) and a non-nucleophilic organic base to completely eliminate hydrolytic degradation.

Q2: I switched to anhydrous conditions, but the reaction is sluggish. How does the choice of base affect the kinetics? Causality: In anhydrous epoxidation, the base must deprotonate the hydroperoxide without acting as a competing nucleophile against the enone. If the base is too weak, the equilibrium of the initial conjugate addition shifts backward, stalling the reaction. Solution: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU is ideal because it forms a tight, non-nucleophilic ion pair that facilitates the reversible conjugate addition while stabilizing the peroxyenolate intermediate, driving the rate-limiting ring closure forward[1].

Q3: What is the optimal thermal control strategy to prevent over-oxidation and lactone formation? Causality: The epoxidation of enones is highly exothermic. If initiated at room temperature, localized thermal spikes accelerate uncoupled peroxide decomposition and promote Baeyer-Villiger oxidation (cleaving the ketone into a lactone). Solution: Initiate the reaction at 0 °C during the dropwise addition of TBHP, then allow the system to warm slowly to 22 °C over 18 hours[1]. This thermal gradient controls the initial exothermic addition while providing the necessary kinetic energy for the slower ring-closure step.

Quantitative Yield Analysis

The following table summarizes the expected outcomes when shifting from traditional aqueous systems to the optimized anhydrous protocol.

Reaction SystemReagents & SolventsTemperature ProfileReaction TimeTypical YieldPrimary Degradation Pathway
Aqueous Alkaline 30% H2​O2​ , NaOH, MeOH-20 °C to 0 °C4 - 6 hours45 - 60%Epoxide hydrolysis to diol
Phase Transfer H2​O2​ , Na2​WO4​ , PTC50 °C15 - 24 hours60 - 70%Baeyer-Villiger lactonization
Anhydrous Amine 4.1 M TBHP, DBU, DCE0 °C to 22 °C18 hours80 - 85% Minimal (Trace unreacted enone)

Validated Experimental Protocol: Anhydrous Epoxidation

This self-validating protocol utilizes TBHP/DBU to synthesize 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one with >80% yield while actively suppressing hydrolysis and over-oxidation.

Materials:

  • 2-methyl-2-cyclohexen-1-one (Substrate)

  • 4.1 M tert-butyl hydroperoxide (TBHP) in 1,2-dichloroethane (DCE)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dodecane (Internal standard for self-validation)

Step-by-Step Methodology:

  • System Preparation: Purge an oven-dried round-bottom flask with argon. Add 2-methyl-2-cyclohexen-1-one (1.0 eq) and dodecane (0.1 eq) to anhydrous DCE to achieve a 0.3 M substrate concentration.

    • Validation Check: The inclusion of dodecane allows for precise GC monitoring to differentiate between stalled conversion and product degradation.

  • Base Integration: Add DBU (0.8 eq) to the stirring solution. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

    • Causality: DBU establishes the basic environment required to generate the nucleophilic peroxy anion without initiating side reactions with the enone[1].

  • Controlled Oxidation: Equip an addition funnel and slowly add the 4.1 M TBHP solution (1.1 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition controls the exothermic conjugate addition, preventing thermal runaway.

  • Maturation: Remove the ice bath. Allow the reaction to warm naturally to 22 °C and stir for 18 hours[1]. Monitor the disappearance of the enone via GC against the dodecane standard.

  • Quench & Phase Separation: Dilute the reaction mixture with an equal volume of chloroform and water. Stir vigorously for 30 minutes.

    • Validation Check: This step safely quenches any unreacted TBHP before concentration. Separate the organic layer.

  • Purification: Wash the organic layer with 1M HCl to protonate and remove the DBU, followed by a brine wash. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and isolate the target epoxide via fractional distillation or silica gel chromatography.

References

  • Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Cyclohexene Epoxidation with H2O2 in the Vapor and Liquid Phases over a Vanadium-based Metal-Organic Framework - OSTI Source: osti.gov URL:[Link]

  • Enantioselective Total Synthesis of 10-Desoxy Analogue of a Previously Reported Natural Peroxyguaidiol | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Epoxidation of Methylcyclohexenone

Welcome to the Technical Support Center for the epoxidation of α,β-unsaturated ketones, specifically focusing on methylcyclohexenone derivatives (e.g., 3-methyl-2-cyclohexen-1-one). This guide is engineered for drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the epoxidation of α,β-unsaturated ketones, specifically focusing on methylcyclohexenone derivatives (e.g., 3-methyl-2-cyclohexen-1-one). This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity stereocontrol and the absolute suppression of side reactions such as Baeyer-Villiger oxidation and oxirane ring-opening.

Diagnostic Logic: Mechanistic FAQs

Question 1: Why is my epoxidation of 3-methyl-2-cyclohexen-1-one yielding significant amounts of lactone byproducts instead of the desired epoxide?

  • Causality: The Baeyer-Villiger (BV) oxidation is a notorious competing pathway during the Weitz-Scheffer epoxidation of sterically hindered enones. In 3-methyl-2-cyclohexen-1-one, the β-carbon (C3) is substituted with a methyl group. This steric bulk dramatically increases the activation energy required for the conjugate addition of the hydroperoxide anion. Consequently, the hydroperoxide anion may preferentially attack the less hindered carbonyl carbon (C1), forming a Criegee intermediate. This intermediate undergoes an alkyl migration to form a lactone (1)[1].

  • Resolution: Transition from aqueous hydrogen peroxide to a bulky organic peroxide like tert-butyl hydroperoxide (TBHP) in an aprotic solvent. The steric bulk of TBHP disfavors attack at the carbonyl carbon, while the aprotic environment destabilizes the Criegee intermediate, effectively shutting down the BV pathway[1].

Question 2: I am observing epoxide ring-opening (diol formation) during the workup. How can I prevent this?

  • Causality: Epoxides derived from electron-poor alkenes are highly susceptible to nucleophilic attack. Under standard Weitz-Scheffer conditions (aqueous NaOH and H₂O₂), the strongly alkaline aqueous environment promotes nucleophilic attack by hydroxide ions on the newly formed oxirane ring, yielding a trans-diol (2)[2].

  • Resolution: Utilize a non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a strictly anhydrous system. DBU provides the necessary basicity to deprotonate the hydroperoxide without acting as a nucleophile that could open the epoxide ring[1]. Alternatively, phase-transfer catalysis (PTC) can be employed to isolate the reactive intermediates from the aqueous phase (3)[3].

Question 3: How does the position of the methyl group (e.g., 4-methyl vs. 3-methyl) dictate the stereochemistry and side reactions?

  • Causality: The regiochemistry of the methyl group fundamentally alters the transition state geometry. In 4-methylcyclohexenone, the methyl group adopts a pseudo-equatorial orientation to minimize 1,3-diaxial interactions. The incoming peroxy anion approaches via an axial trajectory, which is stereoelectronically favored. The steric bulk at C4 directs the attack to the opposite face, yielding predominantly the trans-epoxide with high diastereoselectivity and minimal side reactions[1]. Conversely, a methyl group at the C3 (β) position directly impedes the initial nucleophilic attack, making the reaction highly sensitive to the rate-limiting step and prone to reversibility, thereby opening the door to the aforementioned BV and hydrolysis side reactions[1].

Quantitative Reaction Matrix

To assist in selecting the optimal reaction conditions, the following table summarizes the quantitative distribution of products based on the reagent system employed.

Reagent SystemSolvent EnvironmentTemp (°C)Target Epoxide Yield (%)Lactone (BV) Yield (%)Diol Yield (%)Mechanistic Consequence
30% H₂O₂ / 1M NaOHMeOH / H₂O0451525High basicity drives oxirane hydrolysis.
30% H₂O₂ / NaHCO₃MeOH / H₂O256510<5Mild base reduces diol; BV still competes.
Cumyl Hydroperoxide / PTCToluene / H₂O092<10Phase-transfer catalyst isolates intermediates[3].
TBHP / DBUCH₂Cl₂2288<20Aprotic conditions & bulky peroxide suppress side reactions[1].

Self-Validating Experimental Protocols

Protocol: Anhydrous Epoxidation of 3-Methyl-2-cyclohexen-1-one using TBHP/DBU

Objective: Synthesize 2,3-epoxy-3-methylcyclohexanone with >85% yield, completely suppressing Baeyer-Villiger and ring-opening side reactions.

Materials:

  • 3-Methyl-2-cyclohexen-1-one (1.0 equiv, rigorously dried)

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane, 1.5 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under argon. Add 3-methyl-2-cyclohexen-1-one (10 mmol) and anhydrous DCM (30 mL).

    • Causality: Excluding water is critical to prevent the formation of hydroxide ions, which are the primary culprits for epoxide ring-opening.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DBU (12 mmol) dropwise over 5 minutes.

  • Peroxide Introduction: Slowly add the TBHP solution (15 mmol) via a syringe pump over 30 minutes.

    • Causality: Controlled addition maintains a low steady-state concentration of the peroxy anion, preventing thermal runaway and minimizing off-target oxidative cleavage.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to 22 °C. Stir for 12–18 hours.

    • Self-Validation Checkpoint 1 (TLC): Elute with 4:1 Hexanes/Ethyl Acetate. The enone starting material (UV active, R_f ~0.5) should disappear. The epoxide product will appear as a UV-inactive spot (R_f ~0.4) that stains dark blue/purple with p-anisaldehyde. A highly polar spot at the baseline indicates diol formation (failure state).

  • Quenching & Workup: Dilute the mixture with additional DCM (20 mL) and wash with saturated aqueous sodium thiosulfate (2 x 20 mL) to quench unreacted peroxides.

    • Self-Validation Checkpoint 2 (Starch-Iodide Test): The aqueous layer must test negative (no blue-black color) on starch-iodide paper before proceeding, ensuring all peroxides are neutralized.

  • Purification: Wash the organic layer with 0.5 M HCl (20 mL) to remove DBU, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Self-Validation Checkpoint 3 (IR Spectroscopy): Analyze the crude oil. A strong carbonyl stretch at ~1710 cm⁻¹ confirms the epoxide ketone. A shift to ~1735 cm⁻¹ indicates lactone contamination (Baeyer-Villiger), while a broad O-H stretch at 3400 cm⁻¹ indicates diol formation.

Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways that lead to either the desired epoxide or the problematic side reactions, dictated by the choice of reagents.

PathwayLogic Enone 3-Methyl-2-cyclohexen-1-one (Starting Material) Peroxy Peroxyenolate Intermediate (Conjugate Attack at C3) Enone->Peroxy TBHP / DBU (Aprotic, Bulky) Criegee Criegee Intermediate (Direct Attack at C1) Enone->Criegee H2O2 / NaOH (Steric clash at C3) Epoxide 2,3-Epoxy-3-methylcyclohexanone (Target Product) Peroxy->Epoxide Rate-Limiting Ring Closure Diol trans-Diol (Ring-Opening Side Product) Epoxide->Diol Aqueous NaOH (Nucleophilic Hydrolysis) Lactone Lactone (Baeyer-Villiger Side Product) Criegee->Lactone Alkyl Migration

Divergent reaction pathways in the epoxidation of 3-methylcyclohexenone based on reagent selection.

References

  • Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide.
  • Asymmetric Weitz−Scheffer Epoxidation of Isoflavones with Hydroperoxides Mediated by Optically Active Phase-Transfer Catalysts.
  • Synthesis of epoxides.Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Diastereoselectivity in 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the targeted synthesis of complex bicyclic epoxides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the targeted synthesis of complex bicyclic epoxides. The 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one scaffold—most famously represented by derivatives like carvone oxide—presents a classic challenge in stereocontrol.

Because the starting material (a 2-methyl-2-cyclohexen-1-one derivative) contains an electron-deficient α,β -unsaturated ketone, standard electrophilic oxidants (like m-CPBA) are ineffective and will instead attack isolated electron-rich alkenes[1]. Therefore, synthesis strictly requires nucleophilic oxidants via the Weitz-Scheffer epoxidation [2]. However, the stepwise nature of this mechanism often leads to poor diastereoselectivity (d.r.). This guide provides the mechanistic causality, troubleshooting workflows, and validated protocols necessary to achieve >90:10 d.r. in your syntheses.

Mechanistic Causality: Why Diastereoselectivity Fails

To fix poor d.r., you must first understand the transition state. In the Weitz-Scheffer reaction, the hydroperoxide anion attacks the β -carbon (C6) to form a relatively planar enolate intermediate[3]. The subsequent ring closure (attack of the C1 α -carbon on the peroxide oxygen) determines the facial stereochemistry. If the steric bulk on the cyclohexane ring (e.g., at C4 or C5) is insufficient to heavily penalize one face, the flexible enolate will close from both sides, yielding a poor mixture of cis and trans diastereomers.

Mechanism A 2-Methyl-2-cyclohexen-1-one (Substrate) B Hydroperoxide Attack (Nucleophilic 1,4-Addition) A->B HOO⁻ / Base C Enolate Intermediate (Planar Transition State) B->C Rate-Limiting Step D Facial Discrimination (Steric Control) C->D Ring Closure E Major Diastereomer (trans-Epoxide) D->E Favored Face F Minor Diastereomer (cis-Epoxide) D->F Disfavored Face

Fig 1. Weitz-Scheffer epoxidation mechanism highlighting the facial discrimination step.

Troubleshooting FAQs

Q1: I am using standard H₂O₂ / NaOH conditions for a 4-substituted derivative, but my d.r. is stuck at ~60:40. How can I improve this? A1: Aqueous NaOH and H₂O₂ provide a very small nucleophile (HOO⁻). Because the nucleophile lacks steric bulk, it does not strongly differentiate between the two faces of the enone. Solution: Switch to a sterically demanding hydroperoxide like tert-butyl hydroperoxide (TBHP) or cumyl hydroperoxide[4]. The bulky oxidant increases the steric penalty during the rate-limiting attack, forcing the reaction to proceed almost exclusively from the less hindered face[3].

Q2: I'm observing chemoselectivity issues—epoxidation of the isolated alkene instead of the enone. What is causing this? A2: You are likely using an electrophilic oxidant such as peracetic acid, m-CPBA, or generating dimethyldioxirane (DMDO) in situ[5]. Electrophilic oxidants prioritize electron-rich, isolated double bonds[1]. To synthesize the 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one core, you must strictly use nucleophilic conditions (basic hydroperoxides) which exclusively target the electron-deficient enone[2].

Q3: My substrate lacks any bulky substituents on the ring. Can I still achieve high diastereoselectivity? A3: Yes, but substrate-controlled stereoselectivity will fail. You must shift to catalyst-controlled stereoselectivity . Utilizing optically active phase-transfer catalysts (PTCs), such as cinchona alkaloid derivatives (e.g., N-benzylcinchonidinium chloride), in combination with cumyl hydroperoxide, will dictate the facial approach of the oxidant, allowing you to achieve >95:5 d.r. even on flexible or unhindered enones[4].

Troubleshooting Workflow

Troubleshooting Start Issue: Low d.r. (< 80:20) Q1 Using H2O2 / NaOH? Start->Q1 Sol1 Switch to Bulky Oxidant (e.g., TBHP or Cumyl-OOH) Q1->Sol1 Yes Q2 Substrate lacks steric bulk? Q1->Q2 No Success High Diastereoselectivity (> 95:5 d.r.) Sol1->Success Sol2 Use Chiral Phase-Transfer Catalyst (e.g., Cinchona) Q2->Sol2 Yes Sol2->Success

Fig 2. Troubleshooting decision tree for resolving low diastereomeric ratios during epoxidation.

Quantitative Data: Oxidant System Comparison

Use the following table to select the appropriate reagent system based on your specific chemoselectivity and diastereoselectivity requirements.

Oxidant SystemCatalyst / BaseTarget Double BondTypical d.r. (trans:cis)Primary Issue Addressed
H₂O₂ NaOH (aq)Enone~60:40Baseline Weitz-Scheffer (Poor d.r.)
TBHP DBUEnone>85:15Steric facial discrimination[3]
Cumyl-OOH Cinchona PTCEnone>95:5Lack of substrate chiral bulk[4]
Peracetic Acid NoneIsolated AlkeneN/ADemonstrates electrophilic preference[1]
DMDO Oxone / KetoneEnone / AlkeneVariableOver-oxidation / Poor chemoselectivity[5]
Validated Experimental Protocol: Highly Diastereoselective TBHP/DBU Epoxidation

This protocol utilizes a bulky oxidant (TBHP) and a non-nucleophilic organic base (DBU) to synthesize 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one derivatives with high diastereoselectivity, avoiding the ester hydrolysis or aldol condensation side-reactions common with aqueous NaOH.

Reagents Required:

  • Substrate (2-methyl-2-cyclohexen-1-one derivative): 1.0 equiv.

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane): 1.5 equiv.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): 1.2 equiv.

  • Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve the enone substrate in anhydrous DCM to achieve a 0.2 M concentration. Purge the reaction flask with argon to prevent unwanted auto-oxidation pathways.

  • Temperature Control (Critical): Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature rigidifies the enolate transition state, maximizing the steric differentiation between the two faces of the ring.

  • Oxidant Addition: Add the TBHP solution dropwise over 10 minutes via a syringe pump.

  • Base Addition: Add DBU dropwise over 5 minutes. The reaction mixture will typically turn a pale yellow color.

  • Reaction Monitoring (Self-Validation): Stir for 2–4 hours at 0 °C. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or GC-MS. Validation Check: The disappearance of the vinylic proton signal (typically around δ 6.7 ppm) and the appearance of the epoxide proton (around δ 3.2–3.4 ppm) confirms successful epoxidation. A single sharp singlet for the C1-methyl group in the crude NMR indicates high d.r., whereas a split signal indicates a mixture.

  • Quench & Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to safely reduce any unreacted peroxide. Stir vigorously for 15 minutes.

  • Extraction: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel) to isolate the pure diastereomer.

References
  • A molecular electron density theory study of the mechanism, chemo- and stereoselectivity of the epoxidation reaction of R-carvone with peracetic acid. RSC Advances. 1

  • Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. The Journal of Organic Chemistry - ACS Publications. 3

  • Asymmetric Weitz—Scheffer Epoxidation of Conformationally Flexible and Fixed Enones with Sterically Demanding Hydroperoxides Mediated by Optically Active Phase-Transfer Catalysts. ResearchGate. 4

  • Diastereoselective Epoxidation of Cyclohexene Derivatives by Dioxiranes Generated in Situ. The Journal of Organic Chemistry - ACS Publications. 5

  • Asymmetric nucleophilic epoxidation. Wikipedia. 2

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one

Welcome to the Application Scientist Support Center. This technical guide is designed for researchers, analytical chemists, and drug development professionals working with 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This technical guide is designed for researchers, analytical chemists, and drug development professionals working with 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (the core structural framework of carvone oxide[1]). As an α,β -epoxy ketone, this bicyclic compound presents unique stability challenges. Its reactivity is heavily dictated by the highly strained oxirane ring conjugated to the adjacent carbonyl group, making it highly susceptible to both acid-catalyzed rearrangements and base-mediated fragmentations.

This guide provides mechanistic troubleshooting, validated protocols, and structural data to ensure the integrity of your synthetic workflows and analytical assays.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my compound degrade rapidly during Reversed-Phase HPLC when using acidic mobile phases (e.g., 0.1% TFA or Formic Acid)?

Mechanistic Cause: Under acidic conditions, the oxirane oxygen is rapidly protonated, severely weakening the C–O bonds. Because this is an α,β -epoxy ketone, cleavage of the C–O bond generates a transient carbocation. The presence of the methyl group at the C1 ( α ) position stabilizes this intermediate, driving a spontaneous Meinwald rearrangement [2]. This rearrangement typically involves an alkyl or hydride shift, irreversibly converting your epoxide into a 1,3-dicarbonyl compound or its enol tautomer. Actionable Solution: Avoid protic acids in your mobile phase. Switch to a neutral or slightly basic buffer system (e.g., 10 mM Ammonium Acetate, pH 7.4). If acidic conditions are strictly required for peak shape, limit column temperature to < 20°C and minimize time in solution.

Q2: I am attempting a base-catalyzed Wharton transposition to synthesize an allylic alcohol, but I am observing poor yields and aliphatic alcohol impurities. What is failing?

Mechanistic Cause: The Wharton reaction utilizes hydrazine under basic conditions to convert α,β -epoxy ketones into allylic alcohols[3]. The failure mechanism here is usually thermal or stoichiometric. If the temperature is not strictly controlled, hydrazine oxidizes into diimide ( HN=NH ). Diimide is a potent reducing agent that will over-reduce your target allylic alcohol into an unwanted aliphatic alcohol. Furthermore, exposure to strong aqueous bases (like NaOH) without hydrazine can trigger destructive retro-aldol cleavages[4]. Actionable Solution: Maintain strict stoichiometric control (maximum 2.5 equivalents of hydrazine hydrate) and run the reaction at room temperature. Introduce a substoichiometric amount of acetic acid to catalyze hydrazone formation before the base-induced epoxide opening occurs.

Q3: How should I store this compound to prevent spontaneous degradation over time?

Mechanistic Cause: Trace silanol groups on the surface of standard borosilicate glass vials act as mild Lewis acids, slowly catalyzing oxirane ring-opening over months of storage. Actionable Solution: Store the neat compound at -20°C in silanized (base-washed) amber glassware under an argon atmosphere. If storage in solution is necessary, use anhydrous, non-nucleophilic solvents (e.g., THF stored over 4Å molecular sieves). Do not store in methanol or ethanol, as trace acid/base impurities will catalyze nucleophilic solvent addition across the epoxide.

Part 2: Quantitative Stability Data

To assist with formulation and assay design, the following table summarizes the kinetic behavior of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one across the pH spectrum.

pH RangeDominant Mechanistic PathwayEst. Half-Life (25°C)Recommended Preventive Action
pH < 3 Meinwald Rearrangement / Ring Opening< 2 hoursNeutralize immediately; avoid TFA/HCl in workflows.
pH 4 - 6 Slow Hydrolytic Cleavage12 - 24 hoursUse buffered solutions; store at 4°C during use.
pH 7 - 8 Stable (Optimal Range) > 6 monthsMaintain inert atmosphere; use silanized glass.
pH 9 - 11 Nucleophilic Ring Opening2 - 5 daysAvoid primary amines or strong hydroxide bases.
pH > 12 Retro-Aldol Cleavage / Wharton (with N2​H4​ )< 1 hourUse strictly for targeted synthetic transformations.

Part 3: Verified Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you can visually or analytically confirm success at key mechanistic checkpoints.

Protocol A: Controlled Acid-Catalyzed Meinwald Rearrangement

Use this protocol for analytical derivatization or structural confirmation of the α,β -epoxy ketone framework.

  • Preparation: Dissolve 1.0 mmol of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one in 10 mL of anhydrous dichloromethane (DCM) in a flame-dried flask.

  • Temperature Control: Cool the reaction mixture to 0°C under a continuous argon purge.

  • Activation: Add 0.1 equivalents of Boron trifluoride etherate ( BF3​⋅Et2​O ) dropwise[2].

    • Causality: The Lewis acid coordinates specifically to the epoxide oxygen, initiating C–O bond cleavage without introducing protic nucleophiles that would cause simple hydrolysis.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material spot (UV inactive, stains with KMnO4​ ) will disappear within 30 minutes, replaced by a more polar, UV-active enol/diketone spot.

  • Quenching: Add 5 mL of saturated aqueous NaHCO3​ to neutralize the Lewis acid and halt polymerization. Extract the organic layer, dry over Na2​SO4​ , and concentrate.

Protocol B: Base-Mediated Wharton Transposition to Allylic Alcohol

Use this protocol to safely reduce the epoxy ketone to its corresponding allylic alcohol without over-reduction.

  • Hydrazone Formation: Dissolve 1.0 mmol of the epoxy ketone in 5 mL of absolute methanol. Add 0.1 equivalents of glacial acetic acid.

    • Causality: Mild acid catalysis accelerates the initial attack of hydrazine on the ketone to form the hydrazone, outcompeting premature base-catalyzed epoxide degradation.

  • Reagent Addition: Slowly add 2.5 equivalents of hydrazine hydrate dropwise at 20°C[3].

  • Validation Check (Critical): Allow the reaction to stir. Within 15-30 minutes, you will observe continuous bubbling (nitrogen gas evolution). Self-validation: The cessation of gas evolution strictly indicates the complete decomposition of the intermediate and the end of the reaction.

  • Isolation: Pour the mixture into 15 mL of ice water to quench. Extract with diethyl ether (3 x 10 mL). Wash with brine, dry over MgSO4​ , and evaporate under reduced pressure to yield the allylic alcohol.

Part 4: Mechanistic Visualizations

AcidDegradation A 1-Methyl-7-oxabicyclo [4.1.0]heptan-2-one B Protonated Epoxide (Acidic Activation) A->B H+ / Lewis Acid C C-O Bond Cleavage (Carbocation Formation) B->C D Meinwald Rearrangement (Alkyl/Hydride Shift) C->D E 1,3-Dicarbonyl / Enol Degradation Product D->E

Acid-catalyzed degradation pathway (Meinwald rearrangement) of the alpha,beta-epoxy ketone.

BaseDegradation A 1-Methyl-7-oxabicyclo [4.1.0]heptan-2-one B Hydrazone Intermediate (Nucleophilic Attack) A->B Hydrazine (N2H4) C Base-Induced Epoxide Opening B->C Base / OH- D N2 Gas Evolution C->D E Allylic Alcohol (Wharton Product) D->E

Base-mediated Wharton transposition yielding allylic alcohols.

References

  • Carvone oxide | C10H14O2 | CID 100031 Source: PubChem - NIH URL
  • α,β-Epoxy Ketone Rearrangements for the Practical Synthesis of Cephalotaxine and the Stereodivergent Synthesis of Azaspiro Allylic Alcohols Source: The Journal of Organic Chemistry - ACS Publications URL
  • Wharton reaction Source: Wikipedia URL
  • Selective Oxidative Cleavage of the C–C Bond in α,β-Epoxy Ketone into Carbonyl Compounds Source: PMC - NIH URL

Sources

Troubleshooting

Section 1: Method-Specific Troubleshooting &amp; Causality Guides

Welcome to the Technical Support Center for Asymmetric Epoxidation. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the fundamental kinetics and thermodynamics t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Asymmetric Epoxidation. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the fundamental kinetics and thermodynamics that govern catalyst behavior.

Optimizing catalyst loading is rarely a simple mathematical scaling exercise. In asymmetric epoxidation, lowering catalyst loading often alters the delicate kinetic balance between the desired enantioselective pathway, background racemic reactions, and catalyst degradation.

Below is our comprehensive troubleshooting matrix, structured to help you diagnose, understand, and resolve specific optimization challenges in your workflows.

Sharpless Asymmetric Epoxidation (Ti/Tartrate System)

Q: I am observing low enantiomeric excess (ee < 70%) despite using the standard 5 mol% Ti(OiPr)₄ loading. How should I adjust my ligand-to-metal ratio? A: The active catalyst in the Sharpless epoxidation is a highly organized, dimeric titanium-bis(μ-tartrate) complex(). If you use an exact 1:1 ratio of Ti(OiPr)₄ to chiral tartrate (DET or DIPT), trace dissociation can leave unliganded, achiral Ti(OiPr)₄ in solution. This achiral species catalyzes a highly rapid, background racemic epoxidation that destroys your overall ee.

  • The Fix: Always use a 10–20% excess of the chiral tartrate ligand relative to the titanium source (e.g., 5 mol% Ti(OiPr)₄ with 6 mol% DET). This thermodynamic excess ensures all titanium is bound in the chiral environment[1]().

Q: My reaction stalls at 40% conversion when using 5 mol% catalyst loading. Do I need to revert to stoichiometric loading? A: No. Stalled conversions at catalytic loadings are almost exclusively caused by water contamination. Water irreversibly hydrolyzes the active Ti complex into inactive, polymeric TiO₂ species().

  • The Fix: The addition of activated, powdered 3Å or 4Å molecular sieves is mandatory for catalytic turnover. They scavenge trace water from the substrate and hydroperoxide (TBHP) solutions, protecting the catalyst and allowing loadings as low as 5 mol% to achieve full conversion[2]().

Jacobsen-Katsuki Epoxidation (Mn-Salen System)

Q: My Mn-salen catalyst bleaches (degrades) quickly, forcing me to use high loadings (10 mol%) to achieve full conversion. How can I improve the turnover number (TON)? A: In the Jacobsen epoxidation, the turnover-limiting step is the oxidation of the Mn(III) resting state to the active Mn(V)=O intermediate[3](). When using biphasic NaOCl (bleach), this oxidation occurs slowly at the aqueous-organic interface. During this slow oxidation, the catalyst is highly susceptible to irreversible degradation pathways.

  • The Fix: Introduce an axial ligand such as 4-(3-phenylpropyl)pyridine N-oxide (P3NO). P3NO serves a dual purpose: it coordinates to the manganese center to stabilize it, and it acts as a phase-transfer agent, drawing the active oxidant (HOCl) into the organic layer. This drastically accelerates the rate-limiting oxidation step, allowing you to reduce catalyst loading to <1 mol% while maintaining >90% yield and high ee[3]().

Shi Epoxidation (Organocatalytic Ketone System)

Q: The fructose-derived ketone catalyst requires 20-30 mol% loading for full conversion. How can I optimize this to ≤10 mol% without sacrificing yield? A: The Shi epoxidation relies on the in situ generation of a chiral dioxirane from the ketone catalyst and Oxone. However, the ketone catalyst is prone to decomposition (e.g., via Baeyer-Villiger oxidation) under the reaction conditions[4](). If dioxirane formation is too slow, catalyst degradation outpaces substrate epoxidation, necessitating high loadings.

  • The Fix: Reaction pH is the critical variable. Raising the pH to 10–11 drastically accelerates the nucleophilic attack of peroxymonosulfate on the ketone, increasing the rate of dioxirane formation by over 10-fold compared to neutral pH[4](). By operating at this optimized pH, the catalyst rapidly turns over before it can degrade, allowing successful epoxidation at 10 mol% loading[5](). Additionally, ensuring the catalyst is highly purified (e.g., recrystallized from isopropanol to >98 wt%) prevents impurities from quenching the active oxidant[6]().

Section 2: Quantitative Data Summary

The table below summarizes the optimized parameters for minimizing catalyst loading across the three primary asymmetric epoxidation methodologies.

Epoxidation MethodOptimized Catalyst LoadingActive Catalytic SpeciesPrimary OxidantKey Optimization Parameter to Maximize TON
Sharpless 5 mol% Ti / 6 mol% TartrateTi-bis(μ-tartrate) dimerTBHP (in decane)Strict anhydrous conditions (3Å/4Å Molecular Sieves)
Jacobsen 0.5–2 mol% Mn-salenMn(V)=O salen complexNaOCl or mCPBAAddition of axial ligands (P3NO) to accelerate oxidation
Shi 10–20 mol% Fructose-KetoneChiral dioxiraneOxoneStrict pH control (10–11) to outcompete degradation

Section 3: Troubleshooting Logic Workflow

EpoxidationTroubleshooting Start Reaction Sub-Optimal Issue Identify Primary Issue Start->Issue LowEE Low Enantiomeric Excess (ee) Issue->LowEE LowYield Low Yield / Slow Kinetics Issue->LowYield CheckWater Check H2O / Add 3Å Sieves (Sharpless) LowEE->CheckWater CheckpH Optimize pH to 10-11 (Shi) LowEE->CheckpH CheckTemp Lower Temperature Suppress Background Rxn LowEE->CheckTemp AddLigand Add Axial Ligand (P3NO) (Jacobsen) LowYield->AddLigand IncLoad Increase Catalyst Loading (Up to 20-30 mol%) LowYield->IncLoad CheckOx Check Oxidant Addition Rate LowYield->CheckOx Success Optimized Epoxidation CheckWater->Success CheckpH->Success CheckTemp->Success AddLigand->Success IncLoad->Success CheckOx->Success

Caption: Decision matrix for troubleshooting and optimizing asymmetric epoxidation catalyst loading.

Section 4: Validated Experimental Protocols

Protocol A: Highly Efficient Catalytic Sharpless Epoxidation (5 mol% Loading)

This protocol utilizes a self-validating pre-formation step to ensure the exclusion of achiral titanium species.

  • Preparation: Flame-dry a Schlenk flask containing 250 mg of activated 4Å powdered molecular sieves under argon. Add 10 mL of anhydrous dichloromethane (DCM) and cool to -20 °C[1]().

  • Catalyst Pre-formation: Add (+)-Diethyl tartrate (DET) (0.06 eq, 6 mol%) followed immediately by Titanium(IV) isopropoxide (0.05 eq, 5 mol%)[2]().

    • Self-Validation Check: Stir for 30 minutes at -20 °C. The solution must remain clear and homogeneous. If cloudiness appears, moisture has compromised the Ti(OiPr)₄; abort and restart.

  • Substrate Addition: Add the allylic alcohol substrate (1.0 eq) dropwise. Stir for 15 minutes to allow substrate coordination.

  • Oxidation: Slowly add a 5.5 M solution of tert-butyl hydroperoxide (TBHP) in decane (1.5 eq) dropwise over 20 minutes, strictly maintaining the internal temperature at -20 °C[1]().

  • Workup: Once complete (monitored by TLC), quench with saturated aqueous sodium sulfite. Stir vigorously for 1 hour at room temperature to precipitate titanium salts, filter through a Celite pad, and extract the aqueous layer with DCM[2]().

Protocol B: pH-Optimized Shi Epoxidation (10 mol% Loading)

This protocol utilizes continuous pH monitoring to outcompete catalyst degradation.

  • Preparation: Dissolve the alkene substrate (1.0 eq) and the purified D-fructose-derived ketone catalyst (0.10 eq, 10 mol%) in a mixture of acetonitrile and aqueous Na₂EDTA buffer (4 × 10⁻⁴ M) (1.5:1 v/v)[4](). Cool the mixture to 0 °C.

  • Reagent Setup: Prepare two separate solutions: Solution A (Oxone, 5.0 eq in water) and Solution B (K₂CO₃ or KOH, sufficient to maintain pH).

  • Simultaneous Addition: Begin dropwise addition of Solution A. Simultaneously add Solution B via an automated syringe pump or dropping funnel.

    • Self-Validation Check: Monitor the reaction with a pH meter. Adjust the flow rate of Solution B to strictly maintain the pH between 10.0 and 11.0. If the pH drops below 9.0, catalyst decomposition will accelerate, and the 10 mol% loading will fail to reach full conversion[4]().

  • Workup: After 1–2 hours (when TLC indicates completion), extract the mixture with ethyl acetate or pentane. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure[7]().

References

  • New systems for catalytic asymmetric epoxidation. Loughborough University Research Repository.[Link]

  • Jacobsen epoxidation. Grokipedia.[Link]

  • BF2OBn∙OEt2: A Novel Lewis Acid and its use in a Regio. Scholaris.[Link]

  • Development of a Scalable Synthesis toward a KRAS G12C Inhibitor Building Block Bearing an All-Carbon Quaternary Stereocenter, Part 2: Asymmetric Synthesis via Shi Epoxidation. ACS Publications.[Link]

  • Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. ACS Publications. [Link]

  • An Efficient Catalytic Asymmetric Epoxidation Method. Journal of the American Chemical Society. [Link]

  • Shi epoxidation. Grokipedia. [Link]

Sources

Optimization

Troubleshooting guide for epoxy ketone synthesis

Welcome to the Technical Support Center for Epoxy Ketone Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the complex stereochemical and mechanistic challenges inherent in syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Epoxy Ketone Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the complex stereochemical and mechanistic challenges inherent in synthesizing α,β -epoxy ketones.

Epoxy ketones are highly privileged pharmacophores, most notably serving as the irreversible proteasome-binding "warhead" in blockbuster oncology drugs like Carfilzomib (Kyprolis). However, their synthesis is notoriously difficult. Unlike isolated alkenes, electron-deficient enones resist standard electrophilic epoxidation, requiring nucleophilic methods that often suffer from poor diastereomeric ratios (dr) and dangerous exotherms[1].

This guide bridges the gap between theoretical mechanism and benchtop execution, providing you with field-proven troubleshooting strategies, self-validating protocols, and authoritative mechanistic insights.

Synthesis Workflow Overview

Workflow A Weinreb Amide Formation B Grignard Addition (Enone Synthesis) A->B RMgX C Nucleophilic Epoxidation (Weitz-Scheffer) B->C Oxidant + Base D Stereomer Separation (Chromatography) C->D Diastereomeric Mixture E Pure Epoxy Ketone (e.g., Carfilzomib) D->E High dr

Workflow for synthesizing alpha,beta-epoxy ketones from Weinreb amides.

Frequently Asked Questions & Troubleshooting

Q1: Why is my diastereomeric ratio (dr) so poor (e.g., ~1:1) during the epoxidation of the enone? The Causality: You are likely using standard alkaline hydrogen peroxide ( H2​O2​ /NaOH) or aqueous bleach ( NaOCl ). These reagents operate via the Weitz-Scheffer mechanism [1]. Unlike the concerted mechanism of mCPBA, the Weitz-Scheffer reaction is a stepwise nucleophilic conjugate addition. The hydroperoxide anion ( OOH− ) attacks the electron-deficient β -carbon, forming a transient peroxy-enolate. Because this intermediate has a finite lifespan, the Cα​−Cβ​ bond can freely rotate before the intramolecular SN​2 displacement of the hydroxide leaving group closes the epoxide ring. This rotation erodes the stereochemical integrity of the starting enone. For example, early batch routes to Carfilzomib yielded a highly inefficient dr of only 63:37. The Solution: To overcome this, you must restrict the conformational freedom of the transition state. Switch to a biphasic system utilizing a bulky chiral phase-transfer catalyst (PTC) (e.g., Cinchona alkaloid derivatives) or utilize a Lanthanide-BINOL complex with tert-butyl hydroperoxide (TBHP). The steric bulk of the catalyst dictates the face of attack and restricts bond rotation, pushing the dr upwards of 90:10.

Q2: My enone is degrading, and mass spectrometry shows a product with an extra oxygen atom inserted into the carbon chain. What is happening? The Causality: You are observing a Baeyer-Villiger oxidation . This occurs when researchers mistakenly attempt to use electrophilic peroxyacids (like mCPBA) on an enone. Because the alkene is electron-deficient (due to conjugation with the carbonyl), the highly electrophilic mCPBA preferentially attacks the electron-rich carbonyl oxygen instead of the alkene, cleaving the ketone into an ester. The Solution: Strictly utilize nucleophilic oxidants for enones. If you must use a stronger oxidant, ensure the pH is strictly buffered to maintain the nucleophilicity of the peroxide species and prevent unwanted electrophilic pathways.

Q3: I am scaling up my epoxidation, but the reaction is overheating and degrading my peptide backbone. How can I control this? The Causality: Nucleophilic epoxidations using aqueous bleach or H2​O2​ are highly exothermic. In standard batch reactors, the surface-area-to-volume ratio drops as scale increases, leading to poor heat dissipation, thermal runaway, and subsequent degradation of sensitive peptide functional groups. The Solution: Implement continuous flow manufacturing . By pumping the enone and the oxidant through a continuous flow reactor, the high surface-area-to-volume ratio of the tubing allows for rapid, isothermal heat dissipation. This method was successfully implemented in the commercial scale-up of Carfilzomib intermediates to safely manage the epoxidation exotherm.

Mechanistic Insight: The Weitz-Scheffer Epoxidation

Mechanism A alpha,beta-Unsaturated Ketone (Enone) C Peroxy-Enolate Intermediate A->C Conjugate Addition B Hydroperoxide Anion (Nu: Attack) B->C OOH- D Bond Rotation (Erodes dr) C->D Finite Lifetime E alpha,beta-Epoxy Ketone + Leaving Group C->E Direct Ring Closure D->E Intramolecular SN2

Stepwise Weitz-Scheffer epoxidation mechanism and peroxy-enolate intermediate.

Quantitative Comparison of Epoxidation Methods

To aid in your experimental design, the following table summarizes the quantitative performance metrics and mechanistic traits of common enone epoxidation systems.

Oxidant SystemMechanism TypeTypical dr (Diastereomeric Ratio)ScalabilityPrimary Drawback / Causality
Alkaline H2​O2​ (Batch) Nucleophilic (Stepwise)Low (~60:40)PoorBond rotation in the enolate intermediate erodes stereocontrol; highly exothermic[1].
Aqueous NaOCl (Flow) Nucleophilic (Stepwise)Moderate (~1:1)ExcellentRequires continuous flow to manage exotherms; still requires downstream chromatography.
TBHP + Chiral Metal Ligand Coordinated NucleophilicHigh (>90:10)ModerateHigh cost of chiral ligands; requires rigorous exclusion of moisture to maintain metal coordination.
mCPBA Electrophilic (Concerted)N/A (Reaction Fails)PoorTriggers Baeyer-Villiger rearrangement (ester formation) rather than epoxidation.

Self-Validating Protocol: Asymmetric Biphasic Weitz-Scheffer Epoxidation

This protocol utilizes a chiral phase-transfer catalyst (PTC) to restrict bond rotation and drive high diastereoselectivity. Every critical step includes a self-validation checkpoint to ensure systemic integrity before proceeding.

Reagents Required:

  • α,β -unsaturated ketone (Enone substrate)

  • Chiral Phase-Transfer Catalyst (e.g., N -anthracenylmethylcinchonidine bromide) - 10 mol%

  • Aqueous NaOCl (10-15% w/v) or H2​O2​ (30%)

  • Toluene (Organic phase)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of the enone in toluene (0.2 M concentration) in a jacketed reactor.

    • Self-Validation Check: Visually inspect the solution. It must be perfectly clear. Cloudiness indicates moisture or insoluble impurities that will disrupt the critical biphasic interface required for PTC efficacy.

  • Catalyst Addition: Add 10 mol% of the chiral PTC to the organic layer and stir at 400 RPM for 5 minutes.

  • Temperature Control: Chill the reactor to 0 °C.

    • Causality: Cooling the reaction suppresses the background, uncatalyzed epoxidation at the biphasic interface, ensuring that the bulk of the conversion is driven by the chiral PTC, thereby maximizing the enantiomeric/diastereomeric excess.

  • Oxidant Introduction: Slowly add 1.5 equivalents of the aqueous oxidant dropwise over 30 minutes to maintain an internal temperature of 2 °C.

  • Reaction Monitoring: Allow the reaction to stir vigorously (to maximize biphasic surface area).

    • Self-Validation Check: Pull a 10 μL aliquot of the organic layer every 2 hours. Analyze via HPLC (UV detection at 254 nm). The reaction is strictly complete when the highly conjugated enone chromophore signal disappears, replaced by the blue-shifted, less intense signal of the isolated epoxy ketone. Do not quench until conversion is >98% to avoid difficult downstream separations.

  • Quench and Workup: Once complete, add 2.0 equivalents of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) while stirring vigorously for 15 minutes.

    • Self-Validation Check: Spot the aqueous layer onto starch-iodide paper. A lack of blue/black color confirms that all residual peroxides have been safely reduced, preventing explosive hazards during solvent evaporation.

  • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude epoxy ketone. Calculate the dr via 1H -NMR by integrating the distinct α -epoxy proton signals.

References

  • Patent Review of Manufacturing Routes to Oncology Drugs: Carfilzomib, Osimertinib, and Venetoclax | Organic Process Research & Development. ACS Publications.[Link]

  • Asymmetric epoxidation of electron-deficient olefins. Chemical Communications (RSC Publishing).[Link]

  • A Virtual Plant for Integrated Continuous Manufacturing of a Carfilzomib Drug Substance Intermediate. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Purification and Impurity Removal for 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly known as 2-methyl-2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly known as 2-methyl-2,3-epoxycyclohexanone or related carvone oxide derivatives).

As an α,β -epoxy ketone, this compound is a highly versatile but sensitive synthetic intermediate. The inherent ring strain of the epoxide, coupled with the adjacent electron-withdrawing carbonyl group, makes it highly susceptible to acid-catalyzed ring opening, thermal degradation, and nucleophilic attack. This guide synthesizes field-proven methodologies and mechanistic insights to help you achieve high-purity isolation[1].

Impurity Profiling & Data Presentation

Before troubleshooting, it is critical to understand the physicochemical properties of the impurities typically generated during the epoxidation of 2-methyl-2-cyclohexen-1-one[2].

Table 1: Common Impurities and Physicochemical Separation Strategies

ImpurityOrigin / MechanismPhysical PropertyPrimary Removal Strategy
2-Methyl-2-cyclohexen-1-one Unreacted starting material.B.P. ~173 °C (760 mmHg)Fractional vacuum distillation or gradient column chromatography.
m-Chlorobenzoic acid (m-CBA) Byproduct of m-CPBA epoxidation.Solid, highly polar, acidicMild alkaline liquid-liquid extraction (Sat. NaHCO 3​ ).
2,3-Dihydroxy-2-methylcyclohexanone Acid-catalyzed epoxide ring-opening.Highly polar, H-bond donorRetained on silica gel; removed via aqueous wash.
Peroxide Residues Excess epoxidation reagent (e.g., H 2​ O 2​ / m-CPBA).Reactive, thermally unstableChemical quenching with Na 2​ S 2​ O 3​ during workup.
Baeyer-Villiger Lactones Over-oxidation of the ketone moiety.Higher polarity than epoxideBase-deactivated silica gel chromatography.

Troubleshooting Guides & FAQs

Q1: My epoxide degrades into a complex mixture during silica gel chromatography. Why is this happening, and how can I prevent it? A1: Standard silica gel is inherently acidic (pH ~4.5–5.5). The oxygen atom of the oxabicyclo heptanone core is easily protonated by acidic silanol groups, triggering a nucleophilic attack (often by ambient moisture) that opens the strained oxirane ring to form diols or rearrangement products[3]. Solution: You must deactivate the silica gel. Pre-treat your column by flushing it with your starting mobile phase containing 1–2% (v/v) Triethylamine (Et 3​ N). This neutralizes the acidic sites, allowing the epoxide to elute intact.

Q2: I used m-CPBA for the epoxidation. How do I remove the m-CBA byproduct without hydrolyzing my product? A2: m-CBA is highly soluble in organic solvents but can be removed by converting it to its water-soluble sodium salt. However, you must avoid strong bases like NaOH, which can cause base-catalyzed epoxide ring opening or enolate-driven aldol condensations of the ketone. Solution: Use saturated aqueous Sodium Bicarbonate (NaHCO 3​ ). It is basic enough (pH ~8) to deprotonate m-CBA but mild enough to leave the α,β -epoxy ketone intact.

Q3: My product turns yellow/brown and loses purity during distillation. What is the cause? A3: You are observing thermal degradation. α,β -epoxy ketones are thermally sensitive and can undergo rearrangement to diketones or polymerize under prolonged heat[4]. Solution: Never distill this compound at atmospheric pressure. Utilize a short-path distillation apparatus under high vacuum (< 1 Torr) to depress the boiling point, ensuring the pot temperature remains below 60–70 °C.

Experimental Protocols: Self-Validating Workflows

Protocol A: Mild Alkaline Workup & Peroxide Quenching

Objective: Remove reactive peroxides and acidic byproducts prior to purification.

  • Dilution: Dilute the crude reaction mixture with a non-polar, water-immiscible solvent (e.g., Dichloromethane or Diethyl Ether).

  • Quenching: Add 10% w/v aqueous Sodium Thiosulfate (Na 2​ S 2​ O 3​ ) in a 1:1 volume ratio to the organic layer. Stir vigorously for 15 minutes to reduce any residual peroxides. Validation: A negative starch-iodide test confirms complete quenching.

  • Neutralization: Separate the organic layer and wash sequentially with 3 × 50 mL of saturated aqueous NaHCO 3​ until the aqueous phase pH remains > 7. This removes m-CBA and other acidic impurities.

  • Drying: Wash with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure using a rotary evaporator (water bath < 30 °C).

Protocol B: Base-Deactivated Silica Gel Chromatography

Objective: Separate the epoxide from unreacted enone and over-oxidation products.

  • Slurry Preparation: Prepare a slurry of silica gel (230–400 mesh) in an initial eluent of 95:5 Hexane:Ethyl Acetate containing 1% (v/v) Triethylamine (Et 3​ N)[3].

  • Column Packing: Pack the column and flush with 2–3 column volumes of the Et 3​ N-doped solvent. Causality: This step irreversibly binds Et 3​ N to the active silanol sites.

  • Loading: Dissolve the crude oil in a minimal amount of Et 3​ N-free eluent and load it onto the column.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate (without Et 3​ N, to prevent product contamination). Monitor fractions via TLC (visualized with p -anisaldehyde stain).

Protocol C: Short-Path Vacuum Distillation

Objective: Final polishing to achieve >99% purity.

  • Setup: Transfer the concentrated, chromatography-purified product to a short-path distillation apparatus equipped with a Vigreux column[4].

  • Vacuum Application: Apply high vacuum (< 1 Torr) before applying any heat.

  • Distillation: Slowly heat the oil bath. Collect the main fraction, ensuring the pot temperature does not exceed 60 °C. Validation: The purified product should be a colorless liquid. Any yellowing indicates thermal stress.

Mechanistic & Workflow Visualizations

PurificationWorkflow Crude Crude Reaction Mixture (Epoxide, m-CBA, Enone) Workup Mild Alkaline Wash (Sat. NaHCO3) Crude->Workup Organic Organic Phase (Epoxide + Enone) Workup->Organic Aqueous Aqueous Phase (m-CBA salts) -> Discard Workup->Aqueous Drying Drying (Anhydrous Na2SO4) & Concentration Organic->Drying Chromatography Base-Treated Silica Gel Chromatography Drying->Chromatography Distillation Short-Path Vacuum Distillation (T < 60°C, < 1 Torr) Chromatography->Distillation Pure Pure 1-Methyl-7-oxabicyclo- [4.1.0]heptan-2-one Distillation->Pure

Workflow for the isolation and purification of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one.

DegradationPathway Epoxide 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (Intact Epoxide) Protonation Protonation of Epoxide Oxygen (Acidic Silica/Solvent) Epoxide->Protonation H+ RingOpening Nucleophilic Attack (e.g., H2O) & Ring Opening Protonation->RingOpening Diol 2,3-Dihydroxy-2-methylcyclohexanone (Degradation Product) RingOpening->Diol + H2O Rearrangement Rearrangement / Elimination (Side Reactions) RingOpening->Rearrangement

Acid-catalyzed degradation pathway of the alpha,beta-epoxy ketone moiety.

References

  • [1] Carvone oxide | C10H14O2 | CID 100031 - PubChem - NIH. nih.gov.1

  • [4] Technical Support Center: Purification of 2-Methylcyclohexanone by Distillation - Benchchem. benchchem.com.4

  • [3] Purification strategies to remove impurities from 3,3'-Bi-7-oxabicyclo[4.1.0]heptane - Benchchem. benchchem.com. 3

  • [2] Understanding the Mechanistic Requirements for Efficient and Stereoselective Alkene Epoxidation by a Cytochrome P450 Enzyme - ACS Publications. acs.org. 2

Sources

Optimization

Characterization of unexpected byproducts in "1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one" reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot unexpected byproducts encountered durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot unexpected byproducts encountered during the derivatization of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly referred to in literature as 2,3-epoxy-2-methylcyclohexanone).

Because α,β -epoxy ketones are highly reactive electrophilic hubs, minor deviations in pH, temperature, or solvent choice can drastically alter the reaction trajectory. This guide provides the mechanistic causality, diagnostic data, and self-validating protocols needed to regain control of your synthetic pathways.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: During the Lewis acid-catalyzed reaction of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one, I isolated a product with the same mass ( m/z 127 [M+H]+ ) but an entirely different NMR profile, including a new prominent singlet at ~2.2 ppm. What happened? A: You are observing a classic House-Wasson ring contraction [1]. When the epoxide oxygen coordinates to a Lewis acid (or under thermal stress), the C3–O bond heterolytically cleaves, generating a transient secondary carbocation at C3. To stabilize this system, the C1–C2 bond migrates to C3. This 1,2-alkyl shift contracts the six-membered ring into a five-membered ring. Concurrently, the oxygen at C2 forms a carbonyl double bond, converting the original C2-methyl group into an exocyclic acetyl group. The result is 2-acetylcyclopentanone . The new singlet at 2.2 ppm in your 1 H NMR is the highly diagnostic acetyl methyl group.

Q2: I attempted an aqueous acidic hydrolysis to form the diol, but my LC-MS shows a major byproduct at m/z 163/165 with a 3:1 isotope ratio. How do I prevent this? A: The 3:1 isotope pattern is the undeniable signature of a chlorine atom ( 35 Cl/ 37 Cl). You likely used hydrochloric acid (HCl) or an unbuffered chlorinated solvent during your reaction or workup. 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one is highly susceptible to nucleophilic ring-opening. Chloride ions will rapidly attack the protonated epoxide, yielding 3-chloro-2-hydroxy-2-methylcyclohexanone [2]. Causality & Fix: To prevent this, switch your acid catalyst to a non-nucleophilic acid (e.g., H2​SO4​ or H3​PO4​ ) which ensures water remains the sole nucleophile.

Q3: I am trying to synthesize an alkynone via the Eschenmoser-Tanabe fragmentation of this epoxide using tosylhydrazine, but I am recovering unreacted hydrazone intermediates. A: The fragmentation of α,β -epoxy ketones requires the formation of the hydrazone followed by base-induced fragmentation. For sterically hindered epoxides like 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one (where the alpha position is quaternary), the initial hydrazone formation can be sluggish, and the subsequent fragmentation requires a massive thermodynamic driving force[3]. Causality & Fix: Ensure you are using a minimum of 2.5 equivalents of a strong base (like NaOMe or LDA) to fully deprotonate the tosylhydrazone, and gently warm the reaction to initiate the extrusion of N2​ gas and the tosyl anion.

Part 2: Quantitative Diagnostic Data

Use the following reference table to rapidly cross-examine your LC-MS and NMR data against the most common reaction trajectories.

CompoundMolecular FormulaExact Mass [M+H]+ Key 1 H NMR Signals (ppm)Key 13 C NMR Signals (ppm)
Starting Epoxide C7​H10​O2​ 126.07127.071.45 (s, 3H, CH3​ ), 3.05 (d, 1H, CH-O)208.0 (C=O), 60.5, 58.2
Hydrolysis Diol C7​H12​O3​ 144.08145.081.25 (s, 3H, CH3​ ), 3.80 (dd, 1H, CH-OH)212.0 (C=O), 75.0, 72.5
Ring Contraction C7​H10​O2​ 126.07127.072.20 (s, 3H, acetyl CH3​ ), 3.10 (t, 1H)214.0 (ring C=O), 205.0 (acetyl)
Chlorohydrin C7​H11​ClO2​ 162.04163.051.50 (s, 3H, CH3​ ), 4.20 (dd, 1H, CH-Cl)206.0 (C=O), 76.0, 65.0

Part 3: Visual Workflows & Pathway Analysis

G Epoxide 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one Acid Aqueous Acid (H+ / H2O) Epoxide->Acid Lewis Lewis Acid / Heat Epoxide->Lewis HCl HCl / Acetone Epoxide->HCl Diol 2,3-Dihydroxy-2-methylcyclohexanone (Hydrolysis Product) Acid->Diol Nucleophilic Opening Contraction 2-Acetylcyclopentanone (House-Wasson Contraction) Lewis->Contraction 1,2-Alkyl Shift Chloro 3-Chloro-2-hydroxy-2-methylcyclohexanone (Chlorohydrin Byproduct) HCl->Chloro Chloride Attack

Reaction pathways of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one leading to major byproducts.

Workflow Start Unexpected Byproduct Detected (LC-MS / GC-MS) MassCheck Check Mass Difference (Δm) Start->MassCheck Plus18 Δm = +18 Da MassCheck->Plus18 SameMass Δm = 0 Da MassCheck->SameMass Plus36 Δm = +36 Da (Isotope pattern) MassCheck->Plus36 Diol Suspect: Diol Action: 2D NMR (COSY) Plus18->Diol Rearrange Suspect: Ring Contraction Action: 13C NMR (Acetyl C=O) SameMass->Rearrange Chloro Suspect: Chlorohydrin Action: Avoid HCl in workup Plus36->Chloro

LC-MS diagnostic workflow for identifying unexpected epoxide reaction byproducts.

Part 4: Self-Validating Standard Operating Procedures (SOPs)

To ensure reproducibility and trustworthiness, these protocols feature built-in validation checkpoints. Do not proceed to the next step if a checkpoint fails.

SOP 1: Controlled Hydrolysis to 2,3-Dihydroxy-2-methylcyclohexanone

Objective: Open the epoxide cleanly without introducing halogenated nucleophiles.

  • Substrate Preparation: Dissolve 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one (1.0 eq) in freshly distilled THF (0.5 M).

  • Acidic Catalysis: Add a catalytic amount of H2​SO4​ (0.1 eq) dissolved in an equal volume of deionized water. Causality: The bisulfate counterion is non-nucleophilic, forcing water to act as the sole ring-opening agent.

  • Validation Checkpoint (Reaction Monitoring): After 2 hours at room temperature, pull a 10 μ L aliquot for LC-MS.

    • Pass: Major peak at m/z 145. Proceed to step 4.

    • Fail: Peak at m/z 163 indicates chloride contamination (likely from dirty glassware or degraded solvent). Discard and restart.

  • Quenching & Workup: Neutralize the reaction carefully with saturated NaHCO3​ until pH reaches 7.0. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Isolate the pure diol via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

SOP 2: House-Wasson Rearrangement to 2-Acetylcyclopentanone

Objective: Intentionally trigger the 1,2-alkyl shift to yield the ring-contracted cyclopentanone.

  • Substrate Preparation: Dissolve the epoxide (1.0 eq) in anhydrous toluene under a strict nitrogen atmosphere.

  • Lewis Acid Addition: Cool the vessel to 0 °C. Dropwise, add Boron trifluoride etherate ( BF3​⋅OEt2​ , 0.5 eq). Causality: The strong Lewis acidity coordinates the epoxide oxygen, weakening the C3–O bond and lowering the activation energy for the 1,2-alkyl shift.

  • Thermal Rearrangement: Remove the ice bath, allow the reaction to reach room temperature, and then reflux at 110 °C for 4 hours.

  • Validation Checkpoint (In-Process NMR): Pull a small aliquot, evaporate the toluene, and run a rapid 1 H NMR in CDCl3​ .

    • Pass: Appearance of a sharp singlet at ~2.20 ppm (acetyl methyl). Proceed to step 5.

    • Fail: Presence of a doublet at ~3.05 ppm indicates unreacted starting material. Increase reflux time.

  • Isolation: Cool the reaction to 0 °C and quench with ice-cold saturated NaHCO3​ . Extract with diethyl ether, dry, and purify via vacuum distillation.

References

  • House, H. O.; Wasson, R. L. "The rearrangement of α,β-epoxy ketones. V. Rearrangements resulting in ring contraction." Journal of the American Chemical Society, 1957, 79(6), 1488–1492. URL: [Link]

  • Engel, W. "In Vivo Studies on the Metabolism of the Monoterpenes S-(+)- and R-(−)-Carvone in Humans Using the Metabolism of Ingestion-Correlated Amounts (MICA) Approach." Journal of Agricultural and Food Chemistry, 2001, 49(8), 4183–4189. URL: [Link]

  • Felix, D. et al. "α,β-Epoxyketon → Alkinon-Fragmentierung II: Pyrolytischer Zerfall der Hydrazone aus α,β-Epoxyketonen und N-Amino-aziridinen." Helvetica Chimica Acta, 1971, 54(8), 2896-2912. URL: [Link]

Troubleshooting

Improving the enantiomeric excess in chiral epoxy ketone synthesis

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this hub to help you troubleshoot and optimize the enantiomeric excess (ee) of chiral epoxy ketones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this hub to help you troubleshoot and optimize the enantiomeric excess (ee) of chiral epoxy ketones. Whether you are utilizing peptide-catalyzed networks or organocatalytic dioxirane systems, this guide provides the mechanistic causality and self-validating protocols necessary to secure high stereofidelity in your workflows.

Diagnostic Workflows

Before adjusting equivalents or abandoning a synthetic route, consult the diagnostic logic tree below. Most ee degradation stems from either uncatalyzed background reactions or catalyst structural failure.

LowEE_Troubleshooting Start Issue: Low Enantiomeric Excess (<80% ee) CheckBackground Is background racemic reaction occurring? Start->CheckBackground YesBackground Reduce temperature, lower base concentration CheckBackground->YesBackground Yes NoBackground Evaluate Catalyst Integrity CheckBackground->NoBackground No CatJulia Juliá-Colonna: Check peptide chain length (Needs >5 residues) NoBackground->CatJulia Peptide Cat. CatShi Shi Epoxidation: Check pH (Must be ~10.5) to prevent dioxirane decay NoBackground->CatShi Ketone Cat.

Diagnostic workflow for troubleshooting low enantiomeric excess in asymmetric epoxidation.

Method-Specific Troubleshooting (FAQ)

Juliá-Colonna Epoxidation (Poly-Amino Acid Catalysis)

Q: Why is my ee stalling at 60% when using poly-L-leucine? A: This is almost always a catalyst helicity issue. The Juliá-Colonna epoxidation relies on the rigid α-helical structure of the poly-amino acid to create a highly specific chiral microenvironment[1]. The enone binds to the N-terminus of the helix, where three N-H bonds (which are not involved in intra-helical hydrogen bonding) stabilize the partially negative carbonyl oxygen[2]. If your peptide chain is too short (e.g., <5 residues), it lacks the structural rigidity to maintain this helix, leading to poor face-selective delivery of the hydroperoxide anion[2]. Solution: Ensure your poly-L-leucine catalyst has sufficient chain length (typically >10 residues) or incorporate helix-stabilizing residues like C(alpha)-methyl-L-leucine to enforce the active conformation[3].

Q: I am observing a significant background racemic reaction. How do I suppress it? A: The causality here is the base-catalyzed Weitz-Scheffer epoxidation outcompeting your chiral organocatalytic pathway. In triphasic systems, if the local concentration of the hydroperoxide anion (OOH⁻) is too high in the organic phase without being associated with the chiral catalyst, it will attack the electron-deficient olefin indiscriminately[1]. Solution: Lower the reaction temperature to suppress the uncatalyzed background rate, and ensure vigorous mechanical stirring to maximize the interfacial area where the ternary complex (enone + OOH⁻ + catalyst) forms[1].

Shi Epoxidation (Fructose-Derived Dioxiranes)

Q: My terminal enone yields poor ee (<40%) under standard Shi conditions. How can I improve this? A: The standard Shi epoxidation uses a D-fructose-derived ketone (PCD-41) to generate a chiral dioxirane in situ[4]. While highly effective for trans-disubstituted and trisubstituted olefins, terminal olefins often suffer from low enantioselectivity[5]. The spiro transition state is normally favored, but terminal olefins lack the steric bulk required to enforce this geometry over a competing planar transition state[5]. Solution: Switch to an N-tolyl lactam ketone catalyst. The attractive π-π interactions between the aryl substituents of the olefin and the modified catalyst stabilize the desired transition state, significantly improving the ee for terminal and cis-olefins[5].

Mechanistic Pathways

Understanding the phase-transfer dynamics is critical for optimizing triphasic reactions.

JuliaColonnaMechanism Enone Enone Substrate (Organic Phase) Complex Ternary Complex at Interface (Enone + OOH- + Poly-L-Leucine) Enone->Complex Peroxide Hydroperoxide Anion (Aqueous Phase) Peroxide->Complex Enolate Resonance Stabilized Peroxide Enolate Complex->Enolate N-terminus binding Product Chiral Epoxy Ketone (>95% ee) Enolate->Product Ring closure

Mechanistic pathway of the triphasic Juliá-Colonna epoxidation.

Standardized Self-Validating Protocols

Protocol A: Triphasic Juliá-Colonna Epoxidation of Chalcones

This protocol utilizes a triphasic system (aqueous/organic/solid) to achieve >90% ee[6]. Self-Validation Prerequisite: Prior to the reaction, run a racemic standard of the chalcone epoxide on a chiral HPLC column to confirm baseline separation of the (2R,3S) and (2S,3R) enantiomers.

  • Catalyst Swelling: Suspend 100 mg of poly-L-leucine in 5 mL of toluene. Stir at room temperature for 30 minutes to ensure adequate swelling of the polymer matrix.

  • Substrate Addition: Add 1.0 mmol of the chalcone derivative to the organic suspension.

  • Oxidant Preparation: In a separate vessel, prepare the aqueous phase by mixing 1.5 mL of 30% H₂O₂ with 0.5 mL of 5 M NaOH to generate the active hydroperoxide anion.

  • Biphasic Mixing: Add the aqueous phase to the organic suspension. Causality Step: Stir vigorously (>800 rpm) to maximize the triphasic interface where the ternary complex forms. Poor stirring leads to racemic background epoxidation.

  • Validation & Quench: Monitor the reaction via TLC every 2 hours. Once the enone is consumed, quench the reaction with saturated aqueous Na₂S₂O₃. Self-Validation: Perform a starch-iodide test on the aqueous layer; it must be negative (no blue-black color) before proceeding to extraction.

Protocol B: Shi Epoxidation with In Situ Dioxirane Generation

This protocol relies on the precise control of pH to maintain the active dioxirane species[5].

  • Buffer Preparation: Prepare a 0.1 M Na₂B₄O₇ / 0.1 M Na₂EDTA buffer. Adjust the pH strictly to 10.5. Causality Step: Dioxiranes are highly unstable; a pH outside the 10.0–11.0 range leads to rapid decomposition of the active oxidant or Baeyer-Villiger oxidation of the catalyst[5].

  • Catalyst & Substrate Assembly: Dissolve 1.0 mmol of the enone and 0.2 mmol (20 mol%) of the D-fructose-derived ketone catalyst in a 1:2 mixture of acetonitrile and dimethoxymethane (15 mL). Add 10 mL of the prepared buffer.

  • Dual Addition: Cool the mixture to 0 °C. Simultaneously add a solution of Oxone (potassium peroxymonosulfate, 1.5 mmol in 10 mL water) and a solution of K₂CO₃ (0.89 M in water) via syringe pump over 2 hours.

  • In-Process Validation: Extract 50 µL aliquots every 30 minutes. Check the pH of the reaction mixture; if it drops below 10.0, manually adjust with 1 M KOH to prevent catalyst degradation.

Quantitative Data Summaries

The following table benchmarks expected ee values across different substrate classes and catalytic systems to help you set realistic analytical targets.

Substrate ClassCatalyst SystemPrimary OxidantTypical Yield (%)Expected ee (%)
ChalconePoly-L-alanine (Juliá-Colonna)H₂O₂ / NaOH93%95%[6]
MethoxychalconePoly-L-alanine (Juliá-Colonna)H₂O₂ / NaOH96%90%[6]
Trans-disubstituted EnonesD-Fructose Ketone (Shi)Oxone85–95%>90%[5]
Terminal EnonesN-tolyl lactam ketone (Modified Shi)Oxone75–85%85–95%[5]
α,β-Unsaturated AldehydesChiral PyrrolidineH₂O₂80–90%>94%[7]

References

  • Title : Juliá–Colonna epoxidation - Wikipedia Source : wikipedia.org URL :[Link]

  • Title : Asymmetric enone epoxidation by short solid-phase bound peptides: further evidence for catalyst helicity and catalytic activity of individual peptide strands Source : nih.gov URL :[Link]

  • Title : Shi Epoxidation - Organic Chemistry Portal Source : organic-chemistry.org URL : [Link]

  • Title : Highly Enantioselective Enone Epoxidation Catalyzed by Short Solid Phase-Bound Peptides: Dominant Role of Peptide Helicity Source : acs.org URL :[Link]

  • Title : Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones Source : researchgate.net URL :[Link]

  • Title : Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide Source : acs.org URL :[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of different epoxidation reagents for 1-methyl-2-cyclohexen-1-one.

The Mechanistic Challenge: Electrophilic vs. Nucleophilic Oxidation The epoxidation of 1-methyl-2-cyclohexen-1-one presents a classic chemoselectivity challenge in synthetic organic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Challenge: Electrophilic vs. Nucleophilic Oxidation

The epoxidation of 1-methyl-2-cyclohexen-1-one presents a classic chemoselectivity challenge in synthetic organic chemistry. Because it is an α,β-unsaturated ketone (enone), the electron-withdrawing carbonyl group severely depletes the electron density of the adjacent alkene.

Standard electrophilic oxidants, such as meta-chloroperoxybenzoic acid (mCPBA), rely on the alkene's nucleophilicity to drive the concerted oxygen transfer. When applied to electron-deficient enones, mCPBA reacts sluggishly at the double bond and instead attacks the carbonyl carbon, triggering a Baeyer-Villiger rearrangement that yields an undesired lactone 1.

To successfully epoxidize 1-methyl-2-cyclohexen-1-one, nucleophilic epoxidation is strictly required. Reagents that generate a soft nucleophile—such as the hydroperoxide anion (HOO⁻) or tert-butyl peroxide anion (t-BuOO⁻)—undergo a 1,4-conjugate addition at the electrophilic β-carbon. This forms a stabilized peroxy-enolate intermediate, which subsequently collapses via intramolecular displacement to form the desired α,β-epoxy ketone 2.

Quantitative Reagent Comparison

The following table summarizes the performance of three distinct oxidative systems when applied to 1-methyl-2-cyclohexen-1-one.

Reagent SystemOxidant TypeTypical YieldReaction TimeChemoselectivityPrimary Application / Notes
H₂O₂ / NaOH (aq) Nucleophilic85–92%2–5 hHigh (Epoxide)Standard Weitz-Scheffer conditions. Best for robust substrates; aqueous base may cause side reactions in sensitive molecules.
TBHP / DBU (org) Nucleophilic88–95%12–24 hExcellentAnhydrous conditions. Ideal for complex, water-sensitive drug intermediates. Prevents hydrolytic ring-opening.
mCPBA / CH₂Cl₂ Electrophilic< 10%> 24 hPoor (Lactone)Not recommended. Fails to epoxidize efficiently; primarily yields Baeyer-Villiger oxidation byproducts.

Reaction Logic & Pathway Visualization

To understand the causality behind reagent selection, we must map the divergent pathways dictated by the oxidant's electronic nature.

Mechanism cluster_nucleophilic Nucleophilic Epoxidation (Success) cluster_electrophilic Electrophilic Oxidation (Failure) Enone 1-methyl-2-cyclohexen-1-one Enolate Peroxy-Enolate Enone->Enolate Conjugate Addition Lactone Baeyer-Villiger Lactone Enone->Lactone Carbonyl Attack NucReagent HOO⁻ / t-BuOO⁻ NucReagent->Enolate Donates [O] Epoxide α,β-Epoxy Ketone Enolate->Epoxide Ring Closure ElecReagent mCPBA ElecReagent->Lactone Peroxy Acid

Mechanistic divergence of 1-methyl-2-cyclohexen-1-one oxidation based on reagent nucleophilicity.

Field-Proven Methodologies

The following protocols are engineered as self-validating systems , ensuring that researchers can verify reaction progress and safety at critical junctures.

Protocol A: Aqueous Alkaline Hydrogen Peroxide (Weitz-Scheffer Epoxidation)

Mechanism: Generation of HOO⁻ in situ for rapid conjugate addition 3.

  • Initialization: Dissolve 10.0 mmol of 1-methyl-2-cyclohexen-1-one in 20 mL of Methanol (MeOH).

  • Thermal Control: Cool the flask to 0 °C using an ice bath. Causality: Controlling the temperature prevents the uncontrolled, exothermic decomposition of H₂O₂ and minimizes base-catalyzed aldol condensation side-reactions.

  • Reagent Addition: Add 3.0 equivalents (30 mmol) of 30% aqueous H₂O₂. Slowly add 1.5 equivalents of 2M NaOH dropwise over 15 minutes.

  • Self-Validating Checkpoint (TLC): Stir for 3 hours. Spot the mixture on a silica TLC plate. The starting enone is highly UV-active at 254 nm due to its conjugated π-system. The formation of the epoxide breaks this conjugation, rendering the product UV-inactive. Confirm the product by staining with KMnO₄ (the epoxide appears as a bright yellow spot against a purple background).

  • Safety & Quench Validation: Once complete, add 15 mL of saturated aqueous Na₂S₂O₃ and stir for 15 minutes. Validation: Dip a KI-starch indicator strip into the mixture; a lack of blue/black color confirms the complete destruction of residual peroxides.

  • Isolation: Extract with Ethyl Acetate (3 × 20 mL), wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Anhydrous TBHP / DBU System

Mechanism: Generation of an organic-soluble t-BuOO⁻ nucleophile, ideal for substrates prone to hydrolytic degradation.

  • Initialization: Dissolve 10.0 mmol of 1-methyl-2-cyclohexen-1-one in 25 mL of anhydrous Dichloromethane (CH₂Cl₂) under an inert N₂ atmosphere.

  • Reagent Addition: Add 2.0 equivalents of tert-Butyl hydroperoxide (TBHP, 5.5 M in decane).

  • Base Activation: Add 1.2 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise at room temperature. Causality: DBU is a strong, non-nucleophilic organic base that efficiently deprotonates TBHP without participating in competing conjugate additions.

  • Self-Validating Checkpoint (Reaction Progress): Stir for 16 hours. Monitor via GC-MS or TLC (using the UV/KMnO₄ validation method described in Protocol A).

  • Workup & Purification: Wash the organic layer with 1M HCl (2 × 15 mL). Causality: This protonates the DBU, partitioning it entirely into the aqueous waste. Wash with saturated Na₂S₂O₃ to quench excess TBHP, dry over Na₂SO₄, and concentrate.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Asymmetric Weitz−Scheffer Epoxidation of α,β‐Enones by Optically Active Hydroperoxides: Control of Enantioselectivity through Metal‐Coordinated or Hydrogen‐Bonded Templates Source: ResearchGate URL
  • Title: WO2007000329A2 - Epoxidation of alpha, beta-unsaturated ketones Source: Google Patents URL

Sources

Comparative

Publish Comparison Guide: X-Ray Crystallography of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one Derivatives

Target Audience: Researchers, structural chemists, and drug development professionals. Executive Summary & The Crystallization Challenge Derivatives of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly known as carvone...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals.

Executive Summary & The Crystallization Challenge

Derivatives of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly known as carvone epoxides) are highly versatile chiral building blocks. They are frequently utilized in the total synthesis of complex sesquiterpenes, such as the guaiane-derived Daphnepapytone A[1] and various peroxyguaidiol analogues[2].

However, a significant bottleneck in their utilization is structural elucidation. Because these epoxy ketones are typically volatile liquids or low-melting oils at room temperature[3], determining their absolute configuration via traditional Single-Crystal X-Ray Diffraction (SCXRD) is inherently impossible without solid-state ordering.

As a Senior Application Scientist, I have evaluated the two primary crystallographic solutions to this problem: the cutting-edge Crystalline Sponge (CS) Method and traditional Covalent Heavy-Atom Derivatization . This guide objectively compares their performance, underlying mechanisms, and laboratory protocols to help you select the optimal workflow for your structural elucidation needs.

Methodological Comparison: Forcing Order Upon Liquids

Method A: The Crystalline Sponge (CS) Method

The CS method is a non-destructive technique that imposes crystallinity on a liquid analyte by absorbing it into the pores of a pre-synthesized Metal-Organic Framework (MOF)[4]. For 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one derivatives, MOFs such as [(ZnI2)3(tpt)2] or lanthanide-based RUM-2 frameworks are highly effective[5].

  • The Causality of Ordering: The liquid epoxide diffuses into the MOF cavities, displacing the original solvent. Once inside, strong van der Waals interactions and potential coordinate bonds restrict the conformational freedom of the highly strained epoxide ring. This aligns the liquid molecules into a highly ordered pseudo-solid state, allowing for direct SCXRD of the host-guest complex without chemically altering the analyte[5].

Method B: Covalent Heavy-Atom Derivatization

This traditional approach involves chemically reacting the liquid ketone with a derivatizing agent, such as tosylhydrazine, to yield a solid hydrazone[1].

  • The Causality of Ordering: The addition of a bulky, rigid aromatic group (like a tosyl ring) introduces strong intermolecular π−π stacking and hydrogen-bonding networks. These supramolecular forces drastically increase the melting point, transforming the volatile liquid into a highly crystalline solid suitable for SCXRD. Furthermore, the inclusion of a heavy atom (Sulfur) provides strong anomalous dispersion, ensuring a highly reliable Flack parameter for absolute stereochemistry determination.

Workflow Sample Liquid Epoxide (1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one) CS_Path Method A: Crystalline Sponge Sample->CS_Path Deriv_Path Method B: Derivatization Sample->Deriv_Path Incubation Incubate in MOF (e.g.,[(ZnI2)3(tpt)2]) CS_Path->Incubation SCXRD_CS SCXRD Analysis (Host-Guest Crystal) Incubation->SCXRD_CS Result Absolute Configuration & Flack Parameter SCXRD_CS->Result Reaction React with Tosylhydrazine (Solid Formation) Deriv_Path->Reaction Cryst Recrystallization (Slow Evaporation) Reaction->Cryst SCXRD_Deriv SCXRD Analysis (Covalent Crystal) Cryst->SCXRD_Deriv SCXRD_Deriv->Result

Workflow comparison between the Crystalline Sponge method and Chemical Derivatization for SCXRD.

Quantitative Performance Comparison

The following table summarizes the operational metrics of both X-ray methods alongside a non-crystallographic alternative (Chiral NMR/ECD) for context.

MetricCrystalline Sponge (CS) MethodCovalent Derivatization (Tosylhydrazone)Chiral NMR + ECD
Analyte State Required Liquid or OilLiquid or Oil (Converted to Solid)Liquid or Solid
Sample Quantity ~1–5 µg>10 mg~1–5 mg
Destructive? No (Sample recoverable)Yes (Chemically altered)No
Time to Structure 3–7 Days (Incubation + X-ray)2–4 Days (Synthesis + Cryst.)1–2 Days
Absolute Configuration Direct (via Host Heavy Atoms)Direct (via S anomalous dispersion)Indirect (Computational)
Crystallization Success Dependent on MOF pore affinityHighly reliable ( π−π stacking)N/A

Experimental Protocols (Self-Validating Systems)

Protocol 1: Crystalline Sponge Encapsulation
  • Preparation of the MOF: Synthesize [(ZnI2)3(tpt)2] crystals and store them strictly in cyclohexane. Causality: Keeping the MOF solvated prevents the porous framework from collapsing under its own thermodynamic instability prior to guest inclusion[4].

  • Solvent Exchange: Transfer a single, high-quality MOF crystal (approx. 100 µm) into a micro-vial containing 50 µL of a volatile solvent (e.g., dichloromethane) mixed with 5 µg of the 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one derivative.

  • Incubation & Concentration: Cap the vial with a pierced septum and incubate at 25–50 °C for 3 to 7 days. Causality: The slow evaporation of the volatile solvent gradually increases the analyte concentration, thermodynamically driving the liquid epoxide into the MOF pores to replace the remaining solvent molecules[5].

  • Validation: Mount the crystal in a cryoloop with paratone oil and flash-cool to 100 K. Successful encapsulation is validated by an observable increase in the unit cell volume and the appearance of the epoxide's electron density in the difference Fourier map.

Protocol 2: Tosylhydrazone Derivatization & Crystallization
  • Reaction Setup: Dissolve 50 mg of the liquid 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one derivative in a 1:1 mixture of dichloromethane and glacial acetic acid (2 mL)[1].

  • Reagent Addition: Add 1.1 equivalents of p-toluenesulfonylhydrazide portion-wise at -10 °C. Causality: The acidic environment activates the ketone for nucleophilic attack by the hydrazine, while the strict low-temperature control prevents premature epoxide ring opening or unwanted fragmentation[6].

  • Isolation: Stir for 4 hours, quench with aqueous NaHCO3​ , extract with an organic solvent, and remove the solvent under reduced pressure to yield the crude solid hydrazone.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then leave undisturbed at 4 °C. Causality: Slow cooling allows the tosyl aromatic rings to establish stable π−π stacking networks, yielding high-quality, diffraction-grade single crystals.

  • Validation: Collect SCXRD data. The heavy sulfur atom in the tosyl group will yield a highly accurate Flack parameter near 0.0, definitively confirming the absolute stereochemistry.

Synthetic Utility Beyond Crystallography

While the CS method is elegant and non-destructive, covalent derivatization offers a distinct synthetic advantage. The tosylhydrazone derivative of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one is not just a crystallographic artifact; it is a direct precursor for the Eschenmoser-Tanabe fragmentation [1].

Upon treatment with base, the crystalline epoxide-hydrazone fragments into an alkynal—a critical intermediate utilized in the skeleton construction of complex natural products like Daphnepapytone A[7]. Therefore, if the structural elucidation is part of a broader total synthesis campaign, Method B provides dual utility.

Pathway Epoxide Epoxy Ketone (Liquid) Hydrazone Tosylhydrazone (Crystalline Solid) Epoxide->Hydrazone TsNHNH2 AcOH Fragmentation Eschenmoser-Tanabe Fragmentation Hydrazone->Fragmentation Base / Heat Alkynal Alkynal Product (Guaiane Precursor) Fragmentation->Alkynal -N2, -TsH

Eschenmoser-Tanabe fragmentation pathway demonstrating the synthetic utility of tosylhydrazones.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 100031, Carvone oxide." PubChem. 3

  • Pereira, J., et al. "Bio-Inspired Two-Phase Total Synthesis of Daphnepapytone A." ChemRxiv (2025). 7

  • Rigaku Corporation. "Determining structure of volatile compounds with the crystalline sponge method." Rigaku Application Notes. 4

  • ACS Publications. "Enantioselective Total Synthesis of 10-Desoxy Analogue of a Previously Reported Natural Peroxyguaidiol." The Journal of Organic Chemistry (2022). 2

  • PMC / NIH. "Applying the Crystalline Sponge Method to Agrochemicals: Obtaining X-ray Structures." National Institutes of Health. 5

Sources

Validation

Comprehensive Comparison Guide: Biological Activity of 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one Stereoisomers

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary Evaluating the biological activity of strained bicyclic systems requires a rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

Evaluating the biological activity of strained bicyclic systems requires a rigorous understanding of both 3D spatial geometry and intrinsic chemical reactivity. 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (the core scaffold of 2-methyl-2,3-epoxycyclohexanone) and its 4-substituted derivatives (such as carvone epoxide) present a fascinating case study in stereopharmacology[1]. This guide objectively compares the biological performance of its stereoisomers, detailing how the spatial orientation of the oxirane ring dictates non-covalent receptor binding and covalent enzymatic inhibition.

Stereochemical Causality & Molecular Geometry

The biological fate of the 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one scaffold is entirely governed by the stereocenters at the C1 and C6 bridgehead carbons.

  • Hydrogen Bonding & Steric Fit: The epoxide oxygen acts as a rigid hydrogen-bond acceptor. In the (1R,6S) configuration, this oxygen projects toward a specific quadrant of a receptor's hydrophobic pocket, whereas the (1S,6R) enantiomer projects it in the opposite direction. This spatial inversion dictates whether the molecule acts as an agonist, antagonist, or is entirely inactive at a given receptor site.

  • Electrophilic Reactivity: The fused oxirane ring is highly strained. The steric bulk of the C1-methyl group restricts the approach of biological nucleophiles to the C1 position. Consequently, nucleophilic attack (e.g., by cysteine thiols in microbial enzymes) regioselectively occurs at the less hindered C6 position, leading to ring-opening and irreversible covalent modification.

Biological Activity Profiles

A. Non-Covalent Receptor Modulation (Olfactory & Therapeutic)

The stereoisomers of this scaffold exhibit profound differences in receptor activation. Using the widely studied 4-isopropenyl derivative (carvone epoxide) as a model, the (+)-(1R,4R,6R) isomer binds specifically to olfactory receptors to produce a faint floral scent, whereas the (-)-(1S,4S,6S) isomer triggers a distinct faint caraway perception[2].

Beyond olfaction, the precise stereochemistry of the 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one core makes it a highly valuable chiral synthon in pharmaceutical development. It is utilized as a stereospecific building block for synthesizing Vitamin D Receptor (VDR) activators [3]. These VDR modulators are critical for treating secondary hyperparathyroidism, bone disorders, and immune dysfunctions by maintaining calcium homeostasis without inducing hypercalcemia[4].

B. Covalent Enzymatic Inhibition (Antimicrobial Efficacy)

When naturally expressed in botanical sources like Lavandula stoechas, derivatives of this oxabicyclo scaffold contribute to the plant's chemical defense mechanisms[5]. The electrophilic nature of the epoxide allows it to act as a covalent inhibitor. Upon entering a microbial cell, the epoxide undergoes nucleophilic attack by essential enzymatic thiols or amines, alkylating the enzyme and halting microbial proliferation.

Quantitative Stereoisomer Comparison

The following table summarizes the divergent biological and physical properties of the stereoisomeric series, utilizing derivative data to highlight structure-activity relationships (SAR).

Stereoisomer / DerivativeConfigurationPrimary Biological TargetPhenotypic Response / OdorDownstream Pharmaceutical Application
(+)-trans-Carvone Epoxide (1R,4R,6R)Olfactory Receptors (ORs)Faint Floral[2]Chiral synthon for Vitamin D Receptor (VDR) activators[3]
(-)-trans-Carvone Epoxide (1S,4S,6S)Olfactory Receptors (ORs)Faint Caraway[2]Precursor for macrocyclic lactone musk fragrances
Unsubstituted Scaffold (1R,6S) / (1S,6R)Microbial Enzymes (Thiols)Pungent / CamphoraceousCovalent enzyme inhibitors; Antimicrobial agents[5]

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of epoxides requires protocols that account for their susceptibility to aqueous hydrolysis. The following workflows are designed as self-validating systems.

Protocol A: Stereoselective Epoxidation & Chiral Isolation

Causality: The Weitz-Scheffer epoxidation is utilized because the hydroperoxide anion specifically targets the electron-deficient β-carbon of the conjugated enone, avoiding unreactive isolated double bonds.

  • Reaction Setup: Dissolve the precursor (e.g., 2-methylcyclohex-2-en-1-one) in methanol and cool to -5 °C to suppress thermodynamic side reactions[3].

  • Reagent Addition: Add 30% aqueous H₂O₂ (1.5 eq), followed by the dropwise addition of 2.0 M NaOH (0.5 eq) to generate the active hydroperoxide nucleophile[3].

  • Quenching: After TLC indicates complete consumption of the UV-active starting material (approx. 2-4 hours), quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxides. Extract with diethyl ether.

  • Chiral Resolution: Subject the crude mixture to preparative Chiral HPLC (e.g., Chiralpak AD-H column) using a hexane/isopropanol gradient to isolate the pure stereoisomers.

  • Integrity Validation (Critical): Perform ¹H-NMR immediately post-isolation to confirm the presence of the epoxide proton (~δ 3.2 ppm) and the absence of diol degradation products. Proceed to biological assays only if ee > 99%.

Protocol B: Time-Gated In Vitro Antimicrobial MIC Assay

Causality: Epoxides can prematurely hydrolyze in standard assay buffers, leading to false negatives. This protocol uses parallel stability sampling to validate that the biological effect is caused by the intact epoxide.

  • Buffer Preparation: Prepare a pH 7.4 HEPES buffer. Avoid nucleophilic buffers like Tris, which will chemically open the epoxide ring.

  • Parallel Stability Sampling: Spike the isolated stereoisomer into the buffer at 37 °C. Take aliquots at 0, 1, and 4 hours for LC-MS analysis to calculate the compound's hydrolysis half-life.

  • Microdilution: Serially dilute the compound in a 96-well plate containing a standardized microbial inoculum (e.g., S. aureus). Incubate for 18 hours.

  • Viability Readout: Add resazurin dye. Viable cells reduce the blue dye to fluorescent pink resorufin. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that remains blue, providing an objective, colorimetric self-validation of cell death[5].

Mechanistic Visualizations

G A Precursor (2-Methylcyclohex-2-en-1-one) B Weitz-Scheffer Epoxidation (H2O2 / NaOH) A->B Nucleophilic Attack C Diastereomeric Mixture (Oxabicyclo Scaffold) B->C Ring Closure D Chiral HPLC Resolution (Stationary Phase) C->D Separation E (1R,6S)-Isomer (ee > 99%) D->E Fraction 1 F (1S,6R)-Isomer (ee > 99%) D->F Fraction 2

Workflow for the stereoselective synthesis and chiral resolution of oxabicyclo isomers.

Mechanism cluster_0 Receptor Interaction (Non-Covalent) cluster_1 Enzymatic Interaction (Covalent) A 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (Stereoisomer) B Target Receptor Stereospecific Pocket A->B H-Bonding & Steric Fit E Microbial Enzyme (Nucleophilic Thiol/Amine) A->E Electrophilic Attack C Signal Transduction (e.g., cAMP Pathway) B->C D Phenotypic Response (e.g., Odor Perception) C->D F Epoxide Ring-Opening (Alkylation at C6) E->F G Enzyme Inhibition (Antimicrobial Effect) F->G

Divergent biological pathways: non-covalent receptor binding vs. covalent enzymatic inhibition.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 100031, Carvone oxide. Retrieved from: [Link]

  • Leffingwell, J. C. The trans-Carvone epoxides: Chirality & Odour Perception. Leffingwell & Associates. Retrieved from:[Link]

  • Google Patents.US8377913B2 - Vitamin D receptor activators and methods of making.
  • MDPI. Physico-Chemical Parameters, Phenolic Profile, In Vitro Antioxidant Activity and Volatile Compounds of Ladastacho (Lavandula stoechas). Foods 2019, 8(4), 118. Retrieved from:[Link]

Sources

Comparative

Benchmarking Next-Generation Catalysts Against the Jacobsen-Katsuki Epoxidation: A Comprehensive Guide

The enantioselective epoxidation of unfunctionalized alkenes remains a cornerstone of modern asymmetric synthesis, providing critical chiral building blocks for active pharmaceutical ingredients (APIs) and fine chemicals...

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Author: BenchChem Technical Support Team. Date: April 2026

The enantioselective epoxidation of unfunctionalized alkenes remains a cornerstone of modern asymmetric synthesis, providing critical chiral building blocks for active pharmaceutical ingredients (APIs) and fine chemicals. For decades, the Jacobsen-Katsuki epoxidation has served as the gold standard for this transformation. However, as the demand for broader substrate scopes and greener oxidation systems grows, alternative methodologies—such as the organocatalytic Shi epoxidation and next-generation bis-amino-bis-pyridine manganese complexes—have emerged.

This guide provides an objective, data-driven comparison of these catalytic systems, detailing their mechanistic divergence, quantitative performance, and self-validating experimental protocols to help you select the optimal catalyst for your synthetic pipeline.

Mechanistic Divergence: Metal-Mediated vs. Organocatalytic Pathways

To make an informed choice between catalysts, one must first understand the fundamental causality dictating their stereoselectivity and substrate compatibility.

The Jacobsen-Katsuki Pathway: The Jacobsen-Katsuki epoxidation utilizes a chiral Mn(III)-salen complex and a stoichiometric oxidant, typically sodium hypochlorite (NaOCl)[1]. The reaction proceeds via the formation of a high-valent Mn(V)-oxo intermediate. The stereoselectivity is governed by the chiral diamine backbone and bulky tert-butyl groups on the salen ligand, which force the alkene to approach the Mn-oxo bond via a specific trajectory (often debated as "side-on" vs. "skewed"). Because of the steric constraints of the catalyst pocket, this method is highly optimized for cis-disubstituted and certain trisubstituted olefins, but performs poorly with trans-olefins[2].

The Shi Epoxidation Pathway: In stark contrast, the Shi epoxidation is a metal-free organocatalytic process. It employs a chiral ketone derived from inexpensive D-fructose and uses potassium peroxymonosulfate (Oxone) as the oxidant. The ketone is oxidized in situ to a highly reactive chiral dioxirane. The spiro transition state of the oxygen transfer lacks the severe steric repulsion found in the Mn-salen pocket, making the Shi catalyst exceptionally effective for trans-disubstituted and bulky trisubstituted alkenes—precisely the substrates where the Jacobsen-Katsuki system fails[2].

MechanisticDivergence cluster_Jacobsen Jacobsen-Katsuki Pathway cluster_Shi Shi Epoxidation Pathway Substrate Unfunctionalized Olefin (Starting Material) MnSalen Mn(III)-salen Catalyst Substrate->MnSalen cis-isomer ShiCat Fructose-derived Ketone (Organocatalyst) Substrate->ShiCat trans-isomer MnOxo Mn(V)-Oxo Intermediate (Active Species) MnSalen->MnOxo Oxidation CisEpoxide Chiral Epoxide (Optimized for cis-olefins) MnOxo->CisEpoxide Oxygen Transfer Dioxirane Chiral Dioxirane (Active Species) ShiCat->Dioxirane Oxidation TransEpoxide Chiral Epoxide (Optimized for trans-olefins) Dioxirane->TransEpoxide Oxygen Transfer Oxidant1 NaOCl + Axial Ligand Oxidant1->MnOxo Oxidant2 Oxone + K2CO3 Buffer Oxidant2->Dioxirane

Mechanistic divergence between Jacobsen-Katsuki and Shi epoxidation pathways.

Quantitative Benchmarking: Head-to-Head Performance

The following table synthesizes the performance metrics of the Jacobsen-Katsuki system against the Shi organocatalyst and a newly developed green alternative (Bis-amino-bis-pyridine Mn complexes).

Substrate ClassPreferred Catalyst SystemActive OxidantTypical Yield (%)Enantiomeric Excess (ee %)Key Limitation
cis-Disubstituted Jacobsen-Katsuki Mn-salenNaOCl (Bleach)80 - 95%90 - 98%Poor activity for trans-olefins[2].
trans-Disubstituted Shi Fructose-KetoneOxone75 - 95%90 - 95%Requires strict pH control.
Trisubstituted Shi Fructose-KetoneOxone85 - 98%> 92%High catalyst loading (up to 30 mol%).
Terminal / Unactivated Bis-amino-bis-pyridine MnSodium Percarbonate70 - 100%70 - 99%Emerging tech; limited commercial ligand availability[3].

Data synthesized from comparative studies on unfunctionalized olefins[2],[3],.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be more than a recipe; it must be a self-validating system. Below are the optimized procedures for both the Jacobsen-Katsuki and Shi epoxidations, complete with the causality behind each critical step.

Protocol A: The Jacobsen-Katsuki Epoxidation (cis-Alkenes)

Objective: Enantioselective epoxidation of 1,2-dihydronaphthalene.

  • System Suitability (Validation Checkpoint): Before beginning the asymmetric reaction, synthesize a racemic standard of the epoxide using mCPBA in dichloromethane (DCM). Run this standard on a Chiral HPLC (e.g., Chiralcel OD-H) to establish baseline retention times and confirm baseline resolution of the enantiomers.

  • Reaction Setup: In a round-bottom flask, dissolve the cis-olefin (1.0 equiv) and the (R,R)-Mn-salen catalyst (4-5 mol%) in DCM.

  • Axial Ligand Addition (Causality): Add 4-phenylpyridine N-oxide (4-PPNO) (0.2 equiv). Why? The N-oxide acts as an axial ligand, coordinating to the manganese center opposite the oxo-ligand. This stabilizes the Mn(V)-oxo intermediate, accelerates the oxygen transfer rate, and suppresses non-selective radical side-reactions that erode enantioselectivity[1].

  • Oxidation: Cool the mixture to 0 °C. Slowly add pre-cooled aqueous NaOCl (pH adjusted to 11.5) under vigorous stirring. Why biphasic? The biphasic nature prevents the over-oxidation of the product and protects the catalyst from bulk aqueous degradation.

  • Monitoring & Quench: Monitor via GC/FID. Upon >95% conversion, quench the unreacted hypochlorite with saturated aqueous sodium thiosulfate.

  • Validation: Extract with DCM, concentrate, and analyze the crude mixture via the previously validated Chiral HPLC method to determine the ee%.

Protocol B: The Shi Epoxidation (trans-Alkenes)

Objective: Enantioselective epoxidation of trans-β-methylstyrene.

  • Buffer Preparation (Causality): Prepare a 0.1 M aqueous buffer of K₂CO₃ and EDTA, adjusting the pH precisely to 10.5. Why is this critical? The Shi ketone catalyst is highly susceptible to Baeyer-Villiger oxidation (which destroys the catalyst) if the pH drops below 10. The EDTA chelates trace metals that would otherwise rapidly decompose the Oxone.

  • Reaction Setup: Dissolve the trans-olefin (1.0 equiv), the Shi ketone catalyst (20-30 mol%), and tetrabutylammonium hydrogen sulfate (4 mol% as a phase-transfer catalyst) in a solvent mixture of acetonitrile and dimethoxymethane (DMM).

  • Simultaneous Addition: Cool to 0 °C. Using two syringe pumps, simultaneously add a solution of Oxone (1.38 equiv) and the K₂CO₃ buffer over 2 hours. Why simultaneous? This maintains a steady-state concentration of the active dioxirane while strictly holding the pH at 10.5, maximizing catalyst turnover.

  • Quench & Extraction: Once TLC indicates complete consumption of the olefin, quench the reaction with pentane and filter through a pad of Celite to remove precipitated inorganic salts.

  • Validation: Analyze the concentrated organic layer via Chiral HPLC to confirm the expected >90% ee[2].

ExperimentalWorkflow Step1 1. System Preparation Buffer pH & Catalyst Loading Step2 2. Biphasic Reaction Controlled Oxidant Addition Step1->Step2 Step3 3. Kinetic Monitoring GC/TLC Aliquot Analysis Step2->Step3 Step3->Step2 Incomplete Step4 4. Reaction Quench Thiosulfate to destroy oxidant Step3->Step4 >95% Conversion Step5 5. Validation & QA Chiral HPLC for ee% & Yield Step4->Step5

Self-validating experimental workflow for asymmetric epoxidation.

Future Directions: Green Oxidation Systems

While Jacobsen-Katsuki and Shi epoxidations are highly reliable, the pharmaceutical industry is actively pushing toward greener oxidants. Recent advances have highlighted the use of bis-amino-bis-pyridine manganese complexes . When paired with sodium percarbonate—a readily available, environmentally benign solid oxidant that releases hydrogen peroxide—these catalysts have demonstrated up to 99% ee for unfunctionalized alkenes at exceptionally low catalyst loadings (0.2 mol%)[3].

As these next-generation ligands become commercially accessible, they will likely challenge both the Jacobsen and Shi protocols by eliminating the need for harsh bleach or complex buffer systems, streamlining downstream purification and scaling.

References

  • Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal [Link]

  • Asymmetric Epoxidation of Olefins with Sodium Percarbonate Catalyzed by Bis-amino-bis-pyridine Manganese Complexes - MDPI [Link]

Sources

Validation

Comparative study of synthetic routes to chiral bicyclic epoxides

Comparative Study of Synthetic Routes to Chiral Bicyclic Epoxides Introduction: The Strategic Value of Bicyclic Epoxides Chiral bicyclic epoxides are highly prized structural motifs in modern drug discovery and complex n...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of Synthetic Routes to Chiral Bicyclic Epoxides

Introduction: The Strategic Value of Bicyclic Epoxides

Chiral bicyclic epoxides are highly prized structural motifs in modern drug discovery and complex natural product synthesis. Their rigid, three-dimensional frameworks restrict conformational freedom, making them ideal precursors for stereoselective ring-opening reactions. When subjected to nucleophilic attack, these epoxides predictably yield trans-diols, amino alcohols, and functionalized carbocycles with absolute stereocontrol.

However, the geometric constraints of bicyclic alkenes (such as 1,2-dihydronaphthalene or norbornene derivatives) present unique challenges for asymmetric epoxidation. The chosen synthetic route must overcome inherent steric hindrance while differentiating between two structurally similar enantiofaces. This guide provides an objective, data-driven comparison of the three premier methodologies for synthesizing chiral bicyclic epoxides: the Jacobsen-Katsuki epoxidation, the Shi epoxidation, and biocatalytic monooxygenase pathways.

Mechanistic Pathways & Causal Analysis

Route 1: Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki route relies on a chiral Mn(III)-salen complex to mediate oxygen transfer.

  • Causality & Mechanism: The reaction is driven by the oxidation of the Mn(III) precatalyst by a terminal oxidant (e.g., NaOCl or m-CPBA) to generate a highly reactive, electrophilic Mn(V)=O intermediate. The stereochemical outcome is dictated by the bulky tert-butyl groups on the salen ligand, which restrict the approach trajectory of the bicyclic alkene. The substrate is forced to approach the metal-oxo bond from the less sterically hindered face.

  • Performance: This method is exceptionally effective for conjugated, rigid bicyclic alkenes such as 1,2-dihydronaphthalene and chromene derivatives[1][2]. The rigidity of the bicyclic system prevents conformational flipping during the transition state, maximizing enantiofacial discrimination.

Route 2: Shi Epoxidation

The Shi epoxidation utilizes a D-fructose-derived chiral ketone as an organocatalyst and Oxone (potassium peroxymonosulfate) as the stoichiometric oxidant.

  • Causality & Mechanism: The chiral ketone is oxidized in situ to form a highly strained, reactive chiral dioxirane. Oxygen transfer occurs via a concerted spiro transition state. The stereoselectivity is governed by the steric interactions between the substituents of the bicyclic alkene and the chiral pocket of the dioxirane.

  • Performance: While traditionally celebrated for unfunctionalized trans-disubstituted alkenes, advanced iterations of the Shi catalyst (such as oxazolidinone-containing ketones) have been successfully adapted for cyclic and bicyclic systems[3]. Strict pH control is the critical variable; the reaction must be buffered at pH ~10.5 to prevent the Baeyer-Villiger degradation of the ketone catalyst[3].

Route 3: Biocatalytic Epoxidation

Enzymatic epoxidation employs monooxygenases (e.g., Cytochrome P450 or styrene monooxygenases) to achieve asymmetric oxygen transfer.

  • Causality & Mechanism: These enzymes utilize molecular oxygen, activating it at a heme or non-heme iron center to form a high-valent Fe(IV)=O porphyrin radical cation[4]. The enzyme's binding pocket acts as a flawless chiral template, locking the bicyclic alkene into a single reactive conformation.

  • Performance: Biocatalysis offers unparalleled enantioselectivity (often >99% ee) and operates under ambient, aqueous conditions. The primary limitation is substrate specificity; the bicyclic alkene must physically fit within the evolutionary constraints of the enzyme's active site.

Comparative Performance Analysis

The following table synthesizes the quantitative performance metrics of the three synthetic routes when applied to representative bicyclic alkenes (e.g., 1,2-dihydronaphthalene).

MetricJacobsen-Katsuki EpoxidationShi EpoxidationBiocatalytic Epoxidation
Primary Catalyst Chiral Mn(III)-Salen ComplexD-Fructose-derived KetoneCytochrome P450 / Monooxygenases
Ideal Substrate Profile Conjugated, rigid bicyclic alkenes (e.g., chromenes)Unfunctionalized bicyclic and trisubstituted alkenesHighly specific to the enzyme's binding pocket
Typical Enantiomeric Excess (ee) 85% – 98%80% – 95%>99%
Typical Yield 75% – 90%70% – 85%40% – 80% (often limited by product inhibition)
Reaction Conditions -78°C to 4°C, DCM, NaOCl0°C to RT, pH 10.5 Buffer, Oxone30°C, Aqueous Buffer, O₂ supply
Scalability & Viability High (Catalyst can be immobilized/recycled)Moderate (Requires high Oxone equivalents)Moderate (Requires fermentation or cofactor recycling)

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to understand that a protocol is not merely a list of instructions, but a self-validating system where each step ensures the success of the next.

Protocol A: Jacobsen-Katsuki Epoxidation of 1,2-Dihydronaphthalene

This protocol utilizes an axial additive to accelerate the reaction and lock the catalyst geometry.

  • Catalyst Activation: Dissolve 1,2-dihydronaphthalene (1.0 mmol) and (R,R)-Jacobsen's Mn(III)-salen catalyst (0.05 mmol, 5 mol%) in dichloromethane (DCM, 5 mL).

  • Axial Coordination (Critical Step): Add 4-phenylpyridine N-oxide (4-PPNO, 0.2 mmol). Causality: 4-PPNO coordinates to the axial position of the Mn center. This trans-effect pushes the forming Mn=O bond outward, increasing its electrophilicity and forcing the incoming alkene into tighter contact with the chiral tert-butyl groups, thereby maximizing ee%.

  • Oxidation: Cool the mixture to 4°C. Slowly add pre-cooled aqueous NaOCl (1.5 mmol, buffered to pH 11.3 with Na₂HPO₄) dropwise over 1 hour under vigorous biphasic stirring.

  • Validation & Quench: Monitor via TLC. Upon consumption of the alkene, quench with saturated aqueous Na₂S₂O₃ to reduce any unreacted hypochlorite. Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Shi Epoxidation of a Bicyclic Alkene

This protocol relies on strict pH maintenance to protect the organocatalyst.

  • System Setup: In a round-bottom flask, dissolve the bicyclic alkene (1.0 mmol) and the D-fructose-derived chiral ketone catalyst (0.2 mmol, 20 mol%) in a mixture of acetonitrile and dimethoxymethane (1:2 v/v, 15 mL).

  • Buffer Implementation (Critical Step): Add 10 mL of a 0.05 M aqueous Na₂B₄O₇·10H₂O (borax) buffer. Add a solution of K₂CO₃ to adjust the pH strictly to 10.5. Causality: The chiral dioxirane is highly unstable. If the pH drops below 9, Oxone will trigger a Baeyer-Villiger oxidation, destroying the chiral ketone catalyst[3].

  • In Situ Dioxirane Generation: Cool the biphasic mixture to 0°C. Simultaneously add a solution of Oxone (1.5 mmol in 10 mL water) and a solution of K₂CO₃ (0.4 M) via dual syringe pumps over 2 hours, continuously monitoring with a pH meter to ensure the pH remains exactly at 10.5.

  • Validation & Quench: After 3 hours, verify completion via GC-MS. Quench the reaction with pentane, separate the organic layer, and wash with brine. The epoxide is isolated via flash chromatography.

Mechanistic Workflow Visualization

The following diagram maps the divergent mechanistic pathways utilized by the three synthetic routes to achieve enantioface differentiation on a bicyclic alkene.

G Substrate Bicyclic Alkene (e.g., 1,2-Dihydronaphthalene) Jacobsen Jacobsen-Katsuki Route Mn(III)-Salen Catalyst Substrate->Jacobsen Shi Shi Epoxidation Route Fructose-Derived Ketone Substrate->Shi Enzymatic Biocatalytic Route Monooxygenases (e.g., P450) Substrate->Enzymatic MnOxo Mn(V)=O Species Sterically Guided Transfer Jacobsen->MnOxo Dioxirane Chiral Dioxirane Spiro Transition State Shi->Dioxirane EnzOxo Fe(IV)=O Porphyrin Enzyme Pocket Directed Enzymatic->EnzOxo Product Chiral Bicyclic Epoxide (High ee%, Rigid Scaffold) MnOxo->Product Dioxirane->Product EnzOxo->Product

Mechanistic divergence in the asymmetric epoxidation of bicyclic alkenes.

References

  • Enantioselective Epoxidation of Alkenes by Jacobsen Catalyst Anchored onto Aminopropyl-functionalised Laponite, MCM-41 and FSM-16. ResearchGate. 1

  • Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones. ACS Publications. 3

  • The 2-His-1-carboxylate facial triad: A versatile platform for dioxygen activation by mononuclear non-heme iron(II) enzymes. ResearchGate. 4

  • Polystyrene and polymethacrylate resin-supported Jacobsen's alkene epoxidation catalyst. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 2

Sources

Comparative

Validation of Analytical Methods for 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one Quantification: A Comparative Guide

As a Senior Application Scientist, selecting the appropriate analytical framework for quantifying volatile epoxides requires balancing mechanistic chemistry with rigorous regulatory standards. 1-Methyl-7-oxabicyclo[4.1.0...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate analytical framework for quantifying volatile epoxides requires balancing mechanistic chemistry with rigorous regulatory standards. 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly known as carvone oxide or carvone epoxide) is a critical intermediate in organic synthesis and a key marker in essential oil degradation[1]. With a molecular weight of 166.22 g/mol and a highly volatile profile, its quantification demands highly specific methodologies[1].

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) for carvone oxide quantification, grounded in the latest[2].

Mechanistic Insights: The Analytical Challenge

The causality behind method selection lies in the molecule's structural transformation. The parent compound, carvone, features a conjugated enone system that provides robust UV absorbance. However, the epoxidation of the endocyclic double bond to form carvone oxide breaks this conjugation[3].

  • HPLC-UV Limitations: The loss of conjugation drastically reduces the molecule's UV molar absorptivity. Consequently, HPLC-UV methods suffer from poor sensitivity and severe baseline noise at low wavelengths (e.g., 210 nm), making it unsuitable for trace quantification.

  • GC-MS Superiority: Carvone oxide's high volatility (boiling point ~255°C) and thermal stability make gas-phase techniques the gold standard[4]. Furthermore, MS deconvolution easily distinguishes the epoxide from unreacted carvone or other monoterpenes[5].

  • qNMR Precision: For absolute purity determination of reference standards, 1H qNMR is the ultimate primary ratio method, relying on the distinct chemical shift of the epoxide proton (δ ~3.04 ppm) without requiring an identical reference standard[3].

Table 1: Comparative Performance of Analytical Methods
Analytical MethodSensitivity (LOD)SpecificityMechanistic Fit / CausalityBest Application
GC-MS (EI) High (~10 ng/mL)ExcellentHigh volatility; unique fragmentation pattern allows spectral deconvolution.Routine quantification, impurity profiling, stability testing.
qNMR (1H) Moderate (~1 mg/mL)ExcellentPrimary ratio method; relies on distinct epoxide proton chemical shifts.Absolute purity determination of reference standards.
HPLC-UV Low (~5 µg/mL)PoorLoss of conjugated enone system during epoxidation reduces UV absorptivity.High-concentration assay only (Not recommended).

Regulatory Grounding: ICH Q2(R2) Validation Lifecycle

According to the[6], the validation of an analytical procedure must demonstrate that it is fit for its intended purpose. The workflow below illustrates the lifecycle approach required to validate the GC-MS quantification method.

G Start Method Development (ICH Q14) Specificity Specificity & Selectivity (Blank, Matrix, Impurities) Start->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity LOD_LOQ LOD & LOQ (S/N Ratio Assessment) Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) LOD_LOQ->Precision Accuracy Accuracy (Spike Recovery Studies) Precision->Accuracy Robustness Robustness (DoE / Parameter Variation) Accuracy->Robustness Validated Validated Analytical Procedure (ICH Q2(R2) Compliant) Robustness->Validated

Caption: ICH Q2(R2) Method Validation Lifecycle for Carvone Oxide Quantification.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol must operate as a self-validating system. The following methodologies incorporate built-in System Suitability Tests (SSTs) that dictate whether the run is accepted or rejected.

Protocol 1: GC-MS Quantification (Routine Analysis)

This protocol utilizes an inert ion source to prevent in-source hydrogenation or epoxide ring opening, which is a known risk when analyzing volatile epoxides[5][7].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in GC-grade hexane to a target concentration of 1.0 mg/mL. Add internal standard (e.g., dodecane) at 0.1 mg/mL.

  • Instrument Setup: Single quadrupole GC-MS equipped with an inert electron ionization (EI) source[5].

  • Column: Non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 10°C/min to 250°C (hold 5 min).

  • MS Parameters: Scan range m/z 40–300. Extract the quantifier ion for carvone oxide (m/z 151 or 109) and qualifier ions (m/z 93, 67).

  • Self-Validating SST: Inject a resolution standard containing carvone and carvone oxide.

    • Acceptance Criteria: Resolution ( Rs​ ) between the two peaks must be ≥2.0 . The Signal-to-Noise (S/N) ratio for the LOQ standard must be ≥10 . If these criteria fail, the system is deemed unfit, and maintenance (e.g., liner replacement) is required.

Protocol 2: qNMR Absolute Purity Determination

qNMR is utilized to certify the reference standard used in Protocol 1. It requires no carvone oxide reference material, relying instead on a highly pure, certified internal standard[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15 mg of carvone oxide and ~5 mg of TraceCERT® Dimethyl sulfone (Internal Standard) into a vial using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve in 0.6 mL of 100% deuterated chloroform ( CDCl3​ ) containing 0.03% TMS[3]. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: 400 MHz or higher NMR spectrometer. Set the relaxation delay ( D1​ ) to ≥30 seconds (ensuring D1​>5×T1​ for complete longitudinal relaxation). Acquire 64 scans.

  • Integration: Integrate the IS signal (dimethyl sulfone, δ 2.98 ppm, 6H) and the distinct epoxide proton of carvone oxide ( δ 3.04 ppm, 1H)[3].

  • Self-Validating SST: Perform phase and baseline correction.

    • Acceptance Criteria: The integral of the IS must be set to exactly 1.0000. The baseline surrounding the target epoxide proton must be flat, and the S/N ratio of the target peak must be >250 .

Validation Data Summary

When executing Protocol 1 under ICH Q2(R2) guidelines[8], the following quantitative validation metrics are typically achieved, demonstrating the robustness of the GC-MS approach.

Table 2: Typical ICH Q2(R2) Validation Metrics for GC-MS Method
Validation ParameterICH Q2(R2) RequirementExperimental Result (GC-MS)Pass/Fail
Linearity Range Reportable range established0.05 µg/mL – 50 µg/mLPass ( R2=0.9995 )
LOD / LOQ Based on S/N ratio (3:1 / 10:1)LOD: 15 ng/mL / LOQ: 50 ng/mLPass
Repeatability (Precision) Minimum 6 determinations1.2% RSD (at 10 µg/mL)Pass ( ≤2.0% RSD)
Accuracy (Recovery) Spiked over 3 concentrations98.5% – 101.2%Pass (95-105% range)
Specificity No interference at retention timePeak purity index > 99.0%Pass

References

  • Validation of Analytical Procedures Q2(R2) . European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Available at:[Link]

  • Carvone oxide | C10H14O2 | CID 100031 . PubChem - National Institutes of Health (NIH). Available at:[Link]

  • Faster Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas . Agilent Technologies. Available at:[Link]

  • Easy Epoxidation of Monoterpenes from Common Starting Materials . Journal of the Brazilian Chemical Society (SciELO). Available at:[Link]

Sources

Validation

Correlating Stereochemistry with Biological Function in Epoxy Ketone Proteasome Inhibitors: A Comparative Guide

Epoxy ketones represent a highly potent, selective class of proteasome inhibitors. Exemplified by the natural product epoxomicin and the FDA-approved multiple myeloma therapeutic carfilzomib, these compounds are distingu...

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Author: BenchChem Technical Support Team. Date: April 2026

Epoxy ketones represent a highly potent, selective class of proteasome inhibitors. Exemplified by the natural product epoxomicin and the FDA-approved multiple myeloma therapeutic carfilzomib, these compounds are distinguished by their α ', β '-epoxyketone pharmacophore 1[1]. Unlike boronic acid derivatives (e.g., bortezomib) that form reversible complexes, epoxy ketones achieve sustained target inactivation via an irreversible, dual-covalent modification of the N-terminal threonine (Thr1) within the proteasome's catalytic subunits.

For drug development professionals and medicinal chemists, understanding the stereochemical imperatives of these molecules is non-negotiable. The spatial arrangement of specific stereocenters dictates not only the fundamental ability to bind the proteasome but also the selectivity between constitutive and immunoproteasome subunits.

The Stereochemical Imperative: Mechanistic Causality

The biological efficacy of epoxy ketones is inextricably linked to two primary structural domains: the epoxide warhead and the peptide backbone.

1. Epoxide Stereochemistry (The Catalytic Warhead) The mechanism of inhibition requires a highly choreographed sequence: a nucleophilic attack by the Thr1 hydroxyl group on the ketone carbonyl, followed immediately by the Thr1 free amino group attacking the epoxide ring. This dual-covalent reaction yields a highly stable morpholino or 7-membered oxazepane ring2[2].

Causality: The natural (R)

α -methyl configuration of the epoxide is mandatory for this reaction. The methyl group must be precisely oriented to fit within the S1' pocket of the active site. If inverted to the (S) -configuration, the methyl group physically clashes with the active site architecture, misaligning the electrophilic carbons and preventing cyclization. Consequently, (R) -isomers are up to 100-fold more potent than their (S) -counterparts 3[3].

2. Peptide Backbone Stereochemistry (The Selectivity Filter) While the warhead drives covalent attachment, the stereochemistry of the peptide chain (specifically at the P3 position) dictates subunit selectivity.

  • Causality: Substituting a natural L-amino acid with a non-natural D-amino acid (e.g., D-Ala) at the P3 position alters the trajectory of the peptide backbone. This forces the inhibitor to exploit specific sub-pockets unique to the β 5i immunoproteasome subunit, effectively abolishing its ability to bind the constitutive β 5c active site. This stereochemical tweak transforms broad-spectrum cytotoxic agents into highly selective immunomodulators4[4].

G A Epoxyketone (R-Stereoisomer) C Nucleophilic Attack (Dual Covalent) A->C Binds Active Site B 20S Proteasome (N-terminal Thr1) B->C Donates -OH & -NH2 D Morpholino/Oxazepane Ring Formation C->D Stereospecific Cyclization

Fig 1: Stereospecific dual-covalent mechanism of proteasome inhibition by epoxy ketones.

Comparative Performance Data

To objectively evaluate the impact of these stereochemical variations, we compare standard epoxy ketones against their stereoisomeric counterparts. The data below illustrates how targeted stereochemical inversions drastically alter biological function.

Compound / AnalogEpoxide StereocenterP3 ConfigurationTarget SubunitBiological Function & SelectivityCarfilzomib (R) α -methylL-Leucine β 5c / β 5iBroad-spectrum proteasome inhibition; High cytotoxicity for oncology.Epoxomicin (R) α -methylL-Isoleucine β 5c / β 5iPotent anti-tumor activity; Forms morpholino ring with Thr1.PR-924 (Analog) (R) α -methylD-Alanine β 5i (Exclusive)Immunoproteasome specific; Reduced broad cytotoxicity for autoimmune therapy.(S)-Epoxomicin (S) α -methylL-IsoleucineNoneInactive; Steric clash prevents morpholino/oxazepane ring formation.

Self-Validating Experimental Protocol: Evaluating Stereoisomer Activity

To rigorously correlate stereochemistry with biological function, researchers must employ a multi-tiered validation system. This workflow ensures that observed kinetic inhibition is directly caused by the intended structural binding mode, eliminating false positives caused by chiral impurities.

Step 1: Stereoselective Synthesis & Purity Validation
  • Synthesize the target epoxy ketone and its specific diastereomers (e.g., (R) vs (S) epoxides).

  • Self-Validation Check: Subject all compounds to chiral High-Performance Liquid Chromatography (HPLC). You must confirm an enantiomeric excess (ee) of >99%. Causality: Even a 1% contamination of the highly active (R) -isomer in an (S) -isomer batch will yield false-positive kinetic inhibition data.

Step 2: In Vitro Fluorogenic Substrate Assays (Kinetic Profiling)
  • Prepare purified human 20S constitutive proteasome and immunoproteasome in assay buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Incubate the enzymes with varying concentrations of the stereoisomers (0.1 nM to 10 μ M).

  • Add the fluorogenic substrate Suc-LLVY-AMC (specific for chymotrypsin-like β 5 activity).

  • Self-Validation Check: Measure the rate of AMC fluorescence release over time. Because epoxy ketones are irreversible inhibitors, standard IC50​ values are time-dependent. You must calculate the kinact​/KI​ ratio to accurately reflect the true covalent binding kinetics.

Step 3: Competitive Activity-Based Protein Profiling (ABPP)
  • Treat live cell lysates (e.g., Raji cells, which express both β 5c and β 5i) with the synthesized stereoisomers.

  • Introduce a broad-spectrum fluorescent proteasome probe (e.g., MV151) to label all residual, uninhibited active sites.

  • Resolve the lysates via SDS-PAGE and scan for fluorescence.

  • Self-Validation Check: The disappearance of specific fluorescent bands ( β 5c vs β 5i) confirms target engagement and subunit selectivity in a complex proteome, validating the isolated enzyme kinetics from Step 2.

Step 4: X-Ray Crystallography (Structural Confirmation)
  • Co-crystallize the active stereoisomers with humanized yeast proteasomes.

  • Solve the structure to a resolution of 2.5 Å.

  • Self-Validation Check: Visually confirm the continuous electron density between the inhibitor and Thr1, proving the formation of the morpholino/oxazepane ring. Analyze the S3 pocket to confirm how D- vs L- stereocenters alter the peptide backbone trajectory.

Workflow Step1 1. Stereoselective Synthesis Isolate R/S Epoxides & P3 D/L-Isomers Step2 2. Fluorogenic Assays Measure k_inact/K_I via Suc-LLVY-AMC Step1->Step2 Step3 3. Competitive ABPP Validate Target Engagement in Lysates Step2->Step3 Step4 4. X-ray Crystallography Confirm Binding Mode & Ring Formation Step3->Step4

Fig 2: Self-validating experimental workflow for evaluating epoxy ketone stereoisomers.

Conclusion

The biological function of epoxy ketone proteasome inhibitors is not merely a product of their chemical composition, but a direct consequence of their exact spatial geometry. The (R)

α -methyl epoxide is an absolute requirement for the dual-covalent inactivation of the catalytic threonine, while the stereochemistry of the peptide backbone serves as a highly tunable selectivity filter. By strictly adhering to self-validating experimental protocols, drug development professionals can leverage these stereochemical rules to design next-generation, subunit-specific therapies with minimized off-target toxicities.

References

  • Investigating the significance of epoxyketone stereochemistry in the mechanism of inhibition of the 20S proteasome Source: American Chemical Society URL:[Link]

  • Development and Characterization of Proteasome Inhibitors Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Assessment report - Kyprolis Source: European Medicines Agency (EMA) URL:[Link]

  • A humanized yeast proteasome identifies unique binding modes of inhibitors for the immunosubunit β5i Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one proper disposal procedures

As a Senior Application Scientist, I recognize that handling reactive intermediates like 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (also known as 2,3-epoxy-2-methylcyclohexanone) requires more than just following a checkl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling reactive intermediates like 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (also known as 2,3-epoxy-2-methylcyclohexanone) requires more than just following a checklist—it requires a deep understanding of the molecule's mechanistic behavior. This guide is designed to provide researchers and drug development professionals with self-validating, step-by-step operational and disposal protocols grounded in chemical causality.

Mechanistic Toxicology & Reactivity Profile

To handle 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one safely, one must understand its dual-functional reactivity. The molecule features a highly strained oxirane (epoxide) ring fused to a cyclohexanone backbone.

  • Epoxide Ring Strain: The three-membered oxirane ring possesses approximately 27 kcal/mol of ring strain, making it highly susceptible to nucleophilic attack.

  • Alkylating Potential: The adjacent carbonyl group exerts an electron-withdrawing effect, polarizing the C–O bonds and increasing the electrophilicity of the β-carbon. In a biological context, this makes the compound a potent alkylating agent capable of covalently binding to nucleophilic sites on proteins (e.g., thiol groups) and nucleic acids. This is the root cause of its potential mutagenic and sensitization hazards.

  • Polymerization Risk: If mixed with strong acids, bases, or concentrated amines in a waste carboy, the epoxide can undergo a violent, exothermic ring-opening polymerization[1].

Quantitative Hazard & Property Data

Property / Hazard ParameterSpecification / ClassificationOperational Implication
Chemical Name 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-oneTarget compound for this SOP.
Molecular Weight 126.15 g/mol Low molecular weight indicates high volatility; vapor inhalation risk.
GHS Classification Flammable Liquid, Skin/Eye IrritantKeep away from ignition sources; mandatory fume hood use[2].
Reactivity Profile Electrophilic alkylating agentSegregate from biological nucleophiles and amines.
Incompatibilities Strong acids, bases, oxidizersHigh risk of exothermic ring-opening polymerization[1].

Operational Safety & Handling Protocol

Every interaction with this compound must be designed to prevent vapor inhalation and dermal alkylation.

  • Engineering Controls: Conduct all transfers and reactions inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Selection: Wear a fully buttoned lab coat, chemical splash goggles, and heavy-duty butyl rubber or double-layered nitrile gloves. Standard latex offers zero protection against organic epoxides.

  • Static Mitigation: Because the compound and its common solvents are flammable, ensure all metal transfer containers are grounded to prevent static discharge[1]. Use only non-sparking tools[3].

Emergency Spill Response & Decontamination

In the event of a spill, rapid containment is critical to prevent vapor accumulation and environmental contamination.

Step-by-Step Spill Protocol:

  • Evacuation: Immediately evacuate personnel from the vicinity and eliminate all ignition sources[2].

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as vermiculite or dry sand[2]. Causality: Do not use combustible absorbents like sawdust, as the ketone moiety is flammable and can ignite.

  • Absorption: Cover the entire spill with the absorbent. Allow 10-15 minutes for complete capillary uptake.

  • Collection: Use non-sparking polypropylene tools to sweep the saturated absorbent into a heavy-duty, sealable polyethylene hazardous waste bag[3].

  • Surface Decontamination: Wash the contaminated benchtop with a mild soap and water solution to hydrolyze trace residues, followed by an ethanol wipe-down.

  • Waste Labeling: Double-bag the waste, label it as "Solid Hazardous Waste: Epoxide Spill Debris," and stage it for Environmental Health and Safety (EHS) pickup.

Proper Disposal & Quenching Procedures

Disposal procedures must strictly separate this compound from incompatible waste streams to prevent runaway reactions[4].

Protocol A: Bulk Disposal (>5 mL)
  • Segregation: Ensure the waste container is chemically compatible (e.g., HDPE or glass) and strictly designated for Non-Halogenated Organics . Do not mix with amine or acid waste streams.

  • Labeling: Label clearly as "Hazardous Waste: Non-Halogenated Organics (Contains Reactive Epoxides)".

  • Storage: Keep the container tightly closed in a secondary containment tray, stored in a cool, well-ventilated flammables cabinet until EHS pickup[2].

Protocol B: Chemical Quenching of Trace Residues (<5 mL)

For trace amounts left in reaction flasks, chemical quenching is the gold standard. A controlled ring-opening neutralizes the electrophilic threat, converting the epoxide into a benign diol or thioether derivative[5].

  • Preparation: Transfer the trace epoxide residue into a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Submerge the flask in an ice-water bath (0 °C). Causality: Epoxide ring-opening is highly exothermic; cooling prevents solvent boil-off and uncontrolled kinetics.

  • Reagent Addition: Slowly add 10 mL of a saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution dropwise[5].

  • Reaction Propagation: Remove the ice bath after 15 minutes and allow the mixture to stir at room temperature for 2 to 3 hours.

  • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC)[5]. The disappearance of the epoxide spot confirms complete conversion to the benign water-soluble adduct.

  • Disposal: Once validated, transfer the quenched aqueous mixture to the standard aqueous waste stream (ensure pH is between 6 and 8).

Disposal Decision Workflow

EpoxideDisposal Start 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one Waste Generation Decision1 Waste Category? Start->Decision1 Spill Accidental Spill Decision1->Spill Spill Event Routine Routine Lab Waste Decision1->Routine Process Waste SpillAction Absorb with inert material (Vermiculite/Sand) Spill->SpillAction RoutineDecision Volume? Routine->RoutineDecision SolidWaste Solid Hazardous Waste (Incineration) SpillAction->SolidWaste Bulk Bulk Liquid (>5 mL) RoutineDecision->Bulk High Volume Trace Trace/Residue (<5 mL) RoutineDecision->Trace Low Volume LiquidWaste Non-Halogenated Organic Waste Stream Bulk->LiquidWaste Quench Quench with aqueous nucleophile (e.g., thiosulfate) Trace->Quench AqueousWaste Aqueous Waste Stream (pH 6-8) Quench->AqueousWaste

Figure 1: Decision workflow for the safe disposal and spill response of α,β-epoxy ketones.

Sources

Handling

Personal protective equipment for handling 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one

As a Senior Application Scientist, I mandate a zero-exposure tolerance policy when handling α,β-epoxy ketones. 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly recognized as 2-methyl-2,3-epoxycyclohexanone) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I mandate a zero-exposure tolerance policy when handling α,β-epoxy ketones. 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly recognized as 2-methyl-2,3-epoxycyclohexanone) is a highly reactive intermediate frequently utilized in complex drug development and natural product synthesis.

However, the very structural features that make it synthetically valuable—a strained oxirane ring adjacent to a carbonyl group—also make it a severe occupational hazard. This guide moves beyond basic safety data sheets to explain the causality behind our safety protocols, ensuring your laboratory operations are both scientifically rigorous and unequivocally safe.

Hazard Causality: The "Why" Behind the Danger

To design an effective safety protocol, we must first understand the molecular behavior of the threat. 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one is an electrophilic, direct-acting alkylating agent [1].

When this chemical breaches standard PPE and contacts the skin or respiratory tract, it does not merely cause superficial irritation. The strained epoxide ring undergoes a rapid SN​2 (bimolecular nucleophilic substitution) ring-opening reaction when exposed to biological nucleophiles. It covalently binds to sulfhydryl (-SH) groups in cellular proteins and the guanine-N7 position in DNA [2]. This irreversible alkylation is the direct mechanistic cause of its severe skin sensitization, respiratory toxicity, and potential mutagenicity.

ToxicityMechanism Epoxide 1-Methyl-7-oxabicyclo [4.1.0]heptan-2-one SN2 SN2 Ring-Opening Reaction Epoxide->SN2 Nucleophile Biological Nucleophiles (DNA Guanine-N7, Protein -SH) Nucleophile->SN2 Adduct Covalent Adduct Formation (Alkylation) SN2->Adduct Toxicity Mutagenicity & Skin Sensitization Adduct->Toxicity

Biochemical mechanism of epoxide-induced toxicity via SN2 alkylation.

Quantitative Safety & Permeation Data

Standard laboratory gloves provide a false sense of security against epoxides. Due to their high solvency, epoxides rapidly degrade the polymer matrix of latex and vinyl. We rely on cumulative permeation limits (threshold of 2 µg/cm²) to determine safe breakthrough times [3, 4].

Table 1: Glove Material Permeation Resistance for Epoxides

Glove MaterialBreakthrough TimePermeation RateOperational Recommendation
Butyl Rubber (Thick) > 240 minutes< 0.1 µg/cm²/minRequired for primary handling and synthesis.
Multi-laminate (Silver Shield) > 480 minutes< 0.05 µg/cm²/minHighly Recommended as an under-glove for spills.
Nitrile (Disposable, 6-mil) 30 - 60 minutesModerateAcceptable only as an outer layer for dexterity; change every 30 mins.
Neoprene < 30 minutesHighNot Recommended.
Natural Rubber / Latex < 10 minutesVery HighStrictly Prohibited.

Personal Protective Equipment (PPE) Matrix

Based on the permeation data and alkylating potential, implement the following self-validating PPE system before unsealing the chemical:

  • Hand Protection (Double-Gloving Protocol): Wear a heavy-duty Butyl rubber inner glove for absolute chemical resistance, overlaid with a 6-mil disposable nitrile glove. The nitrile layer provides tactile dexterity and must be discarded and replaced immediately if a micro-splash occurs.

  • Respiratory Protection: Handling must occur inside a hard-ducted chemical fume hood (minimum face velocity of 100 fpm). If engineering controls fail or during a spill, a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges is mandatory.

  • Eye & Face Protection: ANSI Z87.1-compliant chemical splash goggles. Safety glasses are insufficient due to the risk of vapor-induced ocular alkylation.

  • Body Protection: A Tyvek® or Polyethylene/Polypropylene (PE/PP) coated coverall over a standard lab coat. Woven cotton lab coats absorb epoxides and hold them against the skin, accelerating dermal exposure [3].

Operational Protocol: Safe Handling Workflow

This step-by-step methodology ensures that the chemical remains isolated from the operator and the ambient environment.

  • Environmental Setup: Line the fume hood deck with PTFE-backed absorbent pads. This creates a localized, chemically inert capture zone for micro-spills.

  • Reagent Transfer: Utilize positive-displacement pipettes with glass capillaries or airtight glass syringes. Do not use standard polypropylene pipette tips. Epoxides can cause localized plasticizer leaching, compromising both your assay's integrity and the tip's structural stability.

  • Inert Atmosphere: 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one should be handled under an inert atmosphere (Argon or Nitrogen). Oxygen and thermal stress can induce auto-polymerization or the formation of explosive peroxides [5].

  • Decontamination of Apparatus: Post-transfer, do not leave contaminated glassware in the sink. Immediately submerge all spatulas, syringes, and glassware in a bath of 5% Sodium Thiosulfate to neutralize residual epoxide before standard washing.

Emergency Spill Response & Decontamination

In the event of a spill, immediate chemical neutralization is prioritized over simple physical absorption.

SpillResponse Spill 1. Spill Detected (1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one) Evacuate 2. Evacuate & Ventilate (Isolate Area for 15 mins) Spill->Evacuate PPE 3. Don Advanced PPE (Butyl Gloves, OV Respirator) Evacuate->PPE Neutralize 4. Neutralize Epoxide (Apply 5% Sodium Thiosulfate) PPE->Neutralize Absorb 5. Absorb & Collect (Inert Absorbent into Hazmat Bin) Neutralize->Absorb Verify 6. Verify Decontamination (Surface Wash & pH Check) Absorb->Verify

Workflow for neutralizing and managing an epoxide chemical spill.

Spill Execution Steps:

  • Isolate: Evacuate personnel and maximize fume hood extraction.

  • Neutralize: Spray the spill perimeter and center with a 5% aqueous Sodium Thiosulfate solution. This acts as a sacrificial nucleophile, safely opening the epoxide ring and eliminating its alkylating threat.

  • Absorb: Apply an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth).

  • Collect: Scoop the neutralized slurry into a PTFE or glass hazardous waste container using non-sparking tools.

Waste Disposal & Epoxide Neutralization Protocol

Never dispose of unreacted 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one into standard organic waste carboys, as it can react exothermically with trace amines or acids.

Controlled Hydrolysis Protocol:

  • Transfer the residual chemical to a dedicated, ice-cooled glass reaction vessel equipped with a magnetic stirrer.

  • Slowly add a 1M solution of Sulfuric Acid ( H2​SO4​ ) dropwise. The acid catalyzes the hydrolysis of the oxirane ring, converting the highly reactive epoxide into a stable, water-soluble 1,2-diol.

  • Monitor the temperature continuously. The ring-opening reaction is highly exothermic; maintain the ice bath to prevent solvent boil-off.

  • Once the reaction ceases and the solution cools, adjust the pH to 7 using Sodium Bicarbonate ( NaHCO3​ ).

  • Transfer the now-benign diol solution to a labeled hazardous organic waste container for commercial incineration.

References

  • Epoxide - Wikipedia. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Kostal, J., et al. (2012). "A Free Energy Approach to the Prediction of Olefin and Epoxide Mutagenicity and Carcinogenicity." Chemical Research in Toxicology, ACS Publications. URL: [Link]

  • Bello, D., et al. (2024). "Evaluation of disposable protective garments against epoxy resin permeation and penetration from anti-corrosion coatings." CDC Stacks. URL: [Link]

  • Henriks-Eckerman, M., & Mäkelä, E. A. (2015). "Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials." Annals of Occupational Hygiene, Oxford Academic. URL: [Link]

  • 7-Oxabicyclo[4.1.0]heptan-2-one (2,3-Epoxycyclohexanone). PubChem, National Institutes of Health. URL: [Link]

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